molecular formula C4H4N2O2 B136671 Oxazole-5-carboxamide CAS No. 158178-93-9

Oxazole-5-carboxamide

货号: B136671
CAS 编号: 158178-93-9
分子量: 112.09 g/mol
InChI 键: MXNFUCNDPLBTMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Oxazole-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNFUCNDPLBTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624697
Record name 1,3-Oxazole-5-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158178-93-9
Record name 1,3-Oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazole-5-carboxamide
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Foundational & Exploratory

"synthesis and characterization of novel Oxazole-5-carboxamide derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Oxazole-5-Carboxamide Derivatives

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide bonds make it a privileged scaffold in the design of therapeutic agents.[3] Oxazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][4][5][6] Among the vast landscape of oxazole-containing molecules, the this compound moiety has emerged as a particularly valuable pharmacophore. The carboxamide group at the C5 position provides a crucial hydrogen bonding motif, enabling targeted interactions with biological macromolecules like enzymes and receptors, which is a pivotal aspect of rational drug design.[2][7]

This guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, intended for researchers and professionals in drug development. We will delve into robust synthetic methodologies, explaining the causality behind strategic choices, and detail the rigorous analytical techniques required for unambiguous structural validation.

Part 1: Strategic Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for molecular diversity.

The Van Leusen Oxazole Synthesis: A Cornerstone Approach

The Van Leusen reaction is one of the most efficient and widely utilized methods for constructing the oxazole ring, particularly for 5-substituted derivatives.[8][9] The reaction leverages the unique reactivity of Tosylmethyl isocyanide (TosMIC), which acts as a three-atom synthon, reacting with an aldehyde to form the oxazole core.[10][11]

Causality of the Method: The power of the Van Leusen reaction lies in the multifunctionality of the TosMIC reagent. The isocyanide carbon is nucleophilic, the adjacent methylene protons are acidic and easily removed by a base, and the tosyl group is an excellent leaving group.[11][12] This combination allows for a sequential addition-cyclization-elimination cascade under relatively mild conditions.

Mechanism Workflow:

  • Deprotonation: A base (e.g., K₂CO₃, t-BuOK) deprotonates the α-carbon of TosMIC, creating a potent nucleophile.

  • Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of an aldehyde.

  • Cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig intramolecular cyclization by attacking the isocyanide carbon, forming a dihydrooxazole (oxazoline) intermediate.[10][13]

  • Elimination: A second equivalent of base facilitates the elimination of the tosyl group (as p-toluenesulfinic acid), leading to aromatization and the formation of the stable 5-substituted oxazole ring.[12]

Van_Leusen_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Attack & Cyclization cluster_2 Step 4: Elimination TosMIC Tos-CH₂-N≡C Base Base TosMIC->Base + Anion Tos-C⁻H-N≡C Base->Anion H⁺ Aldehyde R-CHO Anion->Aldehyde Nucleophilic Attack Intermediate1 [Oxazoline Intermediate] Aldehyde->Intermediate1 5-endo-dig Cyclization Base2 Base Intermediate1->Base2 + FinalOxazole 5-R-Oxazole Base2->FinalOxazole Elimination of Tos-H

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

To obtain the target this compound, this strategy requires an aldehyde precursor that already contains a masked or functionalized carboxylic acid group, such as a cyano or ester moiety, which can be converted to the desired carboxamide post-synthesis.

Robinson-Gabriel Synthesis and Its Modern Variants

The Robinson-Gabriel synthesis is a classic method involving the cyclodehydration of 2-acylamino ketones.[14][15][16] While traditionally requiring harsh dehydrating agents like concentrated sulfuric acid, modern adaptations have broadened its scope.[17]

Causality of the Method: This pathway is fundamentally an intramolecular condensation. The amide oxygen acts as an internal nucleophile, attacking the ketone carbonyl. The subsequent dehydration is the thermodynamic driving force, leading to the stable aromatic oxazole. The starting 2-acylamino ketones can be readily prepared from amino acids, making this route attractive for incorporating chiral elements.[15]

A powerful modern adaptation involves a one-pot Friedel-Crafts/Robinson-Gabriel sequence, where an oxazolone template reacts with an aromatic nucleophile in the presence of a Lewis acid to generate the 2-acylamino ketone in situ, which then cyclizes to the oxazole.[17][18]

Multicomponent Reactions (MCRs) for Rapid Diversification

MCRs, such as the Ugi and Passerini reactions, are exceptionally powerful for generating molecular complexity in a single step and are ideally suited for creating libraries of novel derivatives.[19]

  • Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[20] A tandem Ugi/Robinson-Gabriel sequence can be employed where the Ugi product is an α-acylamino amide, perfectly primed to undergo acid-catalyzed cyclodehydration to yield a 2,4,5-trisubstituted oxazole.[21] This is particularly advantageous as it allows for variation at three positions on the oxazole scaffold simultaneously.

  • Passerini Reaction: This three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide produces an α-acyloxy amide.[19] While not directly yielding an oxazole, its products can be transformed into key intermediates for oxazole synthesis.[22][23]

Part 2: Experimental Protocol: A Validated Synthetic Workflow

This section provides a representative, self-validating protocol for the synthesis of a novel N-aryl-oxazole-5-carboxamide derivative, integrating the Van Leusen synthesis with a subsequent amidation step.

Caption: General workflow for this compound synthesis.

Protocol: Synthesis of N-(4-methoxyphenyl)-2-phenylthis compound

Step 1: Synthesis of Ethyl 2-phenyloxazole-5-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (5.0 mmol, 1.0 equiv.), p-Toluenesulfonylmethyl isocyanide (TosMIC) (5.5 mmol, 1.1 equiv.), and anhydrous methanol (50 mL).

  • Reaction: Add potassium carbonate (K₂CO₃) (7.5 mmol, 1.5 equiv.) portion-wise to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 65°C) and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure ester intermediate.

Step 2: Saponification to Oxazole-5-carboxylic acid

  • Setup: Dissolve the purified ester (4.0 mmol, 1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL).

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O) (8.0 mmol, 2.0 equiv.) and stir the mixture at room temperature for 4-6 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the aqueous residue with water (20 mL) and acidify to pH ~2-3 with 1M HCl.

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Step 3: Amide Coupling

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (3.0 mmol, 1.0 equiv.), 4-methoxyaniline (3.3 mmol, 1.1 equiv.), and HATU (3.6 mmol, 1.2 equiv.) in anhydrous dimethylformamide (DMF) (30 mL).

  • Reaction: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (6.0 mmol, 2.0 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield the title compound as a solid.

Part 3: Rigorous Characterization of Novel Derivatives

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is required to validate the identity, purity, and structure of the newly synthesized compounds.

Spectroscopic and Spectrometric Analysis
TechniquePurposeExpected Observations for N-(4-methoxyphenyl)-2-phenylthis compound
¹H NMR Confirms proton environment and connectivity.- Singlet for oxazole C4-H (~8.0-8.5 ppm).[24][25] - Multiplets for aromatic protons on phenyl and methoxyphenyl rings (~6.9-8.2 ppm). - Singlet for amide N-H (broad, ~8.5-9.5 ppm). - Singlet for methoxy (-OCH₃) protons (~3.8 ppm).
¹³C NMR Confirms carbon skeleton.- Resonances for oxazole ring carbons (C2, C4, C5) in the range of ~120-165 ppm.[24][25] - Signal for the amide carbonyl (C=O) at ~160-170 ppm. - Signals for aromatic carbons. - Signal for methoxy carbon at ~55 ppm.
HRMS Provides exact mass for molecular formula confirmation.- The measured m/z of the molecular ion [M+H]⁺ should match the calculated exact mass for C₁₇H₁₅N₂O₃ to within 5 ppm.[26][27]
FTIR Identifies key functional groups.- Strong C=O stretch for the amide (~1650-1680 cm⁻¹). - N-H stretch (amide) as a sharp peak (~3300 cm⁻¹). - C=N and C=C stretches from the oxazole and aromatic rings (~1500-1600 cm⁻¹).[28]
X-ray Crystallography: The Gold Standard

For truly novel scaffolds or when stereochemistry is a factor, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[29] Obtaining suitable crystals is the primary challenge, often requiring screening of various solvent systems for recrystallization. The resulting data confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state, offering invaluable insights for structure-activity relationship (SAR) studies.[29][30]

Conclusion

The synthesis of novel this compound derivatives is a dynamic and rewarding field for medicinal chemists. A strategic combination of classic reactions like the Van Leusen synthesis and modern, diversity-oriented approaches such as multicomponent reactions provides a robust toolkit for accessing a wide array of analogues.[8][21] Success in this endeavor relies not only on skillful synthetic execution but also on a rigorous and multi-faceted approach to characterization, ensuring that the synthesized molecules are structurally validated to the highest standards of scientific integrity. The methodologies and insights presented in this guide serve as a foundational framework for researchers aiming to explore this promising chemical space for the discovery of new therapeutic agents.

References

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  • PubMed. (2017). Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. PubMed.
  • Indo American Journal of Pharmaceutical Sciences. (2022). A brief review on antimicrobial activity of oxazole derivatives. IAJPS.
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  • PubMed Central. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
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  • Journal of the Chemical Society, Perkin Transactions 2. (2000). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. RSC Publishing.
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Sources

A Technical Guide to the Mechanism of Action of Oxazole-5-Carboxamides in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Oxazole-5-Carboxamides in Oncology

The oxazole heterocycle is a prominent scaffold in medicinal chemistry, frequently incorporated into novel drug candidates for its favorable pharmacokinetic properties and versatile synthetic accessibility.[1][2] Within the vast landscape of cancer drug discovery, derivatives of oxazole-5-carboxamide have emerged as a particularly promising class of targeted therapeutic agents. While the broader oxazole family engages a diverse range of oncogenic targets—including STAT3, microtubules, and DNA topoisomerases—a clinically significant subset of this compound derivatives has been specifically engineered to inhibit protein kinases, which are critical regulators of cellular signaling.[1][3]

This guide focuses on the predominant mechanism of action for this therapeutic class: the targeted inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Dysregulation of the PI3K/Akt/mTOR signaling pathway, of which Akt is a central node, is one of the most common aberrations in human cancer, driving uncontrolled cell proliferation, survival, and therapeutic resistance.[4][5][6] As such, potent and selective Akt inhibitors built upon the this compound scaffold, such as Capivasertib (AZD5363), represent a pivotal strategy in precision oncology.[7][8] This document will provide an in-depth exploration of the molecular interactions, cellular consequences, and key experimental methodologies used to validate the anticancer activity of these compounds.

Section 1: The Core Mechanism - Inhibition of the PI3K/Akt/mTOR Signaling Axis

The anticancer efficacy of this class of oxazole-5-carboxamides is rooted in their ability to disrupt the PI3K/Akt/mTOR pathway, a critical intracellular cascade that governs cell growth, proliferation, and survival.[9][10] This pathway is frequently hyperactivated in tumors through various genetic alterations, including mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1.[7][11]

The Molecular Target: Akt Kinase

Akt is a serine/threonine kinase with three highly homologous isoforms (Akt1, Akt2, and Akt3).[7] The activation of Akt is a multi-step process initiated by upstream signals, typically from growth factor receptor tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane, recruiting Akt and another kinase, PDK1. This co-localization facilitates the phosphorylation of Akt at threonine 308 (T308) by PDK1 and at serine 473 (S473) by the mTORC2 complex, leading to its full activation.[5]

This compound inhibitors like Capivasertib are ATP-competitive, meaning they are designed to bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[7][12] These inhibitors are often pan-Akt inhibitors, potently targeting all three isoforms.[8][13]

The Signaling Cascade

Once activated, Akt phosphorylates a multitude of downstream proteins that collectively promote a cancer phenotype. By inhibiting Akt, oxazole-5-carboxamides effectively block these pro-tumorigenic signals.

  • Cell Growth and Proliferation: Akt activates the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis.[5] mTORC1 phosphorylates downstream effectors like S6 kinase (S6K) and 4E-BP1 to drive cell growth and proliferation. Inhibition of Akt prevents mTORC1 activation, thereby halting this process.

  • Survival and Apoptosis Suppression: Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including GSK3β and the FOXO family of transcription factors.[14] By preventing this, Akt inhibitors can restore apoptotic signaling, leading to programmed cell death in cancer cells.

  • Metabolism: The PI3K/Akt/mTOR axis is a pivotal regulator of cellular metabolism, including glycolysis and lipid metabolism, which are often reprogrammed in cancer to support rapid growth.[4]

The central role of an this compound-based Akt inhibitor is visualized in the signaling pathway diagram below.

PI3K_Akt_Pathway cluster_membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT p-T308 mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Inhibitor This compound (e.g., Capivasertib) Inhibitor->AKT Blocks ATP binding mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival (Anti-Apoptosis) Workflow Start Cancer Cell Culture Treatment Treat with This compound (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells (Lysates & Whole Cells) Treatment->Harvest WB Western Blot (Target Engagement) Harvest->WB Protein Lysates MTT MTT / Viability Assay (Cellular Outcome) Harvest->MTT Whole Cells FACS Annexin V/PI Flow Cytometry (Apoptosis) Harvest->FACS Whole Cells Analysis Data Analysis & Interpretation WB->Analysis MTT->Analysis FACS->Analysis End Mechanism Validated Analysis->End

Diagram 2: Experimental workflow for validating Akt inhibitor activity.
Protocol: Assessing Target Engagement via Western Blot

Causality: The first and most crucial step is to prove that the compound directly engages its intended target. For an Akt inhibitor, this means demonstrating a reduction in the phosphorylation of Akt and its key downstream substrates. Western blotting is the gold-standard technique for this purpose. [15][16]It is essential to use antibodies that specifically recognize the phosphorylated forms of the proteins (e.g., p-Akt Ser473, p-GSK3β) and compare the signal to antibodies that recognize the total amount of the protein, which serves as a loading control. [17][18] Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., BT474, U87-MG) and allow them to adhere. Treat cells with increasing concentrations of the this compound inhibitor for a predetermined time (e.g., 2-24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [15]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane. [15]5. Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. [15][18]Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt S473, anti-total Akt) diluted in blocking buffer.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. [15]7. Analysis: A dose-dependent decrease in the p-Akt/total Akt ratio confirms target engagement.

Protocol: Quantifying Cell Viability with the MTT Assay

Causality: To link target engagement with a functional cellular outcome, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [19][20]A reduction in metabolic activity in treated cells indicates cytotoxicity or cytostatic effects.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight. [21]2. Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified duration (e.g., 72 hours). Include vehicle-only wells as a negative control.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. [19]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [20][22]4. Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [21]5. Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength between 550 and 600 nm. [19]6. Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Detecting Apoptosis via Annexin V/PI Flow Cytometry

Causality: To confirm that cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the preferred method. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [23][24]Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells. [25]PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [26] Methodology:

  • Cell Treatment: Treat cells with the this compound compound at concentrations around the IC50 value for a time known to induce cell death (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. [26]Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution. [26]4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [23]5. Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. 6. Data Interpretation: The cell population will be separated into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). A significant increase in the Annexin V-positive populations (lower-right and upper-right) in treated samples compared to controls confirms the induction of apoptosis.

Section 4: Clinical Relevance and Future Directions

The development of this compound-based Akt inhibitors has progressed from preclinical models into clinical trials, validating the importance of this therapeutic strategy. [6][27]Capivasertib, for instance, has shown promise in clinical trials for breast cancer, particularly in tumors with alterations in the PI3K/Akt pathway. [7][27] Future research in this area will likely focus on several key aspects:

  • Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to Akt inhibition remains a critical unmet need. [6][28]* Combination Therapies: Combining Akt inhibitors with other targeted agents or traditional chemotherapy may overcome resistance and enhance therapeutic efficacy. [8][27]* Overcoming Resistance: Understanding the mechanisms by which cancer cells develop resistance to Akt inhibitors is essential for designing next-generation drugs and treatment strategies.

By rigorously applying the mechanistic and experimental principles outlined in this guide, researchers can continue to advance the development of this compound inhibitors and fully realize their potential in the fight against cancer.

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A Senior Application Scientist's Guide to the Biological Activity Screening of a Diverse Oxazole-5-Carboxamide Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole-5-Carboxamide Scaffold in Modern Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The this compound substitution pattern, in particular, offers a versatile three-dimensional framework. This allows for the generation of large, chemically diverse libraries through various synthetic routes, making it an attractive starting point for drug discovery campaigns.[3][4]

Screening a diverse library of these compounds is not a brute-force exercise; it is a strategic endeavor to identify novel chemical matter that can modulate biological targets in a desired way. The goal is to move beyond simply finding "activity" and to identify well-behaved, potent, and selective molecules that represent viable starting points for a hit-to-lead program.[5] This guide provides a comprehensive, field-proven framework for executing such a screening campaign, emphasizing the rationale behind each step to ensure scientific integrity and maximize the probability of success.

Part 1: The Foundation - Library Quality & Management

The success of any screening campaign is fundamentally dependent on the quality of the compound library.[6] Before a single plate is screened, rigorous quality control (QC) is not just recommended; it is essential for the validity of the entire project.

The Rationale for Stringent Quality Control

A compound library is a significant investment, and its integrity must be protected.[7][8] Compounds can degrade over time, solvents can evaporate leading to concentration errors, and impurities can give rise to false positives.[7][9] Our first directive is to trust, but verify.

Key QC Protocols:

  • Identity & Purity Confirmation: A representative subset of the library (typically 5-10%) should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and assess the purity of the compounds. A purity cutoff of >90% is a common industry standard.[6]

  • Concentration Validation: For libraries stored in solution (typically DMSO), concentration should be verified. This can be achieved using techniques like acoustic dispensing verification or High-Performance Liquid Chromatography (HPLC) with a universal detector.

  • Compound Management: Proper storage is critical. Libraries should be stored in a controlled environment (e.g., -20°C or -80°C, low humidity, inert gas) to minimize degradation.[9] The use of sealed plates and minimizing freeze-thaw cycles are best practices that preserve compound integrity.[9]

Part 2: The Screening Cascade - A Multi-Stage Strategy for Hit Identification

A well-designed screening cascade, or "screening tree," is a sequential process designed to efficiently sift through thousands of compounds to identify a small number of high-quality hits.[5] This funneling approach (Figure 1) ensures that resources are focused on the most promising molecules.

Diagram: The High-Throughput Screening Cascade

Screening_Cascade cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Validation & Characterization cluster_3 Phase 4: Lead Generation Primary_HTS Primary HTS (e.g., 100,000 compounds at 10 µM) Hit_Confirmation Hit Confirmation (Re-test actives in triplicate) Primary_HTS->Hit_Confirmation ~1-3% Hit Rate Dose_Response Dose-Response (IC50) (10-point curve) Hit_Confirmation->Dose_Response Confirm ~50-80% of hits Counter_Screen Counter-Screening (Rule out artifacts) Dose_Response->Counter_Screen Prioritize potent compounds Orthogonal_Assay Orthogonal Assay (Confirm activity via different method) Counter_Screen->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (Assess off-target effects) Orthogonal_Assay->Selectivity_Profiling Confirm on-target activity Validated_Hit Validated Hit Series (2-3 chemical series) Selectivity_Profiling->Validated_Hit

Caption: The Hit Identification Funnel.

Target Selection & Assay Development

The choice of assay format—biochemical or cell-based—is a critical first decision.

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) and are excellent for identifying direct inhibitors of a target.[10][11] They offer high throughput and mechanistic clarity but lack the complexity of a living system.[12]

  • Cell-Based Assays: These assays measure a biological response in living cells, providing more physiologically relevant data.[13][14][15] They can identify compounds that act on a target within its native signaling pathway but can be more complex to develop and interpret.[12][13]

The Principle of a Self-Validating Assay: Regardless of the format, the assay must be robust. The key statistical parameter for validating a high-throughput screening (HTS) assay is the Z-factor (or Z') .[16][17] This metric quantifies the separation between the positive and negative controls, accounting for both the dynamic range and data variability.[18]

  • Z' > 0.5: An excellent assay, suitable for HTS.[18]

  • 0 < Z' < 0.5: A marginal assay; may require optimization.

  • Z' < 0: The assay is not suitable for screening.[18]

Case Study: Screening for Novel Kinase Inhibitors

Protein kinases are a major class of drug targets, and many oxazole derivatives have shown activity against them.[19][20] Let's consider a hypothetical screen for inhibitors of "Kinase X."

Primary Assay: A Biochemical TR-FRET Approach We will develop a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common format for kinase screening.[21][22] This homogenous assay format is robust, sensitive, and amenable to automation.[21]

Experimental Protocol: Primary HTS for Kinase X Inhibitors

  • Reagent Preparation: Prepare Kinase X enzyme, biotinylated peptide substrate, and ATP in an optimized assay buffer.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each compound from the this compound library (10 mM in DMSO stock) into the wells of a 1536-well assay plate. This results in a final assay concentration of 10 µM.

  • Enzyme/Substrate Addition: Add 1 µL of the enzyme/substrate mix to each well.

  • Initiate Reaction: Add 1 µL of ATP solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 2 µL of a stop/detection solution containing EDTA (to stop the reaction) and the TR-FRET detection reagents (e.g., a Europium-labeled anti-phospho-antibody and a Streptavidin-acceptor fluorophore).

  • Incubation & Readout: Incubate for 60 minutes to allow the detection reagents to bind. Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO vehicle) controls on each plate. Calculate the Z' factor for each plate to ensure data quality.[18]

Hit Confirmation and Triage

A "hit" from the primary screen is merely a starting point. The goal of this phase is to confirm the activity and eliminate false positives.[23][24][25]

  • Confirmation Screen: Active compounds ("hits") from the primary screen are re-tested under the exact same assay conditions, but this time in triplicate, to confirm their activity.[23]

  • Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the target's activity).[26][27] This is most accurately done by fitting the data to a non-linear regression curve.[28][29]

Counter-Screening & Orthogonal Validation

This is the most critical phase for ensuring the trustworthiness of your hits. The objective is to prove that the compound's activity is due to the intended mechanism and not an artifact.[23][30]

Counter-Screening: These assays are designed to identify compounds that interfere with the assay technology itself.[31][32][33]

  • Technology-Specific Counter-Screen: For our TR-FRET assay, a key counter-screen is to run the assay in the absence of the kinase target.[32] An active compound in this format is likely interfering with the fluorescence signal and is a false positive.

Orthogonal Assays: An orthogonal assay confirms the hit's activity using a different detection method or technology.[30][34] This builds confidence that the observed biological effect is real.

  • Example Orthogonal Assay (Kinase X): A luminescence-based kinase activity assay (e.g., ADP-Glo) could be used. This assay measures ADP production, a direct product of the kinase reaction, and relies on a completely different detection modality (luminescence) than the primary TR-FRET screen.[35]

Diagram: Hit Triage and Validation Logic

Hit_Triage Start Confirmed Hit (Potency < 10 µM) Counter_Screen Technology Counter-Screen (e.g., TR-FRET w/o enzyme) Start->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo) Counter_Screen->Orthogonal_Assay Inactive False_Positive Discard (Assay Artifact) Counter_Screen->False_Positive Active Orthogonal_Assay->False_Positive Inactive Validated_Hit Progress to Selectivity (On-Target Activity Confirmed) Orthogonal_Assay->Validated_Hit Active

Caption: Logic flow for validating on-target activity.

Part 3: Data Presentation & Interpretation

Clear data presentation is crucial for decision-making. All quantitative data should be summarized in structured tables.

Table 1: Summary of Screening and Validation Data (Hypothetical)

Compound IDPrimary Screen (% Inhibition @ 10µM)Confirmed IC50 (µM)Counter-Screen (% Inhibition)Orthogonal Assay IC50 (µM)Notes
OX-00185.21.22.51.5Validated Hit: Potent, on-target.
OX-00292.10.875.4> 50False Positive: Assay interference.
OX-00378.53.55.14.2Validated Hit: Moderate potency.
OX-00455.09.81.1> 50False Positive: Not confirmed in orthogonal assay.
OX-00562.315.6N/AN/AInactive: Failed potency criteria.

Conclusion

The biological screening of a diverse this compound library is a systematic process of elimination and validation. By beginning with a high-quality library, employing a robust and statistically validated primary assay, and executing a stringent triage cascade of confirmation, counter-screening, and orthogonal validation, we can confidently identify high-quality, on-target hits. This methodical approach, grounded in scientific integrity, transforms a large chemical library from a collection of possibilities into a focused set of validated starting points for successful drug discovery programs.

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A Scientist's Guide to the Structure-Activity Relationship of Oxazole-5-Carboxamide Analogs: From Synthesis to Biological Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific, privileged subclass: oxazole-5-carboxamide analogs. We will dissect the synthetic strategies for creating these analogs, analyze how specific structural modifications influence biological activity, and detail the essential experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable, field-proven insights to accelerate the discovery of novel therapeutics.

Introduction: The this compound Scaffold

The oxazole core, consisting of a five-membered ring with one oxygen and one nitrogen atom, serves as a valuable scaffold in the design of therapeutic agents.[2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The this compound framework, in particular, offers a versatile platform for medicinal chemists. The distinct substitution points on the oxazole ring and the amide nitrogen allow for fine-tuning of physicochemical properties and target engagement.

This versatility is key to its "privileged" status; the scaffold can be decorated with various functional groups to interact with a multitude of biological targets, from protein kinases to G-protein coupled receptors.[6][7] Understanding the causal relationship between a specific decoration (structure) and its biological consequence (activity) is the essence of SAR exploration.

Core Synthesis Strategies

The generation of a diverse library of analogs is foundational to any SAR campaign. The van Leusen oxazole synthesis is a widely recognized and efficient method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10] This reaction forms the core of many synthetic routes to the desired carboxamide scaffold.

General Synthetic Workflow

A common and effective approach involves a multi-step sequence that begins with the formation of the core oxazole ring, followed by functionalization to install the carboxamide moiety. The causality here is strategic: building the stable heterocyclic core first allows for more flexible and varied chemistry to be performed at the less stable ester or acid positions later on.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Amide Formation A Aldehyde (R1-CHO) + Tosylmethyl Isocyanide (TosMIC) B van Leusen Reaction (Base, e.g., K2CO3) A->B Reactants C 5-Substituted Oxazole (with Ester at C4) B->C Product D Saponification (e.g., NaOH) to Carboxylic Acid C->D Hydrolysis E Amide Coupling (Amine R2-NH2 + Coupling Agent) D->E Activation F Target this compound Analog E->F Final Product

Caption: General workflow for synthesizing this compound analogs.

Representative Protocol: Microwave-Assisted Oxazole Synthesis

Microwave-assisted synthesis offers a significant advantage by reducing reaction times and often improving yields.[11] This protocol is a self-validating system; successful formation of the product can be easily monitored by thin-layer chromatography (TLC) and confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Objective: To synthesize a 5-substituted oxazole intermediate.

Materials:

  • Appropriate aryl aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (5 mL)

  • Microwave synthesis vial

Procedure:

  • Combine the aryl aldehyde, TosMIC, and K₂CO₃ in a microwave synthesis vial.

  • Add methanol and seal the vial.

  • Place the vial in a microwave reactor and irradiate at 100°C for 10-20 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5-substituted oxazole.

Decoding the Structure-Activity Relationship (SAR)

The core of our exploration lies in systematically modifying the this compound scaffold and observing the impact on biological activity. The key positions for modification are the C2 and C4 positions of the oxazole ring and the nitrogen of the C5-carboxamide.

Caption: Key modification points for SAR studies on the this compound scaffold.

Case Study: Oxazole-5-Carboxamides as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[12] Many oxazole derivatives have been developed as potent kinase inhibitors.[7] The SAR for this class of compounds often reveals several key principles:

  • C2-Position (R1): Aromatic or heteroaromatic rings are often preferred. The choice is dictated by the need to occupy a specific hydrophobic pocket within the kinase active site. Substitution on this ring (e.g., with halogens or methoxy groups) can further fine-tune binding affinity and selectivity.

  • C4-Position (R2): This position is often less tolerant of bulky substituents. Small groups like methyl or ethyl are common, as larger groups can lead to steric clashes.

  • Amide-N (R3): This is a critical interaction point. The amide N-H often acts as a hydrogen bond donor. The substituent (R3) acts as a "vector," projecting into solvent-exposed regions or forming additional interactions that enhance potency and selectivity.

Quantitative SAR Data Presentation
Compound IDR1 (C2-Substituent)R3 (Amide-N-Substituent)Target Kinase IC₅₀ (nM)
1a PhenylBenzyl250
1b 4-ChlorophenylBenzyl75
1c Phenyl3-Methoxybenzyl220
1d 4-Chlorophenyl3-Methoxybenzyl45

Analysis: The data clearly demonstrates a positive SAR for a chloro-substituent at the para-position of the C2-phenyl ring, leading to a 3-5 fold increase in potency (compare 1a vs 1b; 1c vs 1d). This suggests the chloro group is making a favorable interaction within the target's binding site, a common strategy to enhance affinity.

Experimental Validation: From Benchtop to Biological Insight

Robust and reproducible assays are critical for generating trustworthy SAR data.[13] The choice of assay depends on the biological question being asked, from direct target engagement to cellular effects.

Protocol: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a target enzyme.[14][15] It is a cornerstone of drug discovery for kinase inhibitors.[12]

Objective: To determine the IC₅₀ value of an this compound analog against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, which measures ADP production)

  • 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) to the wells of a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Add the protein kinase, diluted in assay buffer, to all wells except the 100% inhibition control.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

  • Reaction Time: Incubate the plate for 1 hour at room temperature.

  • Stop & Detect: Add the detection reagent according to the manufacturer's protocol. This typically stops the kinase reaction and begins a process to measure the amount of ADP produced, which is proportional to kinase activity.

  • Readout: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Anti-Proliferative Assay (MTT/MTS Assay)

After confirming direct target inhibition, the next logical step is to assess whether the compound affects cancer cell growth. The MTT or MTS assay is a widely used colorimetric method to measure cell viability.[12][16]

Objective: To determine the effect of an this compound analog on the proliferation of a cancer cell line.[17][18]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTS Reagent: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C. Metabolically active, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Readout: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract background absorbance, normalize the values to the vehicle control (100% viability), and plot the results to determine the concentration at which cell growth is inhibited by 50% (GI₅₀).

Future Directions

The exploration of this compound SAR is an evolving field. Future efforts will likely focus on:

  • Novel Targets: Expanding the application of this scaffold to new biological targets beyond kinases.

  • Computational Modeling: Using molecular docking and dynamics simulations to predict binding modes and guide the rational design of more potent and selective analogs.[19][20]

  • ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties to improve the translation of potent compounds into viable drug candidates.

Conclusion

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. A systematic and iterative approach, combining efficient synthesis, robust biological evaluation, and careful data analysis, is essential for successfully decoding its structure-activity relationship. The insights and protocols detailed in this guide provide a solid framework for researchers to build upon, enabling the rational design and discovery of next-generation therapeutics.

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The Alchemical Compass: A Technical Guide to the Physicochemical Properties of Substituted Oxazole-5-Carboxamides for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Oxazole-5-Carboxamide Scaffold - A Privileged Motif in Drug Discovery

The 1,3-oxazole ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of heteroatoms for hydrogen bonding and other non-covalent interactions make the oxazole ring a privileged scaffold in drug design.[1][2] When functionalized with a carboxamide at the 5-position, the resulting this compound core presents a versatile platform for engaging with a wide array of biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]

However, the journey from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by the molecule's physicochemical properties. This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the key physicochemical attributes of substituted oxazole-5-carboxamides. We will delve into the theoretical underpinnings, practical experimental methodologies, and the intricate interplay of structure and property that govern the behavior of these molecules in biological systems.

Section 1: The Physicochemical Trinity - Solubility, Lipophilicity, and Ionization State

The success of an orally administered drug is critically dependent on its ability to navigate the complex biological milieu of the human body. This journey is largely governed by a trinity of physicochemical properties: aqueous solubility, lipophilicity, and the extent of ionization (pKa). A delicate balance among these three pillars is essential for achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability.[7] The solubility of substituted oxazole-5-carboxamides is influenced by a combination of factors, including the crystalline lattice energy of the solid state and the solvation energy of the molecule in water.

Compound IDR1R2Kinetic Solubility (µM)
1a 4-phenylbutylPhenyl< 10
1b n-pentylPhenyl< 10
1c 2-ethoxyethylPhenyl25
1d N-methyl-piperidinePhenyl248

Data adapted from Caputo et al. (2020).[8]

As illustrated in the table, the introduction of polar functional groups can significantly enhance aqueous solubility. The replacement of a lipophilic 4-phenylbutyl group (1a) with a more polar 2-ethoxyethyl group (1c) leads to a modest increase in solubility. More dramatically, the incorporation of a basic N-methyl-piperidine moiety (1d) results in a substantial improvement in kinetic solubility, highlighting the profound impact of ionizable groups on this property.[8]

This high-throughput method provides a rapid assessment of the kinetic solubility of a compound.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution add_pbs Add PBS (pH 7.4) dilution->add_pbs incubation Incubate (2h, RT) add_pbs->incubation read_turbidity Measure Turbidity incubation->read_turbidity data_analysis Determine Kinetic Solubility read_turbidity->data_analysis

Turbidimetric Solubility Assay Workflow
Lipophilicity: Navigating Cellular Barriers

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[9] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. An optimal logP is crucial; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10]

The lipophilicity of substituted oxazole-5-carboxamides can be finely tuned by modifying the substituents on the oxazole ring and the carboxamide moiety. While a comprehensive experimental dataset for this specific scaffold is lacking, we can infer the impact of various functional groups based on established principles of medicinal chemistry.

  • Increasing Lipophilicity: Introduction of alkyl, aryl, and halogen substituents will generally increase the logP value.

  • Decreasing Lipophilicity: Incorporation of polar functional groups such as hydroxyl, carboxyl, and amino groups will decrease the logP.

A computational study on a series of oxazole derivatives provides insights into the predicted logP values, illustrating the wide range of lipophilicity that can be achieved through substitution.

Compound ClassSubstituentsPredicted logP Range
General Oxazole DerivativesVaried aryl and alkyl groups-0.25 to 4.58

Data from Rashid et al. (2024).[11]

This broad range underscores the tunability of the oxazole scaffold to achieve a desired lipophilicity profile for a specific therapeutic target.

This classic method directly measures the partitioning of a compound between octanol and water.

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated octanol to the aqueous solution in a sealed vessel.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove aliquots from both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

G start Start prep_phases Prepare Pre-saturated Octanol and Water start->prep_phases dissolve Dissolve Compound in Aqueous Phase prep_phases->dissolve add_octanol Add Equal Volume of Octanol dissolve->add_octanol shake Shake to Equilibrate add_octanol->shake centrifuge Centrifuge to Separate Phases shake->centrifuge measure_conc Measure Concentration in Both Phases centrifuge->measure_conc calculate Calculate logP measure_conc->calculate end End calculate->end G start Start dissolve Dissolve Compound in Water/Co-solvent start->dissolve setup Setup Titration Apparatus (pH electrode, stirrer) dissolve->setup titrate Titrate with Standard Acid or Base setup->titrate record_ph Record pH after Each Addition titrate->record_ph plot Plot pH vs. Titrant Volume record_ph->plot determine_pka Determine pKa from Titration Curve plot->determine_pka end End determine_pka->end

Potentiometric pKa Determination Workflow

Section 2: The Interplay of Physicochemical Properties and Computational Prediction

The physicochemical properties of a molecule are not independent variables but are intricately interconnected. For instance, the ionization state of a molecule will influence its solubility and lipophilicity. Computational tools play an increasingly important role in predicting these properties, allowing for the in silico design and prioritization of compounds before their synthesis and experimental evaluation. [1] Various software packages and online platforms can predict logP, pKa, and solubility based on the chemical structure of a molecule. These predictions are valuable for guiding the design of new this compound derivatives with improved ADME profiles. However, it is crucial to remember that these are predictions and should be validated by experimental measurements, especially for novel chemical scaffolds.

G cluster_props Physicochemical Properties cluster_adme ADME Profile solubility Solubility absorption Absorption solubility->absorption influences lipophilicity Lipophilicity (logP) lipophilicity->absorption influences distribution Distribution lipophilicity->distribution influences pka Ionization (pKa) pka->solubility affects pka->lipophilicity affects absorption->distribution metabolism Metabolism distribution->metabolism excretion Excretion metabolism->excretion

Sources

"in silico modeling of Oxazole-5-carboxamide target interactions"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of Oxazole-5-Carboxamide Target Interactions

Foreword: From Scaffold to System

The this compound scaffold is a privileged structure in modern medicinal chemistry. Its unique electronic and steric properties make it a versatile building block for designing potent and selective modulators of various biological targets.[1][2][3] From anti-inflammatory agents to novel anticancer therapies, derivatives of this core have shown significant promise.[4][5][6] However, unlocking their full therapeutic potential requires a deep, atomic-level understanding of how they interact with their protein targets. This is where in silico modeling transitions from a computational exercise to an indispensable tool for rational drug design.

This guide is structured not as a rigid manual but as a logical journey. We will begin by establishing the "what" and "why"—the chemical nature of our ligand class and the principles of identifying their biological partners. We will then dive deep into the "how"—providing field-tested, step-by-step protocols for the core computational techniques of molecular docking and molecular dynamics. Finally, we will focus on interpretation, transforming raw computational data into actionable biological insights. The goal is to equip you, the researcher, with both the methodology and the scientific reasoning to confidently navigate the computational landscape of drug-target interaction analysis.

Chapter 1: The Landscape of this compound Bioactivity

The oxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, is a cornerstone of many biologically active molecules.[2][7] Its derivatives are known to act as enzyme inhibitors, peptide mimetics, and modulators of protein-protein interactions.[1][8] The carboxamide linkage provides a crucial hydrogen bonding motif, further enhancing the scaffold's ability to form specific and stable interactions within a protein's binding pocket.

While our focus is the this compound core, the principles and methods discussed are broadly applicable to related oxazole-containing chemotypes (e.g., isoxazoles, benzoxazoles), which often share similar biological targets.[9] A survey of recent literature reveals a diverse range of protein families targeted by these scaffolds.

Table 1: Representative Biological Targets of Oxazole Carboxamide and Related Derivatives

Compound ClassTarget Enzyme/ProteinBiological ActivityIC₅₀ / PotencyReference(s)
Isoxazole-CarboxamidesCyclooxygenase-1 (COX-1)Anti-inflammatory64 nM (Compound A13)[4]
Isoxazole-CarboxamidesCyclooxygenase-2 (COX-2)Anti-inflammatory13 nM (Compound A13)[4]
Thiazole-CarboxamidesCyclooxygenase-2 (COX-2)Anti-inflammatory0.958 µM (Compound 2a)[10][11]
Oxazolone-CarboxamidesAcid Ceramidase (hAC)Anticancer0.069 µM (Compound 12h)[5]
Benzoxazole-CarboxamidesAcetylcholinesterase (AChE)Alzheimer's Disease12.62 nM (Compound 36)[12]
Isoxazole-CarboxamidesmtPTPMuscular DystrophiesPicomolar range[13]
Oxazole-based MacrocyclesSARS-CoV-2 MproAntiviral2.58 µM (Compound 13)[14]

This diversity underscores a critical challenge and opportunity in drug discovery: for a given this compound derivative, how do we systematically identify its most likely biological targets and then characterize the precise nature of its interaction? The following chapters will address this head-on.

Chapter 2: The In Silico Workflow: A Target-Centric Approach

The traditional drug discovery pipeline is often ligand-centric. In contrast, computational methods allow for a powerful, target-centric approach, enabling us to screen and validate potential macromolecular targets for our small molecule before committing to extensive wet-lab experiments.[15][16] This in silico process is a multi-stage funnel designed to progressively refine our understanding of the ligand-target interaction.

The overall workflow is a logical progression from broad, system-level predictions to highly specific, atom-level simulations. Each step builds upon the last, providing a more detailed picture of the molecular recognition event.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Validation & Refinement ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) target_id Target Identification (Reverse Docking, Pharmacophore Screening, Network Pharmacology) ligand_prep->target_id Input Ligand protein_prep Protein Structure Preparation (PDB Download, Cleaning, Protonation) target_id->protein_prep Select Top Targets docking Molecular Docking (Generate Binding Poses, Scoring & Ranking) protein_prep->docking docking_analysis Pose Analysis (Interaction Analysis, Visual Inspection) docking->docking_analysis md_setup MD Simulation Setup (Solvation, Ionization, System Building) docking_analysis->md_setup Select Best Pose md_run Molecular Dynamics Simulation (Minimization, Equilibration, Production Run) md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF, Binding Energy, Conformational Changes) md_run->md_analysis md_analysis->target_id Feedback Loop for New Hypotheses G cluster_prep System Preparation cluster_sim Simulation Stages start Docked Protein-Ligand Complex Structure topology Generate Topologies (Protein & Ligand) start->topology solvate Define Box & Solvate topology->solvate ions Add Ions solvate->ions emin Energy Minimization ions->emin nvt NVT Equilibration (Constant Volume/Temp) emin->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt prod Production MD Run npt->prod analysis Trajectory Analysis prod->analysis

Caption: The sequential workflow for a GROMACS Molecular Dynamics simulation.

Chapter 5: Data Interpretation: From Numbers to Narratives

The output of these simulations is a vast amount of data. The final, and most crucial, step is to analyze this data to construct a coherent narrative about the this compound's interaction with its target.

Key Metrics for Analysis:

  • Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand. A stable, plateauing RMSD for both indicates that the system has reached equilibrium and the ligand is stably bound. A large, fluctuating ligand RMSD might suggest binding instability.

  • Root Mean Square Fluctuation (RMSF): Calculated per-residue. This highlights flexible regions of the protein. High RMSF in active site loops upon ligand binding can indicate an induced-fit mechanism.

  • Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein over time. Persistent hydrogen bonds are key anchors for the ligand.

  • Binding Free Energy Estimation: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to post-process the MD trajectory and estimate the binding free energy, providing a more rigorous metric than docking scores alone.

By synthesizing these metrics, one can answer key questions: Is the binding pose predicted by docking stable over time? Which specific amino acid residues are critical for anchoring the ligand? Does the ligand induce conformational changes in the protein? The answers to these questions provide direct, testable hypotheses for subsequent experimental validation, such as site-directed mutagenesis.

References

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  • BioExcel. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. BioExcel.
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  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials.
  • Bioinformatics Guru. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
  • Panda, P. (2025).
  • Singh, S., et al. (2020). Computational Approaches for Drug Target Identification.
  • openfe-gromacs documentation. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs.
  • KBbox. Small Molecule Docking. KBbox: Methods.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
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  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
  • Caputo, S., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors.
  • Caputo, S., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors.
  • Kumar, D., & Kumar, N. (2021).
  • Gümüş, M., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central.
  • Bernardi, P., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central.
  • Ghattas, M. A., et al. (2021). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PubMed Central.
  • Kakkar, S., & Narasimhan, B. (2019).
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives.
  • Walsh, C. T., & Nolan, E. M. (2008). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. PubMed Central.
  • Kim, S., & Nag, S. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Singh, V., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Khan, I., et al. (2021). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies.
  • Fernandes, C., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. MDPI.
  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
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The Oxazole-5-carboxamide Scaffold: A Privileged Motif in Natural Product Discovery and Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Elegance of the Oxazole-5-carboxamide Core

In the vast and intricate world of natural products, certain chemical motifs appear with remarkable frequency, hinting at their evolutionary selection for specific biological functions. The this compound scaffold is one such "privileged" structure. Often found embedded within complex macrocycles and peptides, this heterocyclic system is far from being a mere structural component. It frequently serves as a critical pharmacophore, orchestrating molecular interactions that underpin potent biological activities, ranging from profound cytotoxicity against cancer cell lines to significant antimicrobial effects.

This guide is designed to provide a comprehensive technical overview for researchers actively engaged in natural product discovery and drug development. We will journey through the discovery of key natural products bearing this scaffold, delve into the sophisticated strategies for their isolation and structural elucidation, and explore their therapeutic promise. The methodologies and insights presented herein are distilled from established literature and field experience, aiming to equip you with the knowledge to navigate the challenges and capitalize on the opportunities presented by this fascinating class of molecules.

Structural Diversity and Classification of this compound-Containing Natural Products

The this compound moiety is a recurring theme in a variety of structurally diverse natural products, often of marine or microbial origin. These compounds can be broadly classified based on their overarching chemical architecture.

A significant and well-studied class is the oxazole-containing macrolides . These molecules feature the this compound group within a large lactone ring. Prominent examples include the Diazonamides, Hennoxazoles, and Phorsalacine. Their complex structures often translate to unique mechanisms of action, making them a fertile ground for anticancer drug discovery. Another important group is the linear and cyclic peptides , where the oxazole can be formed from post-translational modification of serine or threonine residues.

G This compound Natural Products This compound Natural Products Macrolides Macrolides This compound Natural Products->Macrolides e.g., Diazonamides Peptides (Linear & Cyclic) Peptides (Linear & Cyclic) This compound Natural Products->Peptides (Linear & Cyclic) e.g., Muscoride A Alkaloids Alkaloids This compound Natural Products->Alkaloids e.g., Phenyloxazoles

Figure 1: Major classes of natural products containing the this compound scaffold.

General Workflow for Discovery, Isolation, and Characterization

The path from a raw biological sample to a pure, characterized this compound natural product is a multi-step process demanding careful planning and execution. The following workflow represents a robust and field-proven approach.

G cluster_0 Upstream Processing cluster_1 Downstream Purification & Elucidation Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Solvent Partitioning Dereplication Dereplication Extraction->Dereplication LC-MS/MS Analysis Chromatography Chromatography Dereplication->Chromatography Targeted Isolation Structure Elucidation Structure Elucidation Chromatography->Structure Elucidation NMR, HRMS Bioassay Bioassay Structure Elucidation->Bioassay Activity Confirmation

Figure 2: A generalized experimental workflow for the isolation of bioactive natural products.

Step-by-Step Protocol: Bioassay-Guided Fractionation

This protocol outlines a typical procedure for isolating an this compound natural product from a marine sponge.

Rationale: Bioassay-guided fractionation is a classic and effective strategy to home in on active compounds within a complex mixture, ensuring that purification efforts are focused on molecules with the desired biological activity.

Protocol:

  • Extraction:

    • Homogenize 1 kg of lyophilized sponge tissue.

    • Perform sequential extraction with solvents of increasing polarity: first with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH), followed by pure MeOH, and finally with water.

    • Combine the DCM/MeOH and MeOH extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Resuspend the crude extract in 90% aqueous MeOH and partition against hexane to remove nonpolar lipids.

    • Collect the aqueous MeOH fraction and evaporate the MeOH.

    • Partition the remaining aqueous layer against ethyl acetate (EtOAc). The this compound compounds are often found in the EtOAc fraction.

  • Initial Bioassay:

    • Test the crude extract and all partitioned fractions (hexane, EtOAc, aqueous) for cytotoxicity against a relevant cancer cell line (e.g., HeLa or MCF-7). The most active fraction proceeds to the next step.

  • Chromatographic Separation:

    • Subject the active EtOAc fraction to vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on a silica gel column.

    • Elute with a stepwise gradient of hexane and EtOAc, followed by EtOAc and MeOH.

    • Collect fractions and test each for bioactivity.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the active fractions from the previous step and subject them to reversed-phase HPLC (e.g., on a C18 column).

    • Use a gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Collect individual peaks and perform a final bioassay to identify the pure active compound(s).

Structural Elucidation: Decoding the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is a puzzle solved primarily using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental formula. Fragmentation patterns observed in MS/MS experiments can reveal the connectivity of different structural units. For instance, the this compound moiety often gives rise to characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation for novel natural products. A suite of 1D and 2D NMR experiments is required to piece together the full structure.

NMR Experiment Purpose Typical Observations for this compound
¹H NMR Provides information on the number and chemical environment of protons.A characteristic singlet for the oxazole proton (H-2) typically appears downfield (around 8.0-8.5 ppm).
¹³C NMR Shows the number and types of carbon atoms.Two characteristic quaternary carbons for the oxazole ring (C-4 and C-5) are observed around 120-150 ppm, and the carbonyl carbon of the carboxamide is seen around 160-165 ppm.
COSY Correlated SpectroscopyReveals proton-proton (H-H) couplings within a spin system, helping to trace out alkyl chains or amino acid side chains.
HSQC Heteronuclear Single Quantum CoherenceCorrelates directly bonded protons and carbons (C-H).
HMBC Heteronuclear Multiple Bond CorrelationShows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting different structural fragments, for example, linking a side chain to the oxazole ring.
NOESY Nuclear Overhauser Effect SpectroscopyProvides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Trustworthiness of the Protocol: The combination of these orthogonal techniques (HRMS and a full suite of NMR experiments) provides a self-validating system. The molecular formula from HRMS must be consistent with the number and types of atoms observed in NMR. The connectivity information from COSY and HMBC must logically assemble these atoms into a single, coherent structure that is also consistent with the observed chemical shifts.

Pharmacological Significance and Future Outlook

Natural products containing the this compound scaffold exhibit a wide range of potent biological activities, with anticancer and antimicrobial properties being the most prominent.

  • Anticancer Activity: Many oxazole-containing macrolides, such as the diazonamides, exhibit potent cytotoxicity against a variety of human cancer cell lines. Their mechanism of action is often complex, involving targets like the proteasome or the microtubule network. The unique structures of these compounds make them valuable leads for the development of new anticancer drugs that can overcome existing resistance mechanisms.

  • Antimicrobial Activity: Some members of this class have shown promising activity against pathogenic bacteria and fungi. Their novel mechanisms of action could provide solutions to the growing problem of antimicrobial resistance.

The structural complexity of these natural products often presents a significant challenge for total synthesis and the production of analogues for structure-activity relationship (SAR) studies. However, advances in synthetic methodology and the exploration of biosynthetic engineering approaches are opening new avenues for accessing these valuable molecules and harnessing their therapeutic potential. The continued exploration of underexplored ecological niches, particularly in the marine environment, is likely to yield new and exciting examples of this compound-containing natural products, further enriching the pipeline for drug discovery.

References

  • Title: The Oxazole-Containing Macrolide Class of Natural Products: A Mine for the Discovery of New Antitumor Agents Source: National Center for Biotechnology Inform
  • Title: Marine-Derived Oxazole-Containing Macrolides: A Promising Class of Anticancer Agents Source: National Center for Biotechnology Inform

An In-Depth Technical Guide to the Spectroscopic Analysis of Synthesized Oxazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Structural Verification in Drug Discovery

This guide provides an in-depth, field-proven approach to the spectroscopic analysis of synthesized oxazole-5-carboxamides. We will move beyond a simple recitation of data to explore the causality behind the spectral features, empowering researchers to interpret their data with confidence. The methodologies described herein—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—form a powerful, self-validating triad for confirming the identity, purity, and structure of these vital compounds.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Validation Synthesis Chemical Synthesis (e.g., van Leusen) Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR Sample Submission MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Sample Submission NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Sample Submission Validation Structure & Purity Confirmation IR->Validation Data Integration MS->Validation Data Integration NMR->Validation Data Integration

Caption: General workflow from synthesis to structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For oxazole-5-carboxamides, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous blueprint of the synthesized compound.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the amide N-H.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[6]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides the first detailed look at the molecule's structure. The key is to understand the expected chemical shifts and coupling patterns.

  • Oxazole Ring Protons: The protons on the oxazole ring are highly characteristic. The H2 proton, positioned between the oxygen and nitrogen atoms, is the most deshielded, typically appearing as a singlet around δ 8.0-8.5 ppm . The H4 proton, adjacent to the carboxamide group, is also deshielded and usually appears as a singlet around δ 7.5-8.0 ppm .

  • Amide N-H Proton: In secondary amides (R-C(=O)NH-R'), the amide proton signal is a broad singlet, typically found in the range of δ 8.0-9.5 ppm . Its chemical shift can be highly dependent on concentration and solvent.

  • Substituent Protons: Protons on the R-groups attached to the amide nitrogen and the oxazole ring will appear in their expected regions, and their coupling patterns provide connectivity information.

¹³C NMR: Revealing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework.

  • Oxazole Ring Carbons: The chemical shifts of the oxazole ring carbons are distinctive.[7]

    • C2: (Between N and O) is highly deshielded, appearing around δ 150-160 ppm .

    • C5: (Attached to the carboxamide) is also significantly deshielded, typically found at δ 155-165 ppm .

    • C4: Usually appears in the range of δ 125-140 ppm .

  • Carboxamide Carbonyl (C=O): This is a key identifier, appearing as a quaternary peak in the downfield region of δ 160-170 ppm .

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Oxazole H28.0 - 8.5 (s)N/A
Oxazole H47.5 - 8.0 (s)N/A
Amide N-H8.0 - 9.5 (br s)N/A
Oxazole C2N/A150 - 160
Oxazole C4N/A125 - 140
Oxazole C5N/A155 - 165
Amide C=ON/A160 - 170
Table 1. Typical ¹H and ¹³C NMR chemical shift ranges for the core of an oxazole-5-carboxamide.[8][9][10]
2D NMR: Confirming Connectivity

For novel structures, 2D NMR is essential for unambiguous assignment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It shows correlations between protons and carbons that are separated by two or three bonds.[11]

Caption: Key HMBC correlations for structural confirmation.

Key expected HMBC correlations include:

  • The H4 proton of the oxazole ring showing a correlation to the amide carbonyl carbon (C=O) and to C2 and C5 of the oxazole ring.

  • The amide N-H proton showing a correlation to the amide carbonyl carbon (C=O) and to the carbon atom of the attached R-group.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a fast and simple method to verify the presence of key functional groups, providing crucial evidence for the success of the carboxamide formation.[6] It serves as an excellent preliminary check before committing to more time-consuming analyses.

Experimental Protocol: IR Sample Preparation
  • KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film (for oils/low melting solids): Dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Interpreting the IR Spectrum

The IR spectrum of an this compound is dominated by a few very strong, characteristic absorptions.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Appearance
Amide (secondary)N-H Stretch3500 - 3300Strong, sharp
AmideC=O Stretch ("Amide I band")1690 - 1630Very Strong
Amide (secondary)N-H Bend ("Amide II band")1570 - 1515Strong
Oxazole RingC=N / C=C Stretches1650 - 1500Medium to Strong (multiple bands)
Oxazole RingC-O-C Stretch1300 - 1000Strong, often complex
Table 2. Key IR absorption bands for oxazole-5-carboxamides.[12][13][14]

The presence of a very strong absorption around 1650 cm⁻¹ (Amide I) and, for secondary amides, a sharp peak around 3300 cm⁻¹ (N-H stretch) is compelling evidence that the desired amide has been formed.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through analysis of its fragmentation pattern, corroborating structural evidence.

Experimental Protocol: Sample Analysis
  • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for these compounds, often yielding a prominent protonated molecule [M+H]⁺. Electron ionization (EI) is a "harder" technique that provides more extensive fragmentation.

  • Analysis: The ionized sample is analyzed by a mass analyzer (e.g., Time-of-Flight, Quadrupole) to separate ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.

Interpreting the Mass Spectrum
  • Molecular Ion Peak: The first goal is to identify the molecular ion peak (M⁺• in EI, or [M+H]⁺/[M+Na]⁺ in ESI). Its m/z value must match the calculated molecular weight of the target structure.

  • Fragmentation Analysis: The fragmentation pattern is a molecular fingerprint. While complex, some predictable cleavages can be used to support the proposed structure.[15][16]

G M Molecular Ion [M]⁺˙ F1 [M - R₂]⁺ (Loss of amide side-chain) M->F1 α-cleavage F2 [R₁-C≡O]⁺ (Acylium ion from oxazole) M->F2 Amide bond cleavage F3 [R₂-NH-C=O]⁺ (Amide fragment) M->F3 Oxazole-amide cleavage F4 [M - CO]⁺˙ (Ring fragmentation) M->F4 Decarbonylation

Caption: Plausible fragmentation pathways for an this compound in MS.

Common fragmentation pathways include:

  • Amide Bond Cleavage: Scission of the C(O)-NH bond is very common, leading to fragments corresponding to the acylium ion of the oxazole portion and the amine portion.

  • Oxazole Ring Fragmentation: The heterocyclic ring can undergo cleavage, often involving the loss of small, stable molecules like carbon monoxide (CO) or nitriles (RCN).[15]

  • Cleavage at the Amide Substituent: The R-groups attached to the amide nitrogen can fragment according to established patterns (e.g., benzylic cleavage).[17]

Conclusion: An Integrated Approach

The true power of spectroscopic analysis lies in the integration of data from all three techniques. NMR provides the detailed architectural plan, IR confirms the presence of the essential building blocks (functional groups), and MS verifies the final mass and provides demolition data (fragmentation) that supports the structure. By methodically applying these techniques and understanding the underlying principles of their respective outputs, researchers in drug development can ensure the scientific integrity of their work and proceed with confidence in the identity and purity of their synthesized oxazole-5-carboxamides.

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Quantum Chemical-Guided Exploration of Oxazole-5-Carboxamide's Electronic Landscape: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole-5-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] A profound understanding of the electronic properties of this core structure is paramount for rational drug design and the optimization of lead compounds. This technical guide provides researchers, scientists, and drug development professionals with an in-depth protocol for leveraging quantum chemical calculations to elucidate the electronic characteristics of this compound derivatives. By detailing the theoretical underpinnings and providing a step-by-step computational workflow, this document serves as a practical resource for predicting molecular reactivity, understanding drug-receptor interactions, and ultimately accelerating the discovery of novel therapeutics.

Introduction: The Significance of Electronic Properties in Drug Action

The biological activity of a drug molecule is intrinsically linked to its electronic structure. Properties such as charge distribution, the ability to donate or accept electrons, and the overall molecular polarity govern how a molecule interacts with its biological target.[3][4] For the this compound core, these electronic features dictate key aspects of its pharmacokinetic and pharmacodynamic profiles.

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful in-silico approach to probe these properties with high accuracy.[5] By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its electronic landscape, providing insights that are often difficult or impossible to obtain through experimental methods alone.[6] This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to characterize this compound derivatives.[6][7]

Theoretical Foundation: A Primer on Density Functional Theory (DFT)

DFT is a computational method that determines the electronic structure of a molecule by calculating its electron density.[5] This approach is computationally more efficient than traditional wave-function-based methods while often providing comparable accuracy, making it ideal for the study of drug-sized molecules.

A typical DFT calculation involves the selection of a functional and a basis set .

  • Functional: The functional is a mathematical approximation that relates the electron density to the energy of the system. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that has demonstrated a good balance of accuracy and computational cost for organic molecules.[6][8]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d) basis set is a commonly used Pople-style basis set that provides a good description of the electronic structure of organic molecules containing first- and second-row elements.[9][10] The inclusion of polarization functions (d) is crucial for accurately describing the bonding in heterocyclic systems like oxazole.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on an this compound derivative using the Gaussian software package, a widely used program in computational chemistry.[11][12][13]

Step 1: Molecular Structure Preparation

The initial step involves creating a three-dimensional model of the this compound molecule. This can be done using molecular building software such as GaussView or by converting a 2D structure from a chemical drawing program.

Step 2: Geometry Optimization

The initial molecular structure is unlikely to be at its lowest energy conformation. Geometry optimization is the process of finding the most stable arrangement of atoms in the molecule.

Experimental Protocol: Geometry Optimization

  • Input File Creation: Prepare an input file for the Gaussian software. This file specifies the molecular coordinates, the desired level of theory (e.g., B3LYP/6-31G(d)), and the type of calculation (optimization).

  • Calculation Execution: Submit the input file to Gaussian for calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Convergence Check: Upon completion, it is crucial to verify that the optimization has successfully converged to a true energy minimum. This is confirmed by performing a frequency calculation.

Step 3: Frequency Calculation

A frequency calculation is performed on the optimized geometry to confirm that it represents a stable structure.

Experimental Protocol: Frequency Calculation

  • Input File Modification: Modify the input file from the optimization step to request a frequency calculation at the same level of theory.

  • Calculation Execution: Run the frequency calculation in Gaussian.

  • Analysis of Results: The output will contain a list of vibrational frequencies. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

Step 4: Analysis of Electronic Properties

Once a stable, optimized geometry is obtained, a single-point energy calculation is performed to compute the electronic properties of interest.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.[14]

  • HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.[14]

  • LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.[14]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[15] A smaller gap generally implies higher reactivity.[16] For drug-like compounds, an optimal HOMO-LUMO gap is typically sought to balance stability and reactivity.[16][17]

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the surface of a molecule.[18][19] It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[4] This information is invaluable for understanding and predicting non-covalent interactions, such as those between a drug and its receptor.[3][4] Complementary MEP patterns between a ligand and its binding site are often a key determinant of molecular recognition.[4]

Data Presentation and Interpretation

The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and concise manner to facilitate analysis and comparison.

PropertyCalculated Value (Arbitrary Units)Interpretation
HOMO Energy-X.XX eVIndicates the molecule's electron-donating capability.
LUMO Energy-Y.YY eVIndicates the molecule's electron-accepting capability.
HOMO-LUMO GapZ.ZZ eVReflects the molecule's chemical stability and reactivity.
Dipole MomentD.DD DebyeMeasures the overall polarity of the molecule.

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for conveying complex information in an accessible format.

computational_workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Analysis of Electronic Properties A 2D Structure Drawing B 3D Model Generation A->B C Geometry Optimization (B3LYP/6-31G(d)) B->C D Frequency Calculation C->D Verify Minimum E Single-Point Energy Calculation D->E F HOMO/LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) Mapping E->G H Charge Distribution Analysis E->H

Caption: Computational workflow for determining the electronic properties of this compound.

Caption: Illustrative Molecular Electrostatic Potential (MEP) map of an this compound derivative.

Conclusion: Integrating Computational Insights into Drug Discovery

Quantum chemical calculations provide a robust and predictive framework for understanding the electronic properties of the this compound scaffold. By following the detailed protocol outlined in this guide, researchers can gain valuable insights into molecular reactivity, potential drug-receptor interactions, and other critical parameters that influence biological activity. The integration of these computational methods into the drug discovery pipeline can significantly enhance the efficiency of lead optimization and contribute to the rational design of more effective and safer therapeutics.

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The Oxazole-5-Carboxamide Scaffold: A Strategic Bioisostere in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bioisosterism is a cornerstone of rational drug design, enabling medicinal chemists to modulate the physicochemical and pharmacological properties of lead compounds to enhance efficacy, selectivity, and metabolic stability.[1][2] This guide provides an in-depth exploration of the oxazole-5-carboxamide moiety as a versatile bioisostere. We will dissect its role as a surrogate for common functional groups, particularly carboxylic acids and amides, and analyze the strategic advantages it confers upon a molecule. This document details the synthetic accessibility of the scaffold, presents methodologies for its incorporation, and examines case studies where its application has proven pivotal. By synthesizing field-proven insights with established chemical principles, this guide serves as a technical resource for drug development professionals seeking to leverage the this compound scaffold in their optimization campaigns.

The Principle of Bioisosterism: Beyond Structural Mimicry

The concept of bioisosterism, first articulated by Langmuir, involves the substitution of atoms or groups that possess similar physical or chemical properties, leading to compounds with comparable biological activity.[3] This strategy is not merely about replacing one group with another of a similar size; it is a nuanced approach to fine-tune a molecule's interaction with its biological target and its journey through the body.[4][5] Bioisosteric replacements can be categorized as classical (substituents with similar valence electron configurations) and non-classical (functional groups that mimic the biological function without strict steric or electronic similarity).[1]

The oxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7][8] Its unique electronic distribution, hydrogen bonding capabilities, and metabolic stability make it an attractive non-classical bioisostere for various functional groups.[9] The this compound, in particular, offers a rigid, planar structure with a defined vector for its hydrogen bond donor and acceptor groups, which can be instrumental in optimizing ligand-receptor interactions.

Diagram 1: The Bioisosteric Replacement Strategy

Below is a conceptual diagram illustrating how the this compound moiety can act as a bioisostere for both a carboxylic acid and a primary amide group, preserving key interaction points (hydrogen bond acceptor/donor capacity) while altering other molecular properties.

Caption: Bioisosteric replacement of amides/acids with this compound.

Physicochemical Properties and Design Rationale

The strategic decision to employ an this compound bioisostere is driven by its ability to address specific liabilities in a lead compound.

  • As a Carboxylic Acid Bioisostere: Carboxylic acids are potent pharmacophores but often suffer from poor membrane permeability due to their ionizable nature at physiological pH, high plasma protein binding, and potential for metabolic liabilities like acyl-glucuronidation.[10] The oxazole ring is significantly less acidic than a carboxylic acid, with the conjugate acid of the parent oxazole having a pKa of 0.8.[11] Replacing a carboxylate with the neutral this compound can drastically improve cell permeability and oral bioavailability.[12] While it cannot replicate the anionic charge of a deprotonated carboxylate, it can mimic its hydrogen bonding pattern, acting as a hydrogen bond acceptor (via the ring oxygen and nitrogen, and the carboxamide oxygen) and donor (via the carboxamide N-H).

  • As an Amide Bioisostere: The amide bond is ubiquitous in pharmaceuticals, but it is susceptible to enzymatic hydrolysis by proteases and amidases, which can limit a drug's half-life. The aromatic oxazole ring is inherently resistant to such metabolic cleavage. Furthermore, replacing a flexible amide linker with a rigid oxazole ring can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency and selectivity.[13]

Synthetic Strategies and Methodologies

The utility of a scaffold is directly proportional to its synthetic accessibility. Oxazole-5-carboxamides can be prepared through several reliable synthetic routes. A common and robust approach involves the formation of an oxazole-5-carboxylic acid, followed by standard amide coupling.

Diagram 2: General Synthetic Workflow

Caption: A common workflow for the synthesis of this compound derivatives.

Experimental Protocol: Two-Step Synthesis of a Novel this compound

This protocol provides a representative, self-validating system for synthesizing a target compound, adapted from established methodologies.[14][15]

Step 1: Van Leusen Synthesis of Ethyl 2-Aryl-oxazole-5-carboxylate

  • Reaction Setup: To a solution of an appropriate aromatic aldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (N2 or Argon), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 10 minutes. The reaction is often exothermic.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the consumption of the aldehyde starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the aldehyde spot and the appearance of a new, higher Rf product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Workup & Purification: Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure oxazole ester intermediate.

  • Characterization (Self-Validation): Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure purity and correct mass before proceeding.

Step 2: Amide Coupling to Yield the Final Product

  • Saponification: Dissolve the ethyl oxazole-5-carboxylate intermediate (1.0 eq) in a mixture of THF/water (3:1, 0.1 M). Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until TLC or LC-MS analysis confirms complete conversion to the carboxylic acid (typically 1-3 hours). Acidify the mixture with 1N HCl to pH ~3 and extract the carboxylic acid product.

  • Coupling Reaction: Dissolve the crude oxazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), a coupling agent like Hydroxybenzotriazole (HOBt) or HATU (1.2 eq), and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 20 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated acid mixture.

  • Reaction Monitoring & Workup (Self-Validation): Stir at room temperature for 4-16 hours, monitoring by TLC/LC-MS. Upon completion, dilute with DCM, wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Final Purification & Validation: Purify the final compound by flash chromatography or preparative HPLC. The final structure and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Case Study: Structure-Activity Relationships (SAR) of Oxazolone Carboxamides as Acid Ceramidase (AC) Inhibitors

A compelling example of the oxazole carboxamide scaffold's utility comes from the development of novel inhibitors for acid ceramidase (AC), a therapeutic target in sphingolipid-mediated disorders.[16][17] Researchers designed oxazol-2-one-3-carboxamides as bioisosteric replacements for a benzoxazolone (BOA) system.[16]

The initial hit, 12a , contained a 4-phenylbutyl side chain. Subsequent SAR studies explored modifications to this side chain and the phenyl group on the oxazolone ring. The data clearly demonstrates the impact of these modifications on inhibitory potency.

CompoundR Group (Side Chain)Ar Group (C5-substituent)hAC IC₅₀ (µM)[16][17]
12a 4-PhenylbutylPhenyl0.090
12b n-PentylPhenyl0.039
12h 4-Phenylbutyl4-Methylphenyl0.069
12i 4-Phenylbutyl4-Chlorophenyl0.083

Analysis of Causality:

  • Side Chain Modification: The replacement of the terminal phenyl ring in the side chain of 12a with an n-pentyl group in 12b resulted in a more than two-fold increase in potency (IC₅₀ from 0.090 µM to 0.039 µM).[17] This suggests that the terminal aromatic ring is not essential for potent inhibition and that optimizing the lipophilic character of this aliphatic chain is a key driver of activity.

  • Aromatic Ring Substitution: Modest substitutions on the C5-phenyl ring, such as a methyl group (12h ) or a chloro group (12i ), resulted in compounds with similar potency to the parent compound 12a .[17] This indicates that this position is tolerant to small substituents but that they do not offer a significant potency advantage, guiding future optimization efforts towards other parts of the scaffold.

This systematic approach, where single changes are made and their effects quantified, is a hallmark of a self-validating drug discovery campaign.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to serve as a robust bioisostere for both carboxylic acids and amides allows for the systematic mitigation of common drug development liabilities, including poor metabolic stability and low cell permeability.[10][13] The well-established synthetic routes to this scaffold ensure its accessibility for library synthesis and SAR exploration.[15]

Future investigations will likely focus on expanding the diversity of substitutions on the oxazole ring and the carboxamide nitrogen to explore new chemical space and target interactions. The integration of computational modeling with synthesis will further accelerate the design of next-generation therapeutics that leverage the favorable properties of this valuable heterocyclic core.[1] As drug discovery continues to demand molecules with highly optimized and differentiated profiles, the strategic application of bioisosteres like this compound will remain a critical component of success.

References

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"preliminary cytotoxicity screening of new Oxazole-5-carboxamide compounds"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preliminary Cytotoxicity Screening of New Oxazole-5-Carboxamide Compounds

Abstract

Oxazole-5-carboxamides represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. This technical guide provides an in-depth, experience-driven framework for conducting the crucial first step in their evaluation: preliminary cytotoxicity screening. Moving beyond a simple recitation of protocols, this document explains the scientific rationale behind experimental design, emphasizing the creation of a self-validating workflow. It details robust, field-proven methodologies for cell line selection, cytotoxicity assessment using MTT and Sulforhodamine B (SRB) assays, and initial mechanistic investigation via Annexin V/PI apoptosis assays. The guide is designed for researchers, scientists, and drug development professionals, offering actionable insights to ensure the generation of accurate, reproducible, and meaningful data for identifying lead candidates worthy of further development.

Introduction: The Rationale for a Robust Screening Cascade

The oxazole core is a privileged scaffold in medicinal chemistry, and its 5-carboxamide derivatives have garnered attention for their diverse biological activities.[1] Before committing significant resources to advanced preclinical studies, a rigorous and efficient preliminary cytotoxicity screen is paramount. This initial phase serves as a critical filter, designed to answer two fundamental questions:

  • Potency: At what concentration do these new compounds inhibit cancer cell growth?

  • Selectivity: Do the compounds preferentially affect cancer cells over healthy, non-malignant cells?

The First Pillar: Strategic Cell Line Selection

The selection of appropriate cell lines is the bedrock of any cytotoxicity screen. Using a single cell line provides a very narrow view of a compound's potential. A well-conceived screening panel should ideally include:

  • A Panel of Cancer Cell Lines: These should represent diverse tumor origins (e.g., breast, lung, colon, liver) to identify broad-spectrum activity or potential tissue-specific efficacy. Using multiple lines mitigates the risk of a compound appearing highly active due to a unique genetic vulnerability in just one cell line.[2][3]

  • A Non-Cancerous "Normal" Cell Line: A human fibroblast line (e.g., MRC-5) or an epithelial line (e.g., MCF-10A) is essential for determining the selectivity of the compounds.[4] A compound that is equally toxic to both cancerous and normal cells has a low therapeutic potential.[5]

All cell lines must be sourced from a reputable cell bank (e.g., ATCC) and authenticated (e.g., via STR profiling) to ensure experimental validity.[6]

Core Experimental Workflow: A Triad of Validated Assays

No single assay can tell the whole story. A robust screening protocol relies on orthogonal methods that measure different cellular endpoints. This provides a more complete picture of a compound's effect and helps to identify potential assay-specific artifacts.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis & Hit Selection Compound_Library This compound Library Cell_Panel Panel of Cancer & Normal Cell Lines (e.g., MCF-7, A549, HepG2, MRC-5) Compound_Library->Cell_Panel Treat Dose_Response 72h Dose-Response Treatment (e.g., 0.1 to 100 µM) Cell_Panel->Dose_Response MTT_Assay MTT Assay (Metabolic Activity) Dose_Response->MTT_Assay SRB_Assay SRB Assay (Total Protein Biomass) Dose_Response->SRB_Assay Calculate_IC50 Calculate IC50 Values MTT_Assay->Calculate_IC50 SRB_Assay->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_IC50->Calculate_SI Hit_Selection Select 'Hit' Compounds (Potent & Selective) Calculate_SI->Hit_Selection

Figure 1: High-level experimental workflow for cytotoxicity screening.
Assay 1: MTT for Metabolic Viability

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity.[7] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[9]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).[11][12] Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Assay 2: Sulforhodamine B (SRB) for Total Protein Content

The SRB assay is another colorimetric method that relies on a different principle: the binding of the bright-pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][16] The amount of bound dye is directly proportional to the total cellular protein mass.[17] This assay is less susceptible to interference from compounds that might affect mitochondrial metabolism without killing the cell, providing a valuable cross-validation of the MTT results.[18]

Detailed Protocol: SRB Assay

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After the 72-hour incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.[18]

  • Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye.[15][19]

  • Drying: Allow the plates to air-dry completely at room temperature.[17]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[19]

  • Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[17]

  • Solubilization: Once the plates are dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[19]

  • Absorbance Reading: Shake the plate for 10 minutes and measure the optical density (OD) at 510 nm.[16]

Mechanistic Insight: Annexin V/PI Apoptosis Assay

For "hit" compounds that show promising potency and selectivity, a preliminary investigation into the mechanism of cell death is highly valuable. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[20]

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and will bind to these exposed PS residues.[23] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[22]

G Viable Viable Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Annexin V: Positive PI: Negative Viable->EarlyApop PS Flipping LateApop Late Apoptotic / Necrotic Annexin V: Positive PI: Positive EarlyApop->LateApop Membrane Permeabilization

Figure 2: Principle of Annexin V/PI staining for apoptosis detection.

Detailed Protocol: Annexin V/PI Staining

  • Cell Culture & Treatment: Seed cells in a 6-well plate and treat with the 'hit' compound at its approximate IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[22]

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.[22]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[23] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[24] It is the primary metric for quantifying the potency of the new compounds.

  • Normalization: Convert the raw absorbance data to percentage viability relative to the vehicle-treated control wells (which represent 100% viability).[24]

  • Curve Fitting: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve.[25]

  • Determination: The IC50 is the concentration on the x-axis that corresponds to 50% viability on the y-axis of the fitted curve.[24]

The Critical Metric: Selectivity Index (SI)

The Selectivity Index (SI) provides a quantitative measure of a compound's preferential toxicity towards cancer cells. A higher SI value is desirable, as it suggests a wider therapeutic window.[5]

Formula: SI = (IC50 in normal cells) / (IC50 in cancer cells)[26]

An SI value greater than 3 is often considered a good starting point for a promising hit compound.[4][5]

Data Presentation

Summarize the IC50 and SI values in a clear, tabular format to allow for easy comparison across the compound series and cell lines.

Table 1: Example Cytotoxicity Data for New this compound Compounds

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)Selectivity Index (SI) vs. A549
OXA-001 15.28.542.55.0
OXA-002 22.819.135.71.9
OXA-003 4.12.331.213.6
OXA-004 > 100> 100> 100N/A
Doxorubicin 0.80.61.52.5

Data are hypothetical examples for illustrative purposes.

Conclusion and Future Directions

The preliminary cytotoxicity screen is a foundational component of the drug discovery pipeline. By employing a strategic workflow that incorporates a diverse cell line panel and orthogonal assays like MTT and SRB, researchers can generate high-quality, reliable data on the potency of new this compound compounds. Further investigation of promising hits with apoptosis assays provides early mechanistic clues that can guide future studies. The compounds that emerge from this rigorous screening—those with low micromolar or better potency and a high selectivity index—become the validated "hit" compounds, ready to advance into the next stages of lead optimization, detailed mechanism of action studies, and eventual in vivo evaluation.

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An In-Depth Technical Guide to the Metabolic Stability of the Oxazole-5-carboxamide Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole-5-carboxamide Scaffold and the Imperative of Metabolic Stability

The this compound moiety represents a privileged scaffold in modern medicinal chemistry. As a five-membered aromatic heterocycle, the oxazole ring serves as a versatile building block, offering favorable physicochemical properties and diverse biological activities.[1][2][3] Its derivatives have been explored as potent agents in oncology, infectious diseases, and neurology.[3][4] The carboxamide group, appended at the 5-position, provides a crucial hydrogen bonding motif, enabling strong and specific interactions with biological targets.

However, the journey of a promising compound from a laboratory hit to a clinical candidate is fraught with challenges, chief among them being its pharmacokinetic profile. A molecule's success is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][5] Of these, metabolism—the biochemical transformation of a drug by the body's enzymatic machinery—is a primary determinant of its efficacy and safety.[5]

Metabolic stability, defined as the susceptibility of a compound to biotransformation, directly influences its half-life, bioavailability, and potential for drug-drug interactions.[6][7] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels.[8] Therefore, a comprehensive understanding of the metabolic liabilities of the this compound core is not merely an academic exercise; it is a cornerstone of rational drug design and a prerequisite for successful drug development.[9][10] This guide provides a detailed exploration of the key metabolic pathways affecting this core, outlines robust experimental protocols for its assessment, and discusses strategic chemical modifications to enhance its stability.

Pillar 1: Understanding the Metabolic Landscape

The biotransformation of the this compound core is primarily governed by a suite of powerful enzymatic systems, concentrated largely in the liver but also present in other tissues like the intestine and kidneys.[11] These enzymes introduce polar functional groups (Phase I reactions) or conjugate existing ones with endogenous molecules (Phase II reactions) to facilitate excretion. For the this compound core, the most critical transformations are Phase I reactions, including oxidation and hydrolysis.

Key Enzymatic Players and Their Mechanisms
  • Cytochrome P450 (CYP) Superfamily: These heme-containing monooxygenases are the most significant contributors to the metabolism of a vast majority of drugs.[12] They are membrane-bound enzymes, primarily located in the endoplasmic reticulum of hepatocytes.[13] CYPs catalyze the oxidation of electron-rich centers. For the this compound core, potential sites of CYP-mediated attack include the oxazole ring itself, which can undergo hydroxylation, and any appended alkyl or aryl groups.[14][15] In some cases, CYPs can even mediate the ring-opening of heterocyclic structures.[14][16]

  • Aldehyde Oxidases (AO): These cytosolic molybdo-flavoenzymes are gaining recognition for their increasing importance in drug metabolism, particularly for nitrogen-containing heterocycles.[17][18] As medicinal chemists design compounds to be more resistant to CYP metabolism, they inadvertently increase the likelihood of AO-mediated clearance.[17] AOs catalyze the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[19] The oxazole ring, with its nitrogen at position 3, is a potential substrate for AO, which typically results in hydroxylation.[19][20]

  • Flavin-Containing Monooxygenases (FMO): FMOs are another class of NADPH-dependent monooxygenases that metabolize soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[21][22][23] While CYPs are the primary drivers of carbon oxidation, FMOs are often responsible for N-oxidation.[21][22] The nitrogen atom in the oxazole ring could be a target for FMO-mediated N-oxide formation, a common metabolic pathway for many heterocyclic drugs.[21]

  • Carboxylesterases (CE): These hydrolytic enzymes are responsible for the cleavage of ester, amide, and carbamate bonds.[24] While amide bonds are generally more stable to hydrolysis than esters, they are still susceptible to cleavage by amidases, a subset of carboxylesterases.[25][26][27] The hydrolysis of the 5-carboxamide bond would cleave the molecule into an oxazole-5-carboxylic acid and the corresponding amine, a transformation that typically results in a loss of biological activity and rapid clearance.[27]

Visualizing Metabolic Hotspots

The following diagram illustrates the principal sites of potential metabolic attack on the this compound core. Understanding these "soft spots" is the first step in designing more robust analogues.

G main_structure cyp_ao_node CYP/AO-mediated Ring Hydroxylation cyp_ao_node:e->main_structure:w cyp_r1_node CYP-mediated Oxidation of R1 cyp_r1_node:e->main_structure:w ce_node Carboxylesterase-mediated Amide Hydrolysis ce_node:w->main_structure:e fmo_node FMO-mediated N-Oxidation fmo_node:s->main_structure:n

Caption: Potential metabolic liabilities of the this compound core.

Pillar 2: Experimental Assessment and Self-Validating Protocols

Early and accurate assessment of metabolic stability is crucial for guiding medicinal chemistry efforts.[6][13] A tiered approach, starting with high-throughput in vitro screens and progressing to more complex systems, provides the necessary data for decision-making. The protocols described here are designed to be self-validating, incorporating positive and negative controls to ensure data integrity.

Workflow for Assessing Metabolic Stability

The following workflow provides a logical progression for characterizing the metabolic profile of a novel this compound derivative.

Caption: Tiered workflow for metabolic stability assessment.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage screening, providing a rapid assessment of Phase I metabolic liability.[13][28]

Principle: The test compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP and FMO enzymes.[11] The reaction requires the cofactor NADPH to fuel the oxidative enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[9][28]

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin) in a suitable organic solvent (e.g., DMSO, Acetonitrile).

    • Prepare a stock solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsomes (final concentration ~0.5 mg/mL), and test compound (final concentration typically 1 µM).

    • Include a negative control incubation for each compound without the NADPH regenerating system to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard). The internal standard helps correct for variations in sample processing and instrument response.

    • Vortex the quenching plate and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an analysis plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the test compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Protocol 2: Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism because it uses intact cells, which contain the full complement of metabolic enzymes (Phase I and II) and transporters in a more physiologically relevant environment.[11][19]

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time, providing a more comprehensive picture of hepatic clearance.[28]

Step-by-Step Methodology:

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay. Viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 1 million cells/mL).

    • Prepare stock solutions of the test compound and controls as in the microsomal assay.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration typically 1 µM).

    • Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO₂.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the microsomal assay protocol.

  • Analysis and Data Interpretation:

    • The analysis and calculation of t½ and CLint are performed similarly to the microsomal assay. However, CLint is typically expressed in units of µL/min/million cells. This value can then be scaled to predict in vivo hepatic blood clearance.[28]

Comparative Data Presentation

The following table illustrates hypothetical data for a model this compound compound ("OXC-123") compared to standard control compounds.

CompoundAssay SystemIn Vitro t½ (min)Intrinsic Clearance (CLint)Predicted Stability
OXC-123 Human Liver Microsomes2555.4 µL/min/mgModerate
OXC-123 Human Hepatocytes1876.2 µL/min/10⁶ cellsModerate-High Clearance
Verapamil Human Liver Microsomes< 10> 138 µL/min/mgLow (High Clearance)
Warfarin Human Liver Microsomes> 120< 11.5 µL/min/mgHigh (Low Clearance)

This data is for illustrative purposes only.

The discrepancy between the microsomal and hepatocyte data for OXC-123 could suggest the involvement of cytosolic enzymes (like AO) or Phase II conjugation pathways not present in microsomes, warranting further investigation.

Pillar 3: Authoritative Grounding and Strategic Optimization

Data from stability assays must be interpreted within the broader context of drug discovery and regulatory expectations.[29][30][31] The ultimate goal is to use this information to design molecules with an optimal pharmacokinetic profile.

Strategies for Enhancing Metabolic Stability

Once a metabolic liability is identified, several medicinal chemistry strategies can be employed to mitigate it.[5][9][10][15]

StrategyRationale & CausalityExample Application for this compound
Steric Hindrance Introducing a bulky group near a metabolic soft spot can physically block the enzyme's active site from accessing the site of metabolism.[32]Placing a tert-butyl group on R1 if that position is found to be a site of oxidation.
Electronic Modification Replacing an electron-rich atom or group with an electron-withdrawing one can make the site less favorable for oxidative enzymes like CYPs.[32]Substituting a hydrogen on the oxazole ring with a fluorine atom to decrease the ring's electron density and disfavor hydroxylation.
Blocking Metabolism Placing a metabolically robust atom, such as fluorine, directly at a known site of metabolism (e.g., a benzylic carbon) can prevent oxidation at that position.If an N-dealkylation of an ethyl group on R2 is observed, replacing it with a cyclopropyl group can block this pathway.
Bioisosteric Replacement Replacing a metabolically labile moiety with a chemically similar but more stable group can improve the overall profile while retaining biological activity.[2]If the carboxamide is found to be hydrolytically unstable, it could be replaced with a more stable bioisostere like a 1,2,4-oxadiazole.[33]
Conformational Constraint Locking the molecule into a specific conformation via cyclization can alter its binding orientation within the enzyme's active site, potentially moving the labile spot away from the catalytic center.[9]Incorporating the R1 and R2 substituents into a rigid ring system.
Regulatory Considerations and the Path Forward

Regulatory agencies like the FDA and EMA require a thorough understanding of a drug's metabolic fate in humans.[34][35] This includes identifying the major metabolic pathways and characterizing any major human metabolites (those accounting for >10% of total drug-related exposure).[34] If a disproportionate human metabolite is found (i.e., one present at much higher levels in humans than in toxicology species), it may need to be synthesized and tested directly for safety.[34] Therefore, the in vitro studies described here are not just for lead optimization; they form the foundation of the regulatory submission package and are critical for ensuring patient safety.[29][31]

Conclusion

The metabolic stability of the this compound core is a multifaceted property governed by the interplay between its inherent chemical structure and the body's primary drug-metabolizing enzymes. A systematic and tiered approach to its evaluation, beginning with high-throughput in vitro assays like microsomal and hepatocyte stability screens, is essential for any drug discovery program centered on this scaffold. By identifying metabolic hotspots early, medicinal chemists can apply rational design principles—such as steric hindrance, electronic modulation, and bioisosteric replacement—to engineer molecules with improved pharmacokinetic profiles. This proactive approach not only increases the probability of identifying a successful clinical candidate but also builds a robust data package that satisfies regulatory requirements, ultimately accelerating the delivery of new and effective medicines to patients.

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Sources

A Technical Guide to the Toxicological Profiling of Early-Stage Oxazole-5-Carboxamide Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: De-risking Novel Chemical Scaffolds

The oxazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5][6] Oxazole-5-carboxamides, in particular, represent a promising class of molecules for the development of novel therapeutics. However, as with any new chemical entity, a thorough understanding of their toxicological profile at the earliest stages of drug discovery is paramount to mitigating the risk of late-stage failures.[7][8] Up to 40% of drug candidates have historically failed due to unacceptable toxicity, a statistic that underscores the critical need for early and predictive safety assessments.[9] This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to establish a robust toxicological profile for early-stage oxazole-5-carboxamide drug candidates. The narrative is structured to not only detail the necessary experimental protocols but also to provide the scientific rationale behind each step, ensuring a holistic and field-proven approach to preclinical safety evaluation.

The Imperative of Early-Stage Toxicological Profiling

The traditional paradigm of conducting comprehensive toxicology studies late in the preclinical phase is an outdated and inefficient model.[7] Identifying potential safety liabilities early in the discovery process allows for the strategic allocation of resources, guiding medicinal chemistry efforts to optimize out toxicity while retaining desired pharmacological activity.[8] This "fail-fast, fail-cheap" philosophy is central to modern drug discovery and is particularly pertinent for novel scaffolds like oxazole-5-carboxamides, where the full spectrum of potential toxicities may not be well-characterized.

The primary objectives of early-stage toxicological profiling are:

  • Hazard Identification: To identify potential target organs and mechanisms of toxicity.[10][11][12]

  • Risk Assessment: To establish a preliminary safety margin by determining the relationship between efficacious and toxic doses.[13]

  • Candidate Prioritization: To rank and select lead compounds with the most favorable safety profiles for further development.[14]

  • Informing Clinical Trial Design: To provide crucial data for determining a safe starting dose in first-in-human studies.[11][12][15]

A Phased Approach to Preclinical Safety Assessment

A tiered or phased approach to toxicological evaluation is the most logical and resource-efficient strategy in early drug discovery. This involves a progression from high-throughput in vitro screens to more complex in vivo studies, with each stage informing the decision to advance a candidate to the next.

G cluster_0 Tier 1: High-Throughput In Vitro Screening cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: Early In Vivo Studies In_Silico_Tox In Silico Prediction (e.g., QSAR) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Screening (e.g., Ames Test) hERG_Screening hERG Channel Assay Hepatotoxicity Hepatotoxicity Assays (e.g., HepG2 cells) hERG_Screening->Hepatotoxicity Cardiotoxicity Cardiomyocyte Assays Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhibition CYP450 Inhibition Acute_Toxicity Acute Toxicity Study (Rodent, MTD determination) CYP_Inhibition->Acute_Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics

Caption: Tiered approach to early-stage toxicology.

Foundational In Vitro Toxicity Assessment

In vitro toxicology assays are the cornerstone of early safety profiling due to their high-throughput nature, cost-effectiveness, and reduced reliance on animal models.[14][16][17][18][19]

Cytotoxicity Assays
  • Rationale: Cytotoxicity assays provide a fundamental assessment of a compound's ability to cause cell death. This is a crucial first-pass filter to eliminate overtly toxic compounds.

  • Recommended Assays:

    • MTT/XTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, a marker of membrane integrity loss.

  • Data Presentation:

Compound IDCell LineAssayIC50 (µM)
OXC-001HepG2MTT> 100
OXC-002HEK293LDH25.4
OXC-003HepG2MTT78.2
  • Experimental Protocol: MTT Assay

    • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the this compound candidates and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Genotoxicity Assays
  • Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a potential precursor to carcinogenesis.[10] Regulatory agencies require an assessment of mutagenic potential before first-in-human studies.[12]

  • Recommended Early-Stage Assay:

    • Bacterial Reverse Mutation (Ames) Test: A widely accepted screen for identifying mutagens.[10]

  • Experimental Protocol: Ames Test (Mini-Ames/Ames II)

    • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

    • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

    • Exposure: Expose the bacterial strains to various concentrations of the this compound candidate.

    • Plating: Plate the treated bacteria on a minimal agar medium.

    • Incubation: Incubate the plates for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates a positive result.

Cardiotoxicity Screening: hERG Assay
  • Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes). Early screening for hERG liability is a regulatory expectation and crucial for cardiovascular safety.

  • Recommended Assay:

    • Automated Patch Clamp (APC) Assay: Provides a high-throughput assessment of hERG channel inhibition.

  • Data Presentation:

Compound IDhERG Inhibition IC50 (µM)
OXC-001> 30
OXC-0025.2
OXC-00315.8
Hepatotoxicity Screening
  • Rationale: Drug-induced liver injury (DILI) is a leading cause of drug withdrawal from the market.[16][19] Early assessment of hepatotoxicity is therefore critical.

  • Recommended Cell Line:

    • HepG2 or primary human hepatocytes: These cells express key drug-metabolizing enzymes and are a relevant model for assessing DILI.

  • Endpoints to Measure:

    • Cell Viability: As described in the cytotoxicity section.

    • Reactive Oxygen Species (ROS) Production: To assess oxidative stress.

    • Mitochondrial Membrane Potential: To evaluate mitochondrial dysfunction.

G cluster_0 Endpoint Assays Compound This compound Candidate Cells Plate Cells (e.g., HepG2) Compound->Cells Treatment Add Compound (Serial Dilutions) Cells->Treatment Incubate Incubate (24-72h) Treatment->Incubate MTT MTT Assay (Viability) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH ROS ROS Assay (Oxidative Stress) Incubate->ROS Data_Analysis Data Analysis (IC50 Calculation) MTT->Data_Analysis LDH->Data_Analysis ROS->Data_Analysis

Caption: In vitro hepatotoxicity workflow.

The Crucial Link: ADME/Tox Integration

A compound's toxicological profile is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[9][20][21][22] Understanding this interplay is essential for interpreting toxicity data and predicting in vivo outcomes.

Key ADME Parameters for Early-Stage Assessment
  • Metabolic Stability: Assessed using liver microsomes or hepatocytes, this parameter determines how quickly a compound is metabolized. Poor metabolic stability can lead to high clearance and low exposure, potentially masking toxicity. Conversely, the formation of reactive metabolites can be a source of toxicity.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions, resulting in elevated plasma concentrations of co-administered drugs and potential toxicity.

G ADME ADME Properties Toxicity Toxicological Profile Toxicity->ADME Toxicity can alter ADME Metabolism Metabolism (Metabolic Stability, Metabolite ID) Metabolism->Toxicity Reactive Metabolites Distribution Distribution (Tissue Accumulation) Distribution->Toxicity Target Organ Toxicity Excretion Excretion (Clearance Pathways) Excretion->Toxicity Drug Accumulation

Caption: Interplay between ADME and Toxicology.

Early In Vivo Toxicology Studies

Following promising in vitro data, select candidates should advance to early in vivo studies to assess their safety in a whole-organism context.[14][23]

Acute Toxicity Study
  • Rationale: The primary goal of an acute toxicity study is to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.[8][10][13][24] This information is critical for designing subsequent repeat-dose studies and for establishing a safe starting dose for clinical trials.[25]

  • Study Design:

    • Species: Typically conducted in two rodent species (e.g., mouse and rat).[25]

    • Dose Levels: A range of doses, including a high dose expected to produce some toxicity, a low dose with no expected effects, and intermediate doses.

    • Route of Administration: Should be the intended clinical route.

    • Endpoints:

      • Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in behavior, appearance, weight).[24]

      • Body Weight: Measured throughout the study.

      • Terminal Procedures: At the end of the study (typically 7-14 days), animals are euthanized for macroscopic examination of organs, and collection of blood for hematology and clinical chemistry analysis.[23] Histopathological examination of key organs is also performed.[23]

Data Synthesis and Candidate Selection

The culmination of this multi-tiered toxicological assessment is the creation of a comprehensive safety profile for each this compound candidate. This data, when integrated with pharmacology and DMPK data, allows for a robust, evidence-based decision-making process for lead candidate selection.

Example Data Summary for Candidate Prioritization:

ParameterOXC-001OXC-002OXC-003Desired Profile
Efficacy (IC50, nM) 10515< 20
Cytotoxicity (IC50, µM) > 10025.478.2> 50
Ames Test NegativePositiveNegativeNegative
hERG IC50 (µM) > 305.215.8> 30
Metabolic Stability (t1/2, min) 451560> 30
CYP3A4 Inhibition (IC50, µM) > 508.1> 50> 10
Acute Toxicity (MTD, mg/kg) 1002575High
Decision Proceed Terminate Consider with caution

Based on this hypothetical data, OXC-001 demonstrates a superior profile with high efficacy, low in vitro toxicity, and a good in vivo safety margin. OXC-002 would be terminated due to its positive Ames test and significant hERG inhibition. OXC-003 shows some potential but the hERG liability warrants further investigation or chemical modification.

Conclusion

A proactive and integrated approach to toxicological profiling is not merely a regulatory hurdle but a fundamental component of successful drug discovery. For novel chemical series such as oxazole-5-carboxamides, establishing a comprehensive safety profile from the outset is essential for navigating the complexities of preclinical development. By employing the tiered strategy and detailed methodologies outlined in this guide, researchers can make more informed decisions, de-risk their drug candidates, and ultimately increase the probability of bringing safe and effective medicines to patients.

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Exploratory Synthesis of Oxazole-5-Carboxamide-Peptide Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Heterocyclic Scaffolds and Peptide Therapeutics

The conjugation of small molecule pharmacophores to peptides represents a compelling strategy in modern drug discovery. This approach aims to synergize the desirable properties of both modalities: the high target specificity and biological activity of peptides with the metabolic stability and cell permeability often conferred by small molecule scaffolds. Among the vast array of heterocyclic compounds, oxazoles are privileged structures found in numerous biologically active natural products and synthetic drugs.[1][2][3] Their presence in a peptide backbone can enhance structural rigidity, facilitate crucial binding interactions, and improve metabolic stability.[3][4]

This guide provides a comprehensive technical overview of the exploratory synthesis of oxazole-5-carboxamide-peptide conjugates. We will delve into the strategic synthesis of the this compound core, detail the methodologies for its conjugation to a peptide synthesized via Solid-Phase Peptide Synthesis (SPPS), and outline the critical downstream processes of purification and characterization. The protocols and insights provided herein are designed to be self-validating, explaining the causality behind experimental choices to empower researchers in this exciting field.

Part I: Synthesis of the this compound Core

The foundation of the conjugate is the stable, functionalized oxazole core. While numerous methods exist for oxazole synthesis, a direct and highly efficient route starting from readily available carboxylic acids is particularly advantageous for library synthesis and rapid exploration of structure-activity relationships (SAR).[5][6] We will focus on a modern approach that activates a carboxylic acid in situ for reaction with an isocyanide derivative.[7][8]

Causality in Route Selection:

Starting directly from carboxylic acids offers significant advantages over traditional methods that may require pre-activation to acid chlorides or other sensitive intermediates.[8] This strategy enhances functional group tolerance, simplifies the workflow, and leverages the vast commercial availability of diverse carboxylic acids. The use of a stable triflylpyridinium reagent for activation provides a reliable and scalable pathway.[7]

Reaction Mechanism: In Situ Activation and Cyclization

The transformation proceeds through a well-defined mechanism. The carboxylic acid is first activated by the triflylpyridinium reagent, which then undergoes nucleophilic attack by a base like 4-(Dimethylamino)pyridine (DMAP) to form a highly reactive acylpyridinium salt. This intermediate is readily trapped by the deprotonated isocyanoacetate, initiating a cyclization cascade that ultimately yields the desired 4,5-disubstituted oxazole.[8]

Oxazole Synthesis Mechanism cluster_0 Activation cluster_1 Coupling & Cyclization RCOOH Carboxylic Acid (1) Acylpyridinium Acylpyridinium Salt (B) RCOOH->Acylpyridinium + DMAP-Tf - TfOH DMAP_Tf DMAP-Tf Isocyanide Isocyanoacetate (2) Intermediate_C Acyclic Intermediate (C) Acylpyridinium->Intermediate_C Nucleophilic Attack Isocyanide->Intermediate_C + Base Oxazole Oxazole Product (3) Intermediate_C->Oxazole Intramolecular Cyclization

Caption: Proposed mechanism for oxazole synthesis from a carboxylic acid.

Experimental Protocol 1: Synthesis of Ethyl 2-Phenyl-oxazole-5-carboxylate

This protocol describes the synthesis of a model oxazole-5-carboxylate core, which can be subsequently hydrolyzed to the required carboxylic acid for peptide coupling.

Materials:

  • Benzoic Acid (1.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)

  • N,N-Dimethyl-4-pyridinamine-trifluoromethanesulfonic acid complex (DMAP-Tf) (1.3 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen atmosphere

Procedure:

  • To a dry, screw-capped vial under a nitrogen atmosphere, add benzoic acid (0.21 mmol, 1.0 equiv) and DMAP (0.32 mmol, 1.5 equiv).

  • Add anhydrous DCM (2.0 mL) and stir until all solids are dissolved.

  • Add the DMAP-Tf reagent (0.27 mmol, 1.3 equiv) in one portion. Stir the mixture for 5 minutes at room temperature. The formation of the acylpyridinium salt may be observed as a change in color or clarity.

  • Add ethyl isocyanoacetate (0.25 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the vial and place it in a preheated oil bath at 40 °C.

  • Stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with DCM, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target ethyl 2-phenyl-oxazole-5-carboxylate.

Hydrolysis to Carboxylic Acid:

  • Dissolve the purified ester in a mixture of THF and 1M LiOH.

  • Stir at room temperature until saponification is complete (monitored by TLC).

  • Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield 2-phenyl-oxazole-5-carboxylic acid, which is used directly in the conjugation step.

Part II: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the established method for the chemical synthesis of peptides, involving the stepwise addition of amino acids to a growing chain anchored to a solid support resin.[9]

Workflow Overview

The process follows a repeated cycle of N-terminal deprotection of the resin-bound amino acid, followed by the coupling of the next protected amino acid. This cycle is repeated until the desired sequence is assembled. The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously.

SPPS Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection No Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) FinalDeprotection->Cleavage End Crude Peptide Cleavage->End

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

**Experimental Protocol 2: SPPS of a Model Pentapeptide (H-Gly-Ala-Val-Phe-Leu-NH₂) **

This protocol uses standard Fmoc chemistry to synthesize a model peptide with a C-terminal amide, ready for N-terminal conjugation.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH

  • Coupling Reagent: HBTU (0.95 equiv relative to amino acid)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2 equiv relative to amino acid)

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Loading: Couple Fmoc-Leu-OH to the resin using HBTU/DIPEA in DMF. Allow to react for 2 hours. Confirm coupling completion with a Kaiser test.

  • Deprotection: Drain the vessel and add 20% piperidine/DMF. React for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove piperidine and by-products.

  • Coupling Cycle (Fmoc-Phe-OH):

    • Pre-activate Fmoc-Phe-OH with HBTU and DIPEA in DMF for 5 minutes.

    • Add the activated mixture to the resin. React for 1-2 hours.

    • Perform a Kaiser test. If incomplete, recouple.

    • Wash the resin as in step 4.

  • Repeat Synthesis Cycle: Repeat the deprotection (step 3), washing (step 4), and coupling (step 5) steps for Fmoc-Val-OH, Fmoc-Ala-OH, and finally Fmoc-Gly-OH.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection cycle (step 3) to expose the N-terminal amine of Glycine.

  • Cleavage: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and gently agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

Part III: The Conjugation Reaction

This step forms the critical amide bond between the oxazole-5-carboxylic acid and the peptide's N-terminus. The choice of coupling reagent is paramount to ensure high efficiency and minimize side reactions.

Expert Insights on Coupling Reagents:

While many coupling reagents exist, they are not all created equal.[10] For challenging conjugations, phosphonium and modern aminium/uronium reagents are preferred.

Reagent ClassExamplesActivationAdvantagesDisadvantages
Phosphonium Salts PyBOP, PyAOPForms OAt/OBt estersHigh efficiency, clean reactions, no guanidinylation side products. Ideal for fragment coupling.[11]Higher cost.
Aminium/Uronium Salts HBTU, HCTUForms OAt/OBt estersWidely used, cost-effective, very efficient for standard couplings.[11]Can cause guanidinylation of the peptide's N-terminus, especially if used in excess.[11]
Oxyma-based Salts COMUForms Oxyma estersHigh reactivity, comparable or superior to HATU. Non-explosive leaving group.[11]Limited solution stability.

Recommendation: For exploratory synthesis where yield and purity are critical, a phosphonium reagent like PyAOP or an Oxyma-based reagent like COMU is highly recommended. They provide the highest reactivity with the lowest risk of side products.

Experimental Protocol 3: Oxazole-Peptide Conjugation

This protocol describes the solution-phase coupling of the synthesized core to the crude peptide.

Materials:

  • 2-Phenyl-oxazole-5-carboxylic acid (1.2 equiv)

  • Crude Peptide (H-Gly-Ala-Val-Phe-Leu-NH₂) (1.0 equiv)

  • Coupling Reagent: COMU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Procedure:

  • Dissolution: Dissolve the crude peptide in a minimal amount of anhydrous DMF. If solubility is an issue, sonication or the addition of a small amount of DMSO may be required.

  • Pre-activation: In a separate vial, dissolve the 2-phenyl-oxazole-5-carboxylic acid, COMU, and DIPEA in anhydrous DMF. Stir at room temperature for 10 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling: Add the pre-activated oxazole solution dropwise to the stirring peptide solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by LC-MS.

  • Workup: Once the reaction is complete, precipitate the crude conjugate by adding the DMF solution to cold diethyl ether. Centrifuge to collect the solid, wash with ether, and dry under vacuum.

Part IV: Purification and Characterization

Purification and characterization are non-negotiable steps to ensure the identity and purity of the final conjugate, which is essential for any downstream biological evaluation.

Purification: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying synthetic peptides and their conjugates.[12]

  • Column: A C18 stationary phase is the most common choice.

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for peptides.[9]

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: A linear gradient from low %B to high %B is used to elute the conjugate. The gradient must be optimized to resolve the desired product from unreacted peptide, excess oxazole core, and any side products.

  • Detection: UV detection, typically at 220 nm (for the peptide backbone) and a higher wavelength (e.g., 280 nm if aromatic residues are present) is standard.

Characterization: Confirming Success

A combination of techniques is required to unequivocally confirm the structure and purity of the conjugate.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool. It provides the molecular weight of the eluting peaks from the HPLC. The observed mass should match the calculated mass of the conjugate. For LC-MS analysis, it is often beneficial to switch from TFA to formic acid in the mobile phase, as TFA can cause ion suppression in the MS source.[9]

  • High-Resolution Mass Spectrometry (HR-MS): Provides a highly accurate mass measurement, confirming the elemental composition.

  • Analytical HPLC: Used to determine the final purity of the lyophilized product. Purity is typically reported as the peak area percentage of the main product peak. A key criterion for purity is the elution as a single, sharp peak in at least two different HPLC systems or gradients.[12]

Expected Characterization Data (for model conjugate)
ParameterExpected ValueMethod
Calculated Monoisotopic Mass [Value to be calculated] DaMass Spectrometry
Observed [M+H]⁺ [Value ± 0.5 Da for low-res MS]LC-MS
Observed [M+H]⁺ [Value ± 5 ppm for high-res MS]HR-MS (ESI)
Purity >95%Analytical RP-HPLC
Retention Time Dependent on HPLC conditionsAnalytical RP-HPLC

Conclusion

The synthesis of this compound-peptide conjugates is a multi-step process that requires careful planning and execution. By employing efficient and modern synthetic routes for the oxazole core, standard SPPS protocols for the peptide, and robust coupling and purification strategies, researchers can reliably generate these complex and promising molecules. The detailed methodologies and expert insights provided in this guide serve as a validated roadmap for scientists and drug developers to explore the vast chemical space and therapeutic potential of these hybrid constructs.

References

  • Makarov, V. A., et al. (2021). Chemistry of Peptide-Oligonucleotide Conjugates: A Review. Molecules.
  • Hearn, M. T. W. (1987). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. Methods in Enzymology.
  • Lees, A. (2024). "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. Fina Biosolutions.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
  • Kakkar, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Green Chemistry Letters and Reviews.
  • Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Sagramora, R., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry.
  • Sterling Pharma Solutions. (2023). Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions.
  • Komirishetti, D., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • Neha, K., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure.
  • Tsutsumi, H., et al. (2021). Posttranslational chemical installation of azoles into translated peptides. Nature Communications.
  • Reddy, B., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • D'Souza, C., & Ganesan, A. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs.
  • ResearchGate. (2021). Synthesis of peptides containing multiple oxazoles. ResearchGate.
  • Jad YE, et al. (2018). Efficient synthesis of novel conjugated 1,3,4-oxadiazole-peptides. New Journal of Chemistry.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications.
  • Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry.
  • Pattenden, G., et al. (2007). Synthesis of libraries of thiazole, oxazole and imidazole-based cyclic peptides from azole-based amino acids. A new synthetic approach to bistratamides and didmolamides. Organic & Biomolecular Chemistry.
  • Singh, Y., et al. (2003). Synthesis of thiazole, imidazole and oxazole containing amino acids for peptide backbone modification. Chemical Communications.
  • Reddy, B., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

Sources

Navigating Inflammatory and Metabolic Landscapes: A Technical Guide to Biochemical Pathways Modulated by Oxazole-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biochemical pathways modulated by oxazole-5-carboxamide derivatives. As a class of compounds demonstrating significant therapeutic potential, understanding their precise mechanisms of action is paramount for advancing drug discovery and development efforts. We will delve into the molecular intricacies of how these derivatives interact with key biological targets, offering field-proven insights into the experimental validation of these interactions. The following sections are structured to provide a logical and scientifically rigorous narrative, moving from the broad context of inflammation to specific metabolic and signaling cascades.

Section 1: The Anti-Inflammatory Axis: Targeting Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes.[2] this compound and its isosteres, such as isoxazole-carboxamides, have emerged as a promising class of COX inhibitors, with some derivatives exhibiting potent and selective inhibition of COX-2.[2][3] This selectivity is a critical attribute in modern drug design, as selective COX-2 inhibition can mitigate the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[2]

Mechanism of COX Inhibition

This compound derivatives typically function as competitive inhibitors, binding to the active site of the COX enzyme and preventing the binding of arachidonic acid. The specificity for COX-2 over COX-1 is often attributed to the structural differences between the two isoforms. The active site of COX-2 is slightly larger and possesses a side pocket, which can accommodate the bulkier substituents often found on selective inhibitors.

Molecular docking studies have elucidated the key interactions that drive the binding of these derivatives. For instance, the carboxamide moiety can form crucial hydrogen bonds with amino acid residues within the active site, while the oxazole and phenyl rings can engage in hydrophobic and van der Waals interactions.[4] Substitutions on the phenyl rings can further enhance binding affinity and selectivity. For example, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another has been shown to orient the 5-methyl-isoxazole ring towards a secondary binding pocket in COX-2, leading to potent and selective inhibition.[2]

Visualizing the COX Inhibition Pathway

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and their inhibition by this compound derivatives.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Homeostatic) COX1->Prostaglandins_Thromboxanes Catalyzes Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Catalyzes Physiological_Functions Gastric Protection Platelet Aggregation Prostaglandins_Thromboxanes->Physiological_Functions Mediate Inflammation_Response Pain Fever Inflammation Prostaglandins->Inflammation_Response Mediate Phospholipase_A2->Arachidonic_Acid Liberates Oxazole_Derivatives This compound Derivatives Oxazole_Derivatives->COX1 Inhibits (less selective) Oxazole_Derivatives->COX2 Inhibits (more selective)

Caption: Inhibition of the COX pathway by this compound derivatives.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound derivatives against COX-1 and COX-2 is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's selectivity for COX-2. A higher SI value signifies greater selectivity.

Compound IDDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
A13 Isoxazole-carboxamide0.0640.0134.63[2]
B2 Isoxazole-carboxamide>4<0.193>20.7[2]
2a Thiazole-carboxamide2.650.952.77[5]
2b Thiazole-carboxamide0.2390.1911.25[3]
C3 Isoxazole1.230.9324.26[6]
C5 Isoxazole2.010.8541.82[6]
C6 Isoxazole1.890.5561.73[6]
Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a common method for determining the COX inhibitory activity of test compounds using a commercially available colorimetric assay kit.[7][8]

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored spectrophotometrically at 590 nm.[7]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., celecoxib, ketoprofen)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes diluting the enzymes, substrate, and chromogen to their working concentrations in the assay buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid interference.

  • Assay Setup:

    • Add 150 µL of assay buffer to all wells of the 96-well plate.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of the diluted test compound, positive control, or solvent control to the appropriate wells.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of a positive control with a known IC50 value is crucial for validating the assay performance. The results for the positive control should fall within the expected range for the assay to be considered valid. Additionally, running a control without the enzyme will establish the background rate of non-enzymatic TMPD oxidation.

Synthesis of this compound COX Inhibitors

The synthesis of this compound derivatives typically involves a coupling reaction between a substituted oxazole-5-carboxylic acid and an appropriate aniline or amine.[3][5]

General Synthetic Scheme:

Synthesis Oxazole_Acid Substituted Oxazole-5-Carboxylic Acid Coupling_Agent Coupling Agent (e.g., EDCI, HATU) Aniline Substituted Aniline/Amine Product This compound Derivative Coupling_Agent->Product Base Base (e.g., DMAP, DIPEA) Solvent Solvent (e.g., DCM, DMF)

Caption: General synthesis of this compound derivatives.

A common procedure involves dissolving the oxazole-5-carboxylic acid in a suitable solvent such as dichloromethane (DCM), followed by the addition of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-dimethylaminopyridine (DMAP). The substituted aniline is then added, and the reaction mixture is stirred at room temperature until completion. The final product is then purified using standard techniques like column chromatography.[3][5]

References

[2] Hawash, M., Jaradat, N., Eid, A. M., Al-Hroub, Q., Sobuh, S., & Abualhasan, M. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(11), 303. [Link] [9] ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Retrieved from [Link] [3] Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30008–30024. [Link] [7] Talari, M., & Varshosaz, J. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(8), 998-1004. [Link] [10] ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme and selectivity index (SI) COX-2. Retrieved from [Link] [8] Szałach, A., Czarnomysy, R., Bajda, M., Szymańska, E., & Bielawska, A. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 26(21), 6438. [Link] [4] ResearchGate. (2023). (PDF) New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link] [5] Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30008-30024. [Link] [6] Ali, A., Al-Wabli, R. I., Al-Agamy, M. H., Al-Harbi, N. A., & El-Sayed, M. A. A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1247348. [Link] [11] Kumar, K. S., & Rao, J. V. (2012). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 8(2), 107-112. [Link] [12] Rayan, S. A., George, R. F., & Said, M. F. (2025). Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects. Journal of Molecular Structure, 1311, 140148. [Link] [13] Gierse, J. K., & Koboldt, C. M. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 447, pp. 115-127). Humana Press. [Link] [14] Fernandes, C., Pinheiro, A., Dourado, C., Resende, D. I. S. P., & Pinto, M. M. M. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(23), 5678. [Link] [15] Amer, M., Mahdi, M. F., Khan, A. K., & Raauf, A. M. R. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 07), 1335-1348. [Link] [16] Neha, K., & Singh, J. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3621-3657. [Link] [17] ResearchGate. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | Request PDF. Retrieved from [Link] [1] El-Sayed, M. A. A., Abdelgawad, M. A., & El-Adl, K. (2021). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules, 26(11), 3192. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Oxazole-5-Carboxamide as a Privileged Scaffold for Protein Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The oxazole-5-carboxamide core represents a versatile and "privileged" scaffold in medicinal chemistry, capable of forming key interactions within the ATP-binding site of various kinases. This document provides an in-depth guide to leveraging this scaffold for the design, synthesis, and evaluation of novel protein kinase inhibitors. It includes detailed protocols for biochemical and cell-based screening, data interpretation, and insights into structure-activity relationship (SAR) development.

Introduction: The Power of Kinase Inhibition and the Oxazole Scaffold

The human kinome consists of over 500 protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein.[1] This phosphorylation event acts as a molecular switch, controlling signaling pathways that govern cell growth, differentiation, and survival.[2] In many cancers, mutations or overexpression of kinases lead to uncontrolled signaling, driving tumor progression.[3] Small molecule kinase inhibitors that compete with ATP for the enzyme's active site have revolutionized cancer therapy.[1]

The this compound scaffold has emerged as a particularly successful framework for kinase inhibitor design.[4][5] Its key features include:

  • Hydrogen Bonding Capacity: The carboxamide group and the oxazole ring nitrogen can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[6]

  • Structural Rigidity and Planarity: The fused ring system provides a rigid core, which helps to minimize the entropic penalty upon binding to the target.

  • Synthetic Tractability: The scaffold allows for facile chemical modification at multiple positions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[7][8]

A prominent example of a drug candidate built upon a related core is Foretinib (GSK1363089) , an inhibitor of c-Met and VEGFR-2, which has demonstrated anti-tumor activity in various preclinical models and clinical trials.[9][10][11]

Designing an this compound Inhibitor Library

The rational design of a focused library is the first step in identifying a potent and selective kinase inhibitor. The goal is to systematically decorate the core scaffold with various chemical groups (R-groups) to probe different sub-pockets of the kinase active site.

General Synthetic Strategy

A common and effective method for synthesizing a library of this compound derivatives is outlined below. This multi-step synthesis is adaptable and allows for diversification at key positions.

Workflow for Library Synthesis

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Carboxamide Synthesis A Aldehyde (R1-CHO) C 5-(R1)-oxazole A->C van Leusen Reaction B TosMIC B->C D Ester Hydrolysis C->D Formylation & Oxidation C->D E Amide Coupling D->E Activate Acid F Final Inhibitor (R1, R2 decorated) E->F Add Amine (R2-NH2)

Caption: General workflow for synthesizing an this compound library.

Scientist's Note: The van Leusen oxazole synthesis is a robust method for creating the core 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[8] Subsequent functionalization at the 5-position to install the carboxamide allows for the introduction of the second point of diversity (R2), which often projects towards the solvent-exposed region of the ATP pocket and is critical for achieving selectivity.

Rationale for R-Group Selection
  • R1 (Position 2): This group typically occupies a hydrophobic pocket. Small to medium-sized aromatic or heteroaromatic rings are often optimal.

  • R2 (Amide): This vector is crucial for targeting the solvent front and can be modified to enhance selectivity and improve physicochemical properties like solubility. A variety of substituted anilines or aliphatic amines can be explored.

Application Note 1: Primary Biochemical Screening

Objective: To determine the in vitro potency (IC50) of newly synthesized compounds against the target kinase.

Principle: Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are robust, high-throughput methods that quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[12] The amount of light generated is directly proportional to the ADP concentration, and therefore, to kinase activity.[2]

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant active kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (at Km concentration for the specific kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

Step-by-Step Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each test compound in DMSO.

    • Using an acoustic dispenser or manual pipette, transfer 25 nL of each compound dilution into the assay plate wells.

    • Include "DMSO only" wells for 100% activity (negative control) and positive control inhibitor wells for 0% activity.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.[12]

    • Prepare a 2X ATP solution in Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.[12]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader (e.g., PheraStar).[12]

Data Analysis:

  • Normalize the data:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Plot % Inhibition versus log[Inhibitor Concentration].

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Trustworthiness Check: The Z'-factor for the assay plate should be > 0.5, indicating a robust and reliable assay. This is calculated using the signals from the positive and negative controls.

Application Note 2: Cellular Potency and Target Engagement

Objective: To confirm that the inhibitor can enter cells and inhibit the target kinase in a physiological context, leading to a functional downstream effect.[13][14]

Principle: Many kinases are onco-drivers in specific cell lines. Inhibiting the kinase leads to a decrease in cell proliferation and viability.[15] A simple and robust method to measure this is the MTS assay, which measures the metabolic activity of cells as an indicator of viability.

Protocol: Cell-Based Proliferation Assay (MTS)

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., Ba/F3 cells engineered to express the target kinase).[15]

  • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compounds dissolved in DMSO.

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay Reagent (MTS).

  • Clear, flat-bottom 96-well cell culture plates.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare 3-fold serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

    • Include "medium + DMSO" wells as a negative control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, until a color change is apparent.

    • Measure the absorbance at 490 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of viability relative to the DMSO control.

  • Plot % Viability versus log[Inhibitor Concentration].

  • Fit the data to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Scientist's Note: It is crucial to correlate biochemical IC50 values with cellular GI50 values. A large drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability, compound efflux, or high plasma protein binding.[15]

Data Presentation and Interpretation

Systematic evaluation of a compound library generates a wealth of data. Organizing this data clearly is essential for identifying promising lead compounds.

Kinase Selectivity Profiling

A lead compound should be selective for its intended target to minimize off-target side effects. Profiling the compound against a panel of related kinases is a critical step.

Table 1: Example Selectivity Profile for Compound "OXA-101"

Kinase TargetBiochemical IC50 (nM)
Target Kinase (e.g., VEGFR-2) 5
Off-Target Kinase 1 (e.g., PDGFRβ)150
Off-Target Kinase 2 (e.g., c-Kit)800
Off-Target Kinase 3 (e.g., EGFR)>10,000

Interpretation: In this example, OXA-101 is a potent inhibitor of VEGFR-2 with a 30-fold selectivity over the closely related PDGFRβ and even greater selectivity against other kinases, making it a promising candidate for further development.[16]

Visualizing the Drug Discovery Cascade

The path from initial idea to a lead candidate follows a logical progression of screening and validation assays.

Drug Discovery Workflow

G A Library Synthesis B Primary Screen (Biochemical IC50) A->B  HTS C Cellular Assay (Cellular GI50) B->C  Potency Check D Selectivity Panel C->D  Validate Hits E Lead Candidate D->E  Select Lead

Caption: A typical kinase inhibitor discovery cascade.

Conclusion and Future Directions

The this compound scaffold is a proven platform for the development of potent and selective protein kinase inhibitors. The protocols and workflows described here provide a robust framework for identifying and validating novel drug candidates. Future work in this area will likely focus on developing inhibitors with unique selectivity profiles, exploring novel allosteric binding modes, and improving the prediction of in vivo efficacy from in vitro and cellular data.[17]

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
  • Spotlight: Cell-based kinase assay form
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis.
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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]
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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
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  • Synthetic approaches for oxazole derivatives: A review.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
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  • Oxazole-based compounds as anticancer agents. Semantic Scholar. [Link]
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
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  • Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization.

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Illuminating Cellular Dynamics: A Guide to Using Oxazole-5-Carboxamide Derivatives as Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorescence bioimaging is an indispensable tool in modern biological research, providing a window into the intricate and dynamic processes of living cells. The power of this technique lies in the fluorescent probes used to illuminate specific molecules, organelles, or events. While fluorescent proteins have been revolutionary, small-molecule fluorescent probes offer distinct advantages, including smaller size, potential for "turn-on" sensing, and tunable photophysical properties.

Among the diverse scaffolds for these probes, oxazole-5-carboxamide derivatives have emerged as a highly versatile and promising class of luminophores.[1] These compounds can be synthesized efficiently, often through environmentally friendly one-pot methods, and their flexible design allows for precise tuning of their optical properties and subcellular destinations.[1] This adaptability makes them ideal candidates for a wide range of bioimaging applications, from tracking organelles to sensing enzymatic activity and metal ion concentrations.[1][2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the scientific principles behind this compound probes, detailed protocols for their application in live-cell imaging, and expert insights into data interpretation and troubleshooting.

Section 1: The this compound Scaffold: A Versatile Platform

Chemical Rationale and Tunability

The utility of the this compound core lies in its robust, electron-rich heterocyclic structure, which forms the basis of its fluorescence. The true power of this scaffold, however, comes from its potential for chemical modification at several key positions. These modifications allow for the rational design of probes with tailored functionalities.

  • R1 & R2 (Oxazole Ring Substituents): Altering these groups directly modulates the electronic properties of the fluorophore core. Introducing electron-donating or electron-withdrawing groups can tune the absorption and emission wavelengths, Stokes shift, and quantum yield.[4][5][6]

  • R3 & R4 (Carboxamide Substituents): The carboxamide moiety is crucial for both biological targeting and sensing. Functional groups attached here can impart specific affinities for subcellular structures (e.g., lipophilic groups for lipid droplets, cationic groups for mitochondria) or act as recognition sites for enzymes and metal ions.[1][2][3]

This strategic functionalization allows a single core scaffold to be adapted into a diverse library of probes for various biological questions.

Caption: Functionalization points on the this compound scaffold.
Mechanisms of Fluorescence

Many oxazole derivatives exhibit fluorescence governed by sophisticated photophysical processes. A key mechanism is Intramolecular Charge Transfer (ICT) , where photoexcitation causes a shift of electron density from an electron-donor part of the molecule to an electron-acceptor part.[4] This process is often sensitive to the local environment, such as solvent polarity or pH. For instance, some oxazole probes show enhanced fluorescence in the acidic environment of lysosomes, making them effective pH-sensitive reporters.[1] Another relevant process for some designs is Excited-State Intramolecular Proton Transfer (ESIPT) , which can lead to an unusually large Stokes shift, minimizing signal overlap in multiplex imaging experiments.[7]

Section 2: Key Applications in Bioimaging

The tunability of the this compound scaffold has enabled a wide array of bioimaging applications.

Subcellular Organelle Imaging

By modifying the probe's lipophilicity and charge, derivatives can be designed to selectively accumulate in specific organelles. This allows for the visualization of organelle morphology, distribution, and dynamics in living cells.[1] Highly substituted oxazole derivatives have been successfully developed as specific stains for mitochondria, lysosomes, and the cytoplasm.[1] Furthermore, modifying the scaffold to improve lipophilic properties allows for the selective staining of lipid-based structures, such as cytosolic lipid inclusions.[7][8]

Table 1: Representative Photophysical Properties of Organelle-Targeting Oxazole Probes

Probe Class Target Organelle Typical λex (nm) Typical λem (nm) Key Feature Reference
Cationic Oxazoles Mitochondria 400 - 450 500 - 550 Accumulates via membrane potential [1]
Amino-Functionalized Lysosomes 450 - 490 520 - 600 pH-sensitive fluorescence enhancement [1]
Lipophilic Oxazoles Lipid Droplets 480 - 520 550 - 620 High affinity for neutral lipids [7][8]

| Neutral/Polar Oxazoles | Cytoplasm | 380 - 420 | 450 - 500 | Diffuse staining of the cytoplasm |[1] |

"Turn-On" Probes for Detecting Enzyme Activity

"Activatable" probes represent a powerful tool for monitoring cellular signaling and disease states.[2] These probes are designed with a recognition site for a specific enzyme, which also quenches the fluorescence of the oxazole core. Upon enzymatic cleavage of this site, the quenching is relieved, and a strong fluorescent signal is "turned on," allowing for real-time visualization of enzyme activity.[2]

A key application is the detection of apoptosis via caspase activity. Probes can be designed to be selective for caspases, remaining non-fluorescent until they are activated by the target enzyme during the apoptotic cascade.[2] Similarly, probes have been engineered to detect cancer biomarkers like β-galactosidase, which is overexpressed in certain tumors.[2]

Probe_Off Quenched Probe (Non-Fluorescent) Enzyme Target Enzyme (e.g., Caspase) Probe_Off->Enzyme Enzymatic Cleavage Probe_On Activated Probe (Fluorescent) Enzyme->Probe_On Quencher Quenching Moiety Enzyme->Quencher

Caption: Workflow for an activatable "turn-on" fluorescent probe.
Probes for Sensing Metal Ions

The oxazole and carboxamide functionalities can create a coordination site for specific metal ions.[3][9] Binding of a target ion induces a conformational change in the probe, altering its electronic properties and leading to a detectable change in fluorescence intensity (either enhancement or quenching). This principle has been used to develop probes for various biologically relevant and toxic metal ions, including Ag+, Hg2+, and In3+.[3][10]

Section 3: Experimental Protocols

Successful bioimaging requires careful planning and execution to ensure cell health and data integrity.[11] This section provides a generalized, robust protocol for live-cell imaging with this compound probes.

General Guidelines & Best Practices
  • Probe Preparation: Most oxazole probes are hydrophobic. Prepare a concentrated stock solution (typically 1-10 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot into small, single-use volumes and store protected from light and moisture at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

  • Cell Culture: Culture cells on high-quality glass-bottom dishes or slides suitable for high-resolution microscopy. Ensure cells are healthy, sub-confluent (typically 60-80% confluency), and free of contamination.

  • Safety: Always consult the Material Safety Data Sheet (MSDS) for any new probe. Handle DMSO and fluorescent probes with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol: Live-Cell Staining and Imaging

This protocol provides a framework for staining and imaging. Optimization of probe concentration and incubation time is critical for each new probe and cell type.

Materials:

  • Healthy, adherent cells cultured on a glass-bottom imaging dish.

  • 1 mM this compound probe stock solution in DMSO.

  • Pre-warmed (37°C) complete cell culture medium.

  • Pre-warmed imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free medium).

  • Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂).

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM probe stock solution to a final working concentration in pre-warmed imaging buffer or serum-free medium.

    • Scientist's Note: A typical starting concentration range is 1-10 µM. It is crucial to perform a concentration titration to find the lowest concentration that provides a bright signal with minimal background.[12] Staining in serum-free medium can reduce non-specific binding of the probe to serum proteins.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed imaging buffer.

    • Add the staining solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubation:

    • Incubate the cells in a 37°C, 5% CO₂ incubator. The optimal incubation time can range from 15 to 60 minutes.

    • Scientist's Note: The incubation time must be optimized. Too short may result in a weak signal, while too long can lead to probe internalization into unintended compartments or cytotoxicity.

  • Wash:

    • Aspirate the staining solution.

    • Gently wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound probe.[13]

    • Scientist's Note: Thorough washing is critical for achieving a high signal-to-background ratio.[12] For some probes, background suppressor dyes compatible with live cells can be added to the final imaging medium.[11]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or complete medium to the cells.

    • Immediately transfer the dish to the microscope stage equipped with an environmental chamber.

    • Allow the cells to equilibrate for 5-10 minutes before imaging.

    • Acquire images using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[11]

    • Scientist's Note: Minimizing light exposure is the most important factor in preventing phototoxicity and photobleaching, which can damage cells and compromise the experiment.[11][12]

cluster_prep Preparation cluster_stain Staining cluster_image Imaging A 1. Culture Cells on Imaging Dish B 2. Prepare Staining Solution (1-10 µM) A->B C 3. Wash Cells with Pre-warmed Buffer D 4. Add Staining Solution to Cells C->D E 5. Incubate (15-60 min at 37°C) D->E F 6. Wash Cells 2-3x to Remove Unbound Probe G 7. Add Fresh Imaging Medium F->G H 8. Acquire Images (Minimize Light Exposure) G->H

Caption: Standard workflow for live-cell imaging with oxazole probes.

Section 4: Data Analysis and Troubleshooting

Image Analysis
  • Co-localization Analysis: To confirm if a probe is localizing to a specific organelle, co-staining with a known organelle marker (e.g., a fluorescent protein or a commercial tracker dye) is recommended. The degree of overlap can be quantified using statistical methods like Pearson's Correlation Coefficient, where a value close to +1 indicates strong co-localization.[1]

  • Intensity Quantification: For "turn-on" or ion-sensing probes, the primary data is the change in fluorescence intensity. Use image analysis software to measure the mean fluorescence intensity within a defined region of interest (ROI) over time or across different experimental conditions.

Troubleshooting

Table 2: Common Issues and Solutions in Live-Cell Imaging

Problem Potential Cause(s) Suggested Solution(s)
No or Weak Signal 1. Probe concentration is too low.2. Incorrect filter set for probe's Ex/Em spectra.3. Photobleaching from excessive light exposure.4. Probe has degraded due to improper storage. 1. Increase probe concentration or incubation time.2. Verify microscope filter compatibility.3. Reduce excitation intensity/exposure time; use an antifade reagent.[12]4. Use a fresh aliquot of probe stock solution.
High Background 1. Probe concentration is too high.2. Insufficient washing.3. Non-specific binding to plastic or serum proteins. 1. Decrease probe concentration.2. Increase the number and duration of wash steps.[13]3. Use glass-bottom dishes; stain in serum-free medium; consider a background suppressor.[11]

| Cell Death or Stress (Phototoxicity) | 1. Excitation light (especially UV or blue) is damaging cells.2. Probe is cytotoxic at the concentration used.3. Unhealthy starting cell culture. | 1. Use the lowest possible light intensity and exposure; use longer wavelength probes if possible.[11][12]2. Perform a cytotoxicity assay (e.g., MTT) to determine a safe concentration range; lower the concentration.3. Ensure cells are healthy before starting the experiment. |

Conclusion

This compound derivatives represent a powerful and highly adaptable class of fluorescent probes for cellular imaging. Their synthetic tractability and tunable properties enable the rational design of tools to investigate a vast range of biological phenomena. From mapping the subcellular architecture to visualizing the real-time activity of enzymes, these probes offer researchers tailored solutions to complex biological questions. As synthetic chemistry and imaging technologies continue to advance, the potential for developing even more sophisticated and specific oxazole-based probes for diagnostics and drug discovery is immense.

References

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
  • Mondal, S., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 12(1), 1-19. [Link]
  • de Oliveira, K. T., et al. (2021). Fluorescent oxazoles from quinones for bioimaging applications. RSC Advances, 11(34), 20835-20844. [Link]
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  • Han, F., et al. (2018). State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. Acta Pharmacologica Sinica, 40(1), 1-13. [Link]
  • Ghodbane, S., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 256-262. [Link]
  • Wang, M., et al. (2020). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 25(18), 4248. [Link]
  • ResearchGate. (n.d.).
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  • Bas-Dasí, F., et al. (2011). Bioinspired systems for metal-ion sensing: new emissive peptide probes based on benzo[d]oxazole derivatives and their gold and silica nanoparticles. Chemistry-A European Journal, 17(44), 12446-12461. [Link]
  • Wang, Y., et al. (2022).
  • Wang, Y. N. (2022). Synthesis And Optical Properties Of Fluorescent Probes Containing Oxazopyridine Unit. (Master's thesis). [Link]
  • Bentabed, A., et al. (2016). Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes. Dyes and Pigments, 134, 446-454. [Link]
  • Journal of Molecular Modeling and Fusion. (2023).
  • Liu, X., et al. (2022). Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. New Journal of Chemistry, 46(22), 10386-10393. [Link]

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Application Notes & Protocols: Development of Oxazole-5-Carboxamide-Based Radiotracers for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole-5-Carboxamide Scaffold as a Privileged Structure for PET Radiotracer Development

The pursuit of novel molecular imaging agents for Positron Emission Tomography (PET) is a cornerstone of modern medicine, enabling non-invasive visualization and quantification of physiological and pathological processes at the molecular level. The selection of a chemical scaffold is a critical first step in the design of a successful radiotracer. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, has emerged as a "privileged" structure in medicinal chemistry.[1][2] Specifically, the this compound moiety offers a unique combination of features that make it an exceptional platform for developing targeted PET radiotracers.

The heteroaryl-carboxamide linkage provides directional hydrogen-bonding capacity, while the oxazole ring itself offers a rigid core that can be synthetically modified to fine-tune electronic and polarity properties.[2] This adaptability is crucial for optimizing a tracer's pharmacokinetic profile, including its ability to cross the blood-brain barrier (BBB) and bind with high affinity and selectivity to its intended biological target.[3]

A prominent example of the successful application of this scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids and is a significant therapeutic target for pain and neuropsychiatric disorders.[4][5] Several potent and selective FAAH inhibitors are based on the oxazole carboxamide core, demonstrating its utility in targeting CNS enzymes.[4][6] This guide will provide a comprehensive overview of the key methodologies and protocols involved in transforming an this compound-based compound from a promising chemical entity into a validated preclinical PET radiotracer.

Section 1: Radiotracer Design and Precursor Synthesis

The development pipeline begins with the rational design of the molecule and the synthesis of a suitable precursor for radiolabeling. The design must balance high target affinity and selectivity with properties amenable to PET imaging, such as appropriate lipophilicity for BBB penetration (if targeting the CNS) and metabolic stability.

Causality in Design:

  • Target Engagement: The carboxamide group often acts as a key hydrogen bond donor/acceptor, locking the molecule into the target's binding pocket. Modifications to the substituents on the oxazole ring and the amide nitrogen are systematically explored to maximize potency and selectivity.[7]

  • Radiolabeling Strategy: The precursor must contain a suitable leaving group (e.g., tosylate, triflate, nitro group, or a trialkylammonium salt) or a reactive site (e.g., a boronic acid ester) at a position that does not interfere with target binding.[8][9] The choice of radionuclide, typically Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min), will dictate the synthetic route.[10] Fluorine-18 is often preferred for its longer half-life, which allows for more complex syntheses, centralized production, and longer imaging protocols.[3]

Workflow for Precursor Synthesis & Characterization

cluster_0 Phase 1: Precursor Development A Scaffold Selection (this compound) B Lead Optimization (SAR) - Target Affinity (Ki) - Selectivity A->B Medicinal Chemistry C Introduction of Labeling Moiety B->C Radiochemistry Design D Final Precursor Synthesis & Purification C->D Organic Synthesis E Structural Confirmation (NMR, MS, HPLC) D->E Analytical Chemistry

Caption: Workflow for the design and synthesis of a radiolabeling precursor.

Section 2: Radiochemistry and Automated Synthesis

Rapid and efficient incorporation of the positron-emitting radionuclide is paramount due to the short half-lives involved.[11] Automated synthesis modules are standard in PET radiopharmacies to ensure reproducibility, minimize radiation exposure to personnel, and adhere to Good Manufacturing Practices (GMP).

Protocol 1: Automated [¹⁸F]Fluorination of an Aryl-Trimethylammonium Precursor

This protocol describes a typical nucleophilic aromatic substitution (SɴAr) reaction to produce an ¹⁸F-labeled this compound tracer.

Objective: To synthesize the [¹⁸F]-labeled tracer with high radiochemical yield (RCY), purity, and specific activity (SA).

Materials:

  • Precursor: N-(Aryl)-5-(trimethylammonium)this compound triflate

  • [¹⁸F]Fluoride (produced via cyclotron, e.g., ¹⁸O(p,n)¹⁸F reaction)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Sterile Water for Injection

  • Ethanol, USP

  • 0.9% Sodium Chloride for Injection, USP

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18 Sep-Pak)

  • Automated Radiosynthesis Unit (e.g., GE TRACERlab, Siemens Explora)

Methodology:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Cyclotron-produced aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂₂₂/K₂CO₃ in MeCN/Water. This forms the highly reactive, "naked" [¹⁸F]fluoride complex.

  • Azeotropic Drying:

    • The solvent is removed under a stream of nitrogen or argon with heating (typically 85-110 °C). Anhydrous MeCN is added and evaporated two more times to ensure the reaction environment is anhydrous, which is critical for nucleophilic fluorination efficiency.[8]

  • Radiolabeling Reaction:

    • The labeling precursor (typically 1-5 mg), dissolved in a suitable anhydrous solvent (e.g., DMSO or DMF), is added to the dried K[¹⁸F]F-K₂₂₂ complex.

    • The reaction vessel is heated to 120-160 °C for 10-15 minutes. The elevated temperature is necessary to overcome the activation energy for the SɴAr reaction on the electron-rich oxazole system.

  • Purification:

    • The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge. This initial step traps the lipophilic product and precursor while allowing polar impurities to pass through.

    • The cartridge is washed with water to remove any remaining polar impurities.

    • The desired radiotracer is then eluted from the C18 cartridge using ethanol or acetonitrile.

    • This semi-purified product is further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the final radiotracer from the unreacted precursor and any side products.

  • Formulation:

    • The HPLC fraction containing the radiotracer is collected into a flask containing sterile water.

    • The solvent is removed using a rotary evaporator or by passing the solution through another C18 SPE cartridge.

    • If a C18 cartridge is used, the final product is eluted with a small volume of Ethanol, USP, and then diluted with 0.9% Sodium Chloride for Injection to yield an injectable solution with a final ethanol concentration typically below 10%.

    • The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

cluster_1 Automated Radiosynthesis Workflow A [¹⁸F]Fluoride Trapping (QMA Cartridge) B Elution & Azeotropic Drying (K₂₂₂/K₂CO₃) A->B Phase Transfer C Radiolabeling Reaction (Precursor + [¹⁸F]F⁻, 120-160°C) B->C Anhydrous Conditions D SPE Purification (C18 Cartridge) C->D Crude Mixture E Semi-Prep HPLC (Isocratic/Gradient) D->E Semi-Pure F Formulation (Sterile Filtration) E->F Pure Tracer G Final Product ([¹⁸F]Tracer for QC) F->G Injectable Dose

Caption: Automated radiosynthesis and purification workflow for an ¹⁸F-labeled tracer.

Section 3: Quality Control (QC) for Radiotracer Release

Before administration, every batch of the radiopharmaceutical must undergo rigorous QC testing to ensure it is safe and effective for human or animal use.[12][13] These tests validate the identity, purity, and strength of the final product. The procedures are intended to ensure the PET radiopharmaceutical adheres to a defined set of quality criteria.[14][15]

Table 1: QC Specifications for a Typical [¹⁸F]this compound Radiotracer

Test ParameterMethodAcceptance CriteriaRationale
Identity Analytical HPLCCo-elution of the radioactive peak with a non-radioactive reference standard.Confirms the chemical identity of the radiolabeled compound.
Radionuclide Identity Gamma SpectrometryPhotopeak at 511 keV.[12]Confirms the presence of a positron-emitting radionuclide.
Radionuclidic Purity Half-life determination105-115 minutes for ¹⁸F.[16]Ensures no significant long-lived radionuclide contaminants are present.
Radiochemical Purity Analytical HPLC≥ 95% of total radioactivity in the product peak.[14]Ensures that radioactive impurities, which could alter biodistribution and dosimetry, are minimal.[16]
Specific Activity (SA) HPLC (UV & Radioactivity detectors)> 1.0 Ci/µmol (> 37 GBq/µmol) at time of injection.A high SA is crucial to avoid pharmacological effects from the injected mass and to prevent saturation of low-density targets.
pH pH meter or strip4.5 - 7.5Ensures the product is physiologically compatible and avoids patient discomfort or tissue damage upon injection.[12]
Visual Inspection Direct observationClear, colorless, and free of particulate matter.[14]Basic safety check for precipitates or foreign matter.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm.[14]Limits exposure to potentially toxic organic solvents used during synthesis.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is max patient dose in mL)Protects the patient from pyrogenic reactions.
Sterility USP <71>No microbial growth.Ensures the product is free from microbial contamination (typically a retrospective test).

Section 4: Preclinical Evaluation: In Vitro and In Vivo Studies

Preclinical testing is essential to characterize the radiotracer's biological behavior and validate its utility for imaging the intended target.[17]

In Vitro Autoradiography

This technique provides a visual assessment of the tracer's binding to its target in tissue sections.

Protocol 2: In Vitro Autoradiography on Brain Tissue Sections

  • Tissue Preparation: Obtain thin (e.g., 20 µm) cryosections of brain tissue from a relevant species (e.g., rat, non-human primate, or post-mortem human tissue).[18]

  • Incubation: Incubate the tissue sections with a low nanomolar concentration of the [¹⁸F]this compound tracer in a suitable buffer (e.g., PBS) for 45-60 minutes at room temperature.

  • Competition Study (for specificity): For adjacent sections, co-incubate the radiotracer with a high concentration (e.g., 10 µM) of a known, potent, non-radioactive inhibitor of the target (e.g., a standard FAAH inhibitor). This is the "blocking" condition.[19]

  • Washing: Briefly wash the sections in ice-cold buffer to remove non-specifically bound tracer.

  • Imaging: Appose the dried sections to a phosphor imaging plate or digital autoradiography system overnight.

  • Analysis: Quantify the signal intensity in various brain regions. A significant reduction in signal in the blocked sections compared to the tracer-only sections indicates specific binding to the target.[18]

cluster_2 In Vitro Autoradiography Principle A Brain Tissue Section (with Target Receptors) B Condition 1: Add [¹⁸F]Tracer Only A->B C Condition 2: Add [¹⁸F]Tracer + Cold Ligand A->C D Result 1: High Signal (Total Binding) B->D E Result 2: Low Signal (Non-Specific Binding) C->E

Caption: Principle of demonstrating specific binding via in vitro autoradiography.

In Vivo PET Imaging

Small animal PET/CT or PET/MR imaging is the definitive preclinical test to evaluate the tracer's pharmacokinetics, biodistribution, and target engagement in a living system.[20][21]

Protocol 3: Small Animal PET/CT Imaging in Rodents

  • Animal Preparation: Anesthetize a healthy rodent (e.g., Sprague-Dawley rat) using isoflurane (2-3% in O₂). Place the animal on the scanner bed with temperature monitoring and respiratory gating.

  • Tracer Administration: Administer a bolus injection of the [¹⁸F]this compound tracer (e.g., 5-10 MBq) via a tail vein catheter.

  • Image Acquisition: Start a dynamic PET scan immediately upon injection, acquiring data for 60-90 minutes. A whole-body CT scan should be acquired before or after the PET scan for attenuation correction and anatomical co-registration.

  • Blocking Study: To confirm target-specific uptake in the brain, a separate cohort of animals can be pre-treated with a non-radioactive target blocker (e.g., 1-5 mg/kg, IP) 30-60 minutes before tracer injection.[19]

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the CT or an MRI brain atlas.

    • Draw regions of interest (ROIs) over target-rich areas (e.g., cortex, hippocampus) and reference regions (e.g., cerebellum, if devoid of target).

    • Generate time-activity curves (TACs) for each ROI, plotting radioactivity concentration (Bq/mL or Standardized Uptake Value, SUV) versus time.

  • Interpretation: A successful tracer will show high uptake in target-rich regions, which is significantly reduced in the blocking study. The kinetics should be favorable, with rapid clearance from non-target tissues, leading to high target-to-background ratios.[22]

Table 2: Example Preclinical In Vivo Data for a Hypothetical [¹⁸F]Oxazole-FAAH Tracer

ParameterBrain RegionBaseline Scan (SUVpeak)Blocking Scan (SUVpeak)% Blockade
Brain Uptake Cortex2.10.862%
Hippocampus2.40.963%
Cerebellum1.21.18%
Kinetics Time to Peak (min)15-20--
Target/Background Cortex/Cerebellum Ratio @ 60 min3.51.1-

Conclusion and Future Directions

The this compound scaffold represents a robust and versatile platform for the development of novel PET radiotracers for a variety of biological targets, particularly within the central nervous system. The methodologies outlined in this guide provide a comprehensive framework for the design, synthesis, quality control, and preclinical evaluation of these promising imaging agents. A successful development campaign, following these self-validating protocols, can yield a powerful tool for academic research and clinical drug development, ultimately enhancing our understanding of disease and accelerating the path to new therapies.

References

  • Slideshare. (n.d.). QC of PET Radiopharmaceuticals.
  • Radiology Key. (2017, October 13). Quality Control of PET Radiopharmaceuticals.
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Sources

Application Note & Protocol: A Scalable Methodology for the Synthesis of a Lead Oxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The oxazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, transitioning a lead oxazole-containing candidate from bench-scale synthesis to a scalable process suitable for preclinical and clinical development presents significant challenges.[3] This document provides a detailed, field-proven methodology for the robust, scalable synthesis of a model lead compound, 2-(4-methoxyphenyl)-N-propyl-1,3-oxazole-5-carboxamide. The protocol is structured to emphasize safety, efficiency, and reproducibility, explaining the critical process parameters and the rationale behind key experimental choices.

Strategic Overview: A Convergent Approach to Scale-Up

For the synthesis of a lead Oxazole-5-carboxamide, a convergent strategy is superior for large-scale campaigns. This approach involves preparing key intermediates separately and coupling them in the final stages. This maximizes overall yield, simplifies purification by pushing complex steps earlier in the sequence, and allows for flexible sourcing of starting materials.

Our strategy is bifurcated into two primary stages:

  • Stage 1: Scalable Synthesis of the Oxazole-5-Carboxylic Acid Core. This involves the construction of the heterocyclic ring system to yield the key acid intermediate. We will employ a modified Van Leusen oxazole synthesis, a robust and well-documented method known for its tolerance of various functional groups and reliable performance at scale.[4][5][6]

  • Stage 2: Industrially Viable Amide Coupling. The final step is the formation of the amide bond. For scalability, we move away from expensive and atom-inefficient bench-scale reagents (e.g., HATU, HOBt) and utilize a cost-effective, high-performing coupling agent like n-propylphosphonic acid anhydride (T3P®).[7][8]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Stage 1: Oxazole Core Synthesis cluster_1 Stage 2: Amide Bond Formation A 4-Methoxybenzaldehyde C Base-Mediated Cyclization (Van Leusen Reaction) A->C B Tosylmethyl Isocyanide (TosMIC) B->C D Hydrolysis C->D Crude Oxazole Intermediate E 2-(4-methoxyphenyl)oxazole-5- carboxylic acid D->E Purification via pH swing & Crystallization G Amide Coupling (T3P®) E->G Key Intermediate F Propylamine F->G H Final Product: 2-(4-methoxyphenyl)-N-propyl- This compound G->H Crude Product I Final Crystallization & QC Analysis H->I

Caption: High-level workflow for the convergent synthesis of the target compound.

Materials and Reagents

This table summarizes the key materials required for the synthesis. All reagents should be of appropriate industrial grade (>98% purity unless otherwise specified) and handled in accordance with their Safety Data Sheet (SDS).

ReagentFormulaMWSupplier Notes
4-MethoxybenzaldehydeC₈H₈O₂136.15Ensure low water content.
Tosylmethyl Isocyanide (TosMIC)C₉H₉NO₂S195.24Can be moisture sensitive. Store under inert gas.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, fine powder is preferred for reactivity.
Methanol (MeOH)CH₃OH32.04Anhydrous grade.
Sodium Hydroxide (NaOH)NaOH40.00ACS grade or higher.
Hydrochloric Acid (HCl)HCl36.4637% aqueous solution (concentrated).
n-PropylamineC₃H₉N59.11
T3P® (50% in Ethyl Acetate)C₉H₂₁O₆P₃318.18Solution is convenient for dosing at scale.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Anhydrous grade for reaction; technical grade for extraction.
Isopropyl Alcohol (IPA)C₃H₈O60.10Used for crystallization.

Detailed Protocol: Stage 1 - Synthesis of 2-(4-methoxyphenyl)oxazole-5-carboxylic acid

This stage focuses on the construction of the core heterocyclic acid. The Van Leusen reaction is highly effective for forming 5-substituted oxazoles from aldehydes.[6]

Step-by-Step Methodology
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a condenser. Ensure the system is clean, dry, and purged with nitrogen.

  • Reagent Charge: Charge the reactor with Methanol (8.0 L). Begin stirring at 150 RPM.

  • Add Potassium Carbonate (1.8 kg, 13.0 mol). Stir the resulting slurry for 15 minutes to ensure good dispersion.

  • Aldehyde & TosMIC Addition: In a separate container, dissolve 4-Methoxybenzaldehyde (1.2 kg, 8.8 mol) and Tosylmethyl Isocyanide (TosMIC) (1.72 kg, 8.8 mol) in Methanol (2.0 L).

  • Slowly add the solution from step 4 to the reactor over 60-90 minutes, maintaining the internal temperature between 20-25 °C.

    • Causality Note: The addition is controlled to manage the mild exotherm from the initial reaction steps. Maintaining a consistent temperature ensures predictable kinetics and minimizes side-product formation.

  • Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC for the disappearance of the aldehyde.

  • Hydrolysis: Once the cyclization is complete, cool the mixture to 40 °C. Prepare a solution of Sodium Hydroxide (1.06 kg, 26.5 mol) in Water (3.0 L) and add it to the reactor.

    • Causality Note: This in-situ hydrolysis of the presumed methyl ester intermediate (formed from methanolysis of the initial product) is a process intensification step, avoiding an intermediate isolation and improving overall efficiency.

  • Re-heat the mixture to reflux for another 2-3 hours until HPLC confirms complete hydrolysis to the carboxylate salt.

  • Work-up & Isolation: Cool the reactor to 10 °C. Slowly add concentrated Hydrochloric Acid (approx. 2.5 L) until the pH of the solution is ~2. A thick precipitate of the product will form.

    • Trustworthiness Note: This pH-swing purification is a highly effective and scalable technique. The desired acidic product is soluble as its carboxylate salt in the basic aqueous phase, while neutral or basic impurities can be removed. Acidification then selectively precipitates the pure product.[9]

  • Filtration and Drying: Filter the solid product using a Nutsche filter. Wash the cake with cold deionized water (2 x 2 L) until the filtrate is pH neutral. Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Quality Control: Analyze the isolated white to off-white solid for purity (HPLC >98%), identity (¹H NMR, MS), and residual solvent content.

    • Expected Yield: 1.6 - 1.8 kg (82-92% yield).

Detailed Protocol: Stage 2 - Amide Coupling to Yield Final Product

This final stage constructs the target carboxamide using a scalable and efficient coupling protocol.

Step-by-Step Methodology
  • Reactor Setup: In a clean, dry 20 L reactor (as described in Stage 1), add the 2-(4-methoxyphenyl)oxazole-5-carboxylic acid (1.5 kg, 6.8 mol) and Ethyl Acetate (7.5 L).

  • Reagent Addition: Add n-Propylamine (0.60 kg, 10.2 mol). Stir the resulting slurry.

  • Cool the reactor jacket to 0-5 °C.

  • Slowly add T3P® solution (50% in EtOAc) (5.15 kg, 8.1 mol) via an addition funnel over 90-120 minutes, ensuring the internal temperature does not exceed 15 °C.

    • Expertise Note: T3P® is an excellent choice for scale-up due to its high reactivity, the formation of water-soluble phosphonic acid byproducts that are easily removed during work-up, and its lower cost compared to carbodiimide or uronium-based reagents.[7] The slow addition is critical to control the significant exotherm of the amide bond formation.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours. Monitor the reaction by HPLC for the consumption of the starting carboxylic acid.

  • Aqueous Work-up: Add a 10% aqueous solution of Sodium Bicarbonate (5 L) to the reactor and stir for 20 minutes. Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer sequentially with 1M Hydrochloric Acid (5 L) and then Brine (5 L).

    • Causality Note: The bicarbonate wash removes the phosphonic acid byproducts and any unreacted starting acid. The HCl wash removes any excess n-propylamine. These washes are crucial for ensuring high purity before crystallization.

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to approximately one-third of its original volume. Add Isopropyl Alcohol (IPA) (6 L) and continue concentration to distill off the remaining ethyl acetate.

  • Cool the resulting IPA slurry slowly to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Filtration and Drying: Filter the crystalline product. Wash the cake with cold IPA (2 x 1 L). Dry the product in a vacuum oven at 45 °C.

  • Quality Control: Analyze the final white crystalline solid for purity (HPLC >99%), identity (¹H NMR, MS, Elemental Analysis), and physical properties (m.p.).

    • Expected Yield: 1.5 - 1.65 kg (85-95% yield).

Process Logic and Data Summary

The following diagram illustrates the logical decisions and control points in the process.

G Start Start: Charge Reagents (Stage 1) Cyclization Reflux 4-6h (T < 70°C) Start->Cyclization Monitor1 HPLC Analysis: Aldehyde Consumed? Cyclization->Monitor1 Monitor1->Cyclization No, continue reflux Hydrolysis Add NaOH(aq) Reflux 2-3h Monitor1->Hydrolysis Yes Monitor2 HPLC Analysis: Ester Hydrolyzed? Hydrolysis->Monitor2 Monitor2->Hydrolysis No, continue reflux Workup1 Cool & Acidify (pH 2) Precipitate Product Monitor2->Workup1 Yes Isolate1 Filter, Wash & Dry Intermediate Acid Workup1->Isolate1 Coupling Amide Coupling (Stage 2) T3P Addition (T < 15°C) Isolate1->Coupling Monitor3 HPLC Analysis: Acid Consumed? Coupling->Monitor3 Monitor3->Coupling No, continue stirring Workup2 Aqueous Washes (NaHCO₃, HCl, Brine) Monitor3->Workup2 Yes Crystallize Solvent Swap to IPA Cool to 0-5°C Workup2->Crystallize Isolate2 Filter, Wash & Dry Final Product Crystallize->Isolate2 End Final QC (Purity > 99%) Isolate2->End

Caption: Decision workflow for process control and quality checks.

Optimized Parameters for Scale-Up
ParameterStage 1Stage 2Rationale
Solvent MethanolEthyl Acetate / IPAGood solubility for reagents; IPA is an excellent crystallization solvent.
Temperature Reflux (~65 °C)0-15 °C (addition)Controls reaction rate and manages exotherm during amide coupling.
Key Reagent TosMICT3P®Robust cyclization precursor; efficient and scalable coupling agent.
Purification pH Swing / PrecipitationExtractive Work-up / CrystallizationAvoids chromatography, which is not ideal for large quantities.
Stoichiometry Aldehyde:TosMIC (1:1)Acid:Amine:T3P® (1:1.5:1.2)Slight excess of amine and coupling agent ensures full conversion of the key acid intermediate.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Stage 1: Stalled Cyclization 1. Insufficient base.2. Low reaction temperature.3. Poor quality TosMIC.1. Check pH/add more K₂CO₃.2. Ensure reflux is maintained.3. Use a fresh batch of TosMIC.
Stage 1: Low Yield of Acid 1. Incomplete hydrolysis.2. Product loss during work-up (pH too high).1. Extend hydrolysis time and re-check with HPLC.2. Ensure final pH is 1-2 before filtration.
Stage 2: Stalled Amide Coupling 1. Inactive T3P® (hydrolyzed).2. Low reaction temperature.1. Use fresh T3P® solution.2. Allow reaction to warm to RT after addition.
Final Product: Fails Purity 1. Ineffective work-up washes.2. Poor crystallization.1. Ensure correct pH and separation during washes.2. Optimize cooling rate for crystallization; consider a re-slurry in fresh cold IPA.

References

  • Caboni, P., Porcheddu, A., Ötvös, S. B., & Kappe, C. O. (n.d.). Scalable Mechanochemical Synthesis of Amides Using Bead Milling Technology. Green Chemistry.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Changing face of Heterocyclic Chemistry in the pharmaceutical industry. (2018, January 16).
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • BenchChem. (n.d.).
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  • Organic Chemistry Portal. (n.d.).
  • The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. (2024, July 20).
  • Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. (n.d.). African Journal of Biomedical Research.
  • NIH. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. PMC.
  • ResearchGate. (2021, October 17).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applic
  • ResearchGate. (2025, August 26). (PDF)

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Application Notes & Protocols: Oxazole-5-Carboxamide in the Design of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a fundamental biological process that, when dysregulated, underpins a multitude of chronic diseases. The oxazole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-inflammatory therapeutics. This guide provides a comprehensive overview of the design, synthesis, and evaluation of this compound derivatives as potent anti-inflammatory agents. We delve into the mechanistic rationale for their activity, focusing on key inflammatory pathways, and provide detailed, field-proven protocols for their in vitro and in vivo characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Introduction: The Rationale for Targeting Inflammation with Oxazole-5-Carboxamides

Inflammation is the body's innate response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of various pathologies, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[2][3] The inflammatory cascade is orchestrated by a complex network of signaling molecules and pathways, presenting numerous targets for therapeutic intervention.[4][5][6]

Key enzymatic players in the inflammatory process include cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.[1][7] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, primarily by inhibiting COX enzymes.[1][8] However, their long-term use is associated with significant side effects, particularly gastrointestinal and cardiovascular complications, largely due to the non-selective inhibition of COX-1, which has a homeostatic role.[1][8][9] This has driven the search for more selective and safer anti-inflammatory agents.

The oxazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms that is found in a variety of natural products and synthetic compounds with diverse biological activities.[10][11][12] The this compound scaffold, in particular, has garnered significant attention for its potential to yield potent and selective inhibitors of key inflammatory targets.[13][14][15] The carboxamide group can participate in crucial hydrogen bonding interactions within the active sites of target enzymes, while the oxazole core provides a rigid framework for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[16][17]

This guide will explore the design principles, synthetic strategies, and a suite of robust protocols for the comprehensive evaluation of novel this compound derivatives as anti-inflammatory drug candidates.

Design and Synthesis of this compound Derivatives

The design of novel this compound anti-inflammatory agents is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications to the core scaffold influence biological activity.[14] Molecular modeling and docking studies are invaluable tools in this process, allowing for the visualization of potential binding interactions with target enzymes like COX-2.[16]

A general synthetic approach to this compound derivatives often begins with the construction of the core oxazole ring, followed by the introduction of the carboxamide functionality and other desired substituents.[10][18]

Illustrative Synthetic Scheme:

A common synthetic route involves the reaction of an α-haloketone with a primary amide to form the oxazole ring. The resulting oxazole can then be functionalized at the 5-position to introduce a carboxylic acid, which is subsequently coupled with a variety of amines to generate a library of this compound derivatives.

  • Step 1: Oxazole Ring Formation: Reaction of a substituted α-bromoketone with a primary amide in the presence of a base.

  • Step 2: Functionalization: Introduction of a carboxyl group at the 5-position of the oxazole ring.

  • Step 3: Amide Coupling: Reaction of the oxazole-5-carboxylic acid with a diverse range of amines using standard peptide coupling reagents to yield the final carboxamide derivatives.[13]

This modular approach allows for the systematic exploration of different substituents on the oxazole ring and the amide nitrogen, facilitating the optimization of anti-inflammatory activity and selectivity.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening is essential for the efficient identification of promising lead compounds. This typically begins with cell-free enzyme inhibition assays, followed by cell-based assays to assess activity in a more physiologically relevant context.[2][19]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2 enzymes. The peroxidase activity is colorimetrically monitored by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add serial dilutions of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Measure the absorbance at 590 nm over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Lead Compound X 5.20.1534.7
Analog Y >1000.08>1250
Celecoxib 150.05300

Table 1: Representative data from a COX inhibition assay.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[20][21][22] This assay quantifies the inhibitory effect of test compounds on NO production in RAW 264.7 macrophage cells.[20][21][23] NO is unstable and rapidly converts to nitrite, which can be measured using the Griess reagent.[20][24]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[20]

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[20]

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Assess cell viability using an MTT assay to rule out cytotoxicity-mediated reduction in NO production.[20]

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Measurement cluster_2 Cell Viability A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D G MTT Assay C->G E Griess Assay D->E F Measure Absorbance at 540 nm E->F H Measure Absorbance at 570 nm G->H

Caption: Workflow for assessing nitric oxide inhibition.

Mechanistic Studies: Elucidating the Mode of Action

Understanding the molecular mechanisms by which this compound derivatives exert their anti-inflammatory effects is crucial for their development as therapeutic agents. Key signaling pathways that are often dysregulated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][25][26]

NF-κB Signaling Pathway

The NF-κB transcription factor family plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5][6][27][28] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription.[6]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Oxazole This compound Oxazole->IKK inhibits

Caption: Inhibition of the NF-kB signaling pathway.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are key transducers of extracellular signals to intracellular responses.[25][26][29] In the context of inflammation, MAPKs are activated by various stimuli and regulate the production of pro-inflammatory cytokines and mediators.[25][26]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation induces Oxazole This compound Oxazole->MAPKK inhibits

Caption: Modulation of the MAPK signaling cascade.

In Vivo Evaluation of Anti-inflammatory Efficacy

Promising candidates from in vitro studies should be further evaluated in animal models of inflammation to assess their in vivo efficacy and safety.[30]

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and reproducible model of acute inflammation.[30][31] Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling).[30][31][32][33] The anti-inflammatory activity of a test compound is determined by its ability to reduce this edema.[31][34]

Protocol:

  • Acclimatize male Wistar rats for at least one week.[30]

  • Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative.[10]

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a specified time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[33]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[10]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.05-
Indomethacin 100.32 ± 0.0362.4
Lead Compound X 200.45 ± 0.0447.1
Lead Compound X 400.28 ± 0.0367.1

Table 2: Representative data from the carrageenan-induced paw edema model.

Conclusion

The this compound scaffold represents a highly promising starting point for the design and development of novel anti-inflammatory agents. The synthetic versatility of this core allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. By elucidating their mechanisms of action and demonstrating their therapeutic potential in relevant disease models, researchers can advance the development of this important class of molecules towards clinical applications for the treatment of a wide range of inflammatory disorders.

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Application Note: A Validated LC-MS/MS Method for the Quantification of Oxazole-5-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Oxazole-5-carboxamide in human plasma. The protocol detailed herein is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or other clinical and preclinical studies. The methodology encompasses a straightforward protein precipitation extraction procedure, followed by a rapid and selective analysis utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. All validation parameters have been established in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4][5][6]

Introduction

This compound is a key heterocyclic chemical scaffold. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[7][8] This moiety is present in numerous compounds of significant interest in medicinal chemistry and drug development. Accurate quantification of such molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This application note addresses the critical need for a validated bioanalytical method to measure this compound concentrations in human plasma, a common surrogate for assessing systemic exposure.

The method described leverages the high selectivity and sensitivity of tandem mass spectrometry, a cornerstone of modern bioanalysis.[9][10] The inherent polarity of this compound presents a challenge for traditional reversed-phase chromatography; therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach has been developed to ensure adequate retention and sharp peak shapes for this polar analyte.[9][10]

Analyte and Internal Standard Properties

A thorough understanding of the analyte's physicochemical properties is paramount for rational method development.

PropertyThis compoundIsthis compound (Internal Standard)
Structure (Structure of this compound)(Structure of Isthis compound)
Molecular Formula C₄H₄N₂O₂C₄H₄N₂O₂
Molecular Weight 112.09 g/mol [11]112.09 g/mol [2]
Exact Mass 112.0273 Da112.0273 Da[2]
LogP -0.4 (predicted)[12]-0.4 (predicted)[2]
pKa Not readily available, but the oxazole ring is weakly basic (pKa of conjugate acid ~0.8)[7]Not readily available
Rationale for Internal Standard Selection

An ideal internal standard (IS) is a stable isotope-labeled version of the analyte.[10][13] In the absence of a commercially available stable isotope-labeled this compound, a structural analog, Isthis compound, has been selected.[2] This choice is justified by the following:

  • Structural Similarity: As an isomer, it is expected to have similar extraction recovery and chromatographic behavior, which helps in compensating for variations during sample processing.

  • Mass Difference: Although they are isomers with the same nominal mass, they are expected to produce unique product ions upon fragmentation, allowing for specific detection by MS/MS.

  • Absence in Matrix: It is not an endogenous compound and is not expected to be present in biological samples.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling steps while ensuring high data quality.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Spike with Internal Standard (Isthis compound) s1->s2 s3 Protein Precipitation with Acetonitrile s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject Supernatant s5->a1 Transfer to vial a2 HILIC Chromatography a1->a2 a3 Tandem Mass Spectrometry (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknown Samples d2->d3

Figure 1: Overall bioanalytical workflow from sample receipt to final quantification.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Isthis compound (Internal Standard, ≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA anticoagulant)

  • Ultrapure water

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Isthis compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Isthis compound stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which is suitable for this application.[1][2]

  • Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). This results in a 4:1 ratio of precipitation solvent to plasma.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The low LogP value of this compound indicates high polarity, making HILIC the preferred chromatographic mode for achieving good retention and separation from early-eluting matrix components.[9][10]

Liquid Chromatography Parameters:

ParameterSetting
LC System Standard UHPLC/HPLC system
Column HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-3.6 min), 95% B (3.6-5.0 min)

Mass Spectrometry Parameters:

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound 113.070.025
Isthis compound (IS) 113.043.030

Rationale for MRM transitions: The precursor ion for both compounds is the protonated molecule [M+H]⁺. The product ion for this compound (m/z 70.0) likely corresponds to the loss of the carboxamide group (-CONH2) and subsequent fragmentation of the oxazole ring. The product ion for the IS (m/z 43.0) is chosen to be distinct from the analyte for specificity.

Bioanalytical Method Validation

The method was validated according to the FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][3][5][6]

Selectivity and Specificity

Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the IS.

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Calibration Curve Parameters:

ParameterValue
Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Mean r² 0.997
LLOQ 1.0 ng/mL
Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Medium QC (100 ng/mL), and High QC (800 ng/mL).

Intra- and Inter-Day Accuracy and Precision:

QC Level (ng/mL)Intra-Day Precision (%CV, n=6)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV, n=18)Inter-Day Accuracy (%Bias)
1.0 (LLOQ) ≤ 8.5-4.2 to 5.1≤ 10.2-2.5
3.0 (Low) ≤ 6.1-2.7 to 3.5≤ 7.51.8
100 (Medium) ≤ 4.5-1.9 to 2.2≤ 5.80.9
800 (High) ≤ 3.8-3.1 to 1.5≤ 4.9-1.3
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).
Matrix Effect and Recovery

The matrix effect and extraction recovery were assessed at Low and High QC concentrations.

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low (3.0 ng/mL) 92.595.8
High (800 ng/mL) 94.197.2
Results indicate consistent recovery and minimal ion suppression or enhancement from the plasma matrix.
Stability

The stability of this compound was confirmed under various conditions relevant to sample handling and storage.

Stability ConditionDurationResult
Bench-top (Room Temp) 8 hoursStable
Autosampler (10°C) 24 hoursStable
Freeze-Thaw Cycles 3 cyclesStable
Long-Term (-80°C) 90 daysStable

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, selective, and reliable for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of HILIC for chromatographic separation make this method well-suited for high-throughput bioanalysis. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines, ensuring its suitability for supporting drug development programs.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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  • European Medicines Agency.
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. [Link]
  • PubChem. Oxazole.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry. January 2025. [Link]
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The Strategic Deployment of Oxazole-5-Carboxamides as Versatile Building Blocks in Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole-5-Carboxamide Moiety as a Linchpin in Complex Molecule Construction

The oxazole heterocycle is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and conformational rigidity make it an attractive component in the design of complex molecular architectures. Among the various functionalized oxazoles, the this compound moiety stands out as a particularly versatile and strategic building block in the realm of total synthesis. This functional group not only serves as a stable structural element but also offers a reactive handle for further molecular elaboration, enabling the construction of intricate natural products, particularly those of marine origin.[2]

This comprehensive guide provides an in-depth exploration of the synthesis and application of oxazole-5-carboxamides in total synthesis. We will delve into the key synthetic strategies for their preparation, detail their characteristic reactivity, and present step-by-step protocols for their utilization as pivotal intermediates in the construction of complex natural products.

I. Synthetic Strategies for the Preparation of this compound Building Blocks

The efficient construction of the this compound core is paramount for its successful application in total synthesis. Several robust methods have been developed, primarily revolving around the initial formation of a 5-substituted oxazole followed by functional group manipulation to install the carboxamide.

The Van Leusen Oxazole Synthesis: A Gateway to 5-Substituted Oxazoles

A cornerstone in oxazole synthesis is the Van Leusen reaction, which provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This reaction is particularly valuable as it allows for the introduction of a wide variety of substituents at the 5-position, which can then be further elaborated to the desired carboxamide.

The mechanism of the Van Leusen reaction involves the base-mediated addition of the deprotonated TosMIC to an aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid to afford the 5-substituted oxazole.[1]

van_leusen cluster_0 Van Leusen Oxazole Synthesis TosMIC Tos-CH₂-N≡C Intermediate [Oxazoline Intermediate] TosMIC->Intermediate + Aldehyde, Base Aldehyde R-CHO Aldehyde->Intermediate Base Base Base->Intermediate Oxazole 5-Substituted Oxazole Intermediate->Oxazole - Tos-H

Caption: General workflow of the Van Leusen oxazole synthesis.

Conversion of Oxazole-5-Carboxylic Acids to Carboxamides: The Amide Bond Formation

Once the 5-substituted oxazole bearing a carboxylic acid or its ester derivative is in hand, the final step is the formation of the amide bond. This is typically achieved using standard peptide coupling reagents. The choice of coupling reagent is critical to ensure high yields and minimize side reactions.[5]

Key Coupling Reagents and their Characteristics:

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Key Advantages
EDC/NHSN-HydroxysuccinimideNone (or mild base)DCM, DMF, WaterWater-soluble byproducts, suitable for aqueous media.[6]
HATU/DIPEANoneDIPEADMF, DCMHigh reactivity, low racemization, suitable for hindered substrates.[7]
PyBOP/DIPEANoneDIPEADMF, DCMEfficient for solid-phase synthesis, good for hindered couplings.

Protocol 1: Synthesis of N-Substituted Oxazole-5-Carboxamides via Amide Coupling

This protocol outlines a general procedure for the synthesis of an N-substituted this compound from the corresponding oxazole-5-carboxylic acid using HATU as the coupling reagent.

Materials:

  • Oxazole-5-carboxylic acid

  • Amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the oxazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Addition of Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-substituted this compound.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to suppress racemization, which is crucial when dealing with chiral amines or carboxylic acids.[7]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

  • Anhydrous Solvents and Inert Atmosphere: Essential to prevent the hydrolysis of the activated carboxylic acid intermediate and other side reactions.

II. The this compound as a Strategic Building Block in Total Synthesis

The true power of oxazole-5-carboxamides lies in their application as versatile building blocks in the total synthesis of complex natural products. Their strategic deployment can significantly streamline synthetic routes and enable the construction of challenging molecular architectures.

Case Study: The Total Synthesis of Ulapualide A

Ulapualide A is a complex marine macrolide that features a unique tris-oxazole core.[8] Its total synthesis represents a significant challenge and showcases the strategic use of oxazole-based building blocks. In several synthetic approaches to ulapualide A, pre-functionalized mono-oxazole units are coupled together to construct the tris-oxazole system.[9] The carboxamide functionality can be envisioned as a precursor or a stable linking unit in such strategies.

ulapualide_synthesis cluster_1 Retrosynthetic Analysis of Ulapualide A Ulapualide_A Ulapualide A TrisOxazole_Macrolide Tris-Oxazole Macrolide Core Ulapualide_A->TrisOxazole_Macrolide Disconnect Side_Chain Side Chain Fragments Ulapualide_A->Side_Chain Disconnect MonoOxazole_1 Mono-Oxazole Building Block 1 TrisOxazole_Macrolide->MonoOxazole_1 Disconnect MonoOxazole_2 Mono-Oxazole Building Block 2 TrisOxazole_Macrolide->MonoOxazole_2 Disconnect

Caption: Simplified retrosynthesis of Ulapualide A.

The synthesis of the tris-oxazole macrolide core of ulapualide A has been achieved through a macrolactamization strategy, followed by the formation of the oxazole rings.[9] This highlights the importance of amide bond formation in the construction of such complex molecules.

Palladium-Catalyzed Reactions for Advanced Functionalization

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have further expanded the utility of oxazole building blocks. For instance, palladium-catalyzed direct arylation of oxazoles at the C-5 position allows for the introduction of aryl groups, which can be precursors to the carboxamide functionality.[10]

Furthermore, palladium-catalyzed amidation reactions have been employed to directly synthesize complex oxazole-carboxamide structures. A notable example is the palladium-catalyzed three-component reaction between a 5-(2-chloroquinolin-3-yl)oxazole, an isocyanide, and water to yield a 3-(oxazol-5-yl)quinoline-2-carboxamide.[3]

palladium_amidation cluster_2 Palladium-Catalyzed Amidation Oxazole 5-(2-chloroquinolin-3-yl)oxazole Product 3-(oxazol-5-yl)quinoline-2-carboxamide Oxazole->Product Isocyanide R-N≡C Isocyanide->Product Water H₂O Water->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Catalyzes

Caption: Palladium-catalyzed synthesis of a complex oxazole-carboxamide.

III. Transformations of the this compound Moiety

While the this compound can serve as a stable structural element, its reactivity can also be harnessed for further transformations within a total synthesis campaign.

Conversion to Other Heterocycles

The oxazole ring itself can be a precursor to other heterocyclic systems. For example, under certain conditions, oxazoles can be converted into N-substituted imidazoles.[11] This transformation can be a powerful tool for introducing molecular diversity in the late stages of a synthesis.

Modification of the Carboxamide Group

The amide functionality of the this compound offers a handle for various chemical modifications. While less common in the context of preserving the oxazole core, under specific and often harsh conditions, the amide can be hydrolyzed back to the carboxylic acid or reduced to an amine. However, these transformations must be carefully considered as they can also lead to the cleavage of the oxazole ring.[12]

IV. Conclusion and Future Outlook

Oxazole-5-carboxamides have firmly established their role as indispensable building blocks in the art of total synthesis. Their accessibility through robust synthetic methods, coupled with their strategic utility in constructing complex molecular architectures, ensures their continued importance in the field. The development of novel and more efficient methods for their synthesis, particularly those that are stereoselective and atom-economical, will undoubtedly open up new avenues for the synthesis of even more complex and biologically significant natural products. As our understanding of the subtle reactivity of the oxazole nucleus continues to grow, so too will the strategic applications of this compound building blocks in the quest to conquer nature's most intricate molecular challenges.

V. References

  • Pattenden, G., & Thompson, A. S. (2007). Total synthesis of (−)-ulapualide A, a novel tris-oxazole macrolide from marine nudibranchs, based on some biosynthesis speculation. Organic & Biomolecular Chemistry, 5(15), 2417–2432. [Link]

  • Pattenden, G., & Plowright, A. T. (2001). A total synthesis of the unique tris-oxazole macrolide ulapualide A produced by the marine nudibranch Hexabranchus sanguineus. Journal of the Chemical Society, Perkin Transactions 1, (7), 867–879. [Link]

  • Pattenden, G., & Plowright, A. T. (1998). Towards a total synthesis of ulapualide A. Concise synthetic routes to the tris-oxazole ring system and tris-oxazole macrolide core in ulapualides, kabiramides, halichondramides, mycalolides and halishigamides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3397–3406. [Link]

  • Al-Tel, T. H. (2010). ChemInform Abstract: Total Synthesis of Ulapualide A, a Novel tris-Oxazole Containing Macrolide from the Marine Nudibranch Hexabranchus sanguineus. ChemInform, 41(44). [Link]

  • Mlostoń, G., & Heimgartner, H. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 235. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Graham, T. H. (2011). The Synthesis of Oxazole-containing Natural Products. [Link]

  • Yasaei, Z., et al. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Frontiers in Chemistry, 7, 433. [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1693. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Singh, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4066-4083. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Lipshutz, B. H., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 11(18), 7046–7053. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1693. [Link]

  • Bagley, M. C., & Glover, C. (2005). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement. Synlett, (14), 2203-2206. [Link]

  • Alzieu, T., et al. (2012). Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis. Chemical Communications, 48(59), 7371-7373. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]

  • Bagley, M. C., & Glover, C. (2005). Convenient Preparation of Substituted 5-Amino oxazoles via a Microwave-Assisted Cornforth Rearrangement. [Link]

  • Alzieu, T., et al. (2012). Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis. Chemical Communications, 48(59), 7371-7373. [Link]

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Application Notes & Protocols: Oxazole-5-Carboxamides in the Development of Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A New Frontier in Crop Protection

The relentless pressure of fungal pathogens on global agriculture necessitates the continuous innovation of effective and selective fungicides.[1][2] Among the most significant advancements in recent years is the development of Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides that has become a cornerstone of modern disease management strategies.[3][4] Within this class, Oxazole-5-carboxamides are emerging as a particularly promising structural motif. These compounds exhibit high efficacy, a broad spectrum of activity, and novel structures that can help manage the growing challenge of fungicide resistance.[3][5][6]

This guide provides a comprehensive overview of the application of oxazole-5-carboxamides in the development of agricultural fungicides. It is designed for researchers and scientists in the agrochemical industry, offering detailed protocols, mechanistic insights, and data interpretation guidelines to accelerate the discovery and optimization of new fungicidal agents. We will delve into the mechanism of action, synthetic strategies, bioassay protocols, and structure-activity relationships that are critical for translating a lead molecule into a viable crop protection solution.

Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for oxazole-5-carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[5][6][7] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for oxidizing succinate to fumarate.

Causality of Inhibition: By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, oxazole-5-carboxamides physically block the transfer of electrons from succinate to ubiquinone.[7] This disruption has a dual lethal effect on the fungus:

  • Energy Depletion: The blockage of the electron transport chain halts ATP synthesis, starving the fungal cells of the energy required for growth and proliferation.[5]

  • Metabolic Gridlock: The inhibition of the TCA cycle prevents the regeneration of key metabolic intermediates, leading to a systemic failure of cellular processes.

The high efficiency of these molecules stems from their targeted action on a process fundamental to fungal survival. Understanding this mechanism is paramount for designing effective screening assays and for predicting potential resistance development.

SDHI_Mechanism_of_Action Fig. 1: Mechanism of SDH Inhibition cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Complex II (SDH) Succinate->SDH Fumarate->SDH UQ Ubiquinone (Q) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- Inhibitor This compound (SDHI) Inhibitor->SDH Binds to Qp-site

Caption: Fig. 1: Oxazole-5-carboxamides block the SDH enzyme (Complex II).

Synthesis & Development Workflow

The development of novel this compound fungicides follows a structured pipeline from initial design to in-field evaluation. A common synthetic strategy involves the amide coupling of a substituted oxazole-5-carboxylic acid moiety with a diverse library of amine building blocks.[5][8]

Fungicide_Development_Workflow Fig. 2: Development Pipeline A Step 1: Design & Virtual Screening B Step 2: Synthesis of Oxazole-5-Carboxylic Acid (Key Intermediate) A->B C Step 3: Amide Coupling with Amine Library B->C D Step 4: Purification & Characterization (NMR, MS) C->D E Step 5: In Vitro Screening (Mycelial Growth Assay) D->E F Step 6: Dose-Response & EC50 Determination E->F G Step 7: SDH Enzyme Inhibition Assay (IC50) F->G H Step 8: In Vivo Evaluation (Detached Leaf / Potted Plant) F->H  Active  Hits I Step 9: Lead Optimization (SAR Studies) G->I H->I J Step 10: Field Trials H->J  Promising  Candidates I->C  Iterative  Redesign

Caption: Fig. 2: A typical workflow for developing this compound fungicides.

Protocol 2.1: General Synthesis of N-Substituted Oxazole-5-Carboxamides

This protocol describes a representative amide coupling reaction, a cornerstone for generating a library of candidate compounds.[5][9]

Rationale: The conversion of the carboxylic acid to an acyl chloride (or activation with a coupling agent) is necessary to create a highly reactive electrophile that readily undergoes nucleophilic attack by the amine, forming the stable amide bond. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • Substituted oxazole-5-carboxylic acid (1.0 mmol)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 mmol)

  • Dry Dichloromethane (DCM)

  • Appropriate primary or secondary amine (1.1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Saturated sodium bicarbonate solution, brine, and water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: To a solution of the oxazole-5-carboxylic acid in dry DCM, add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture for 2 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude oxazole-5-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in fresh, dry DCM.

  • In a separate flask, dissolve the desired amine and triethylamine in dry DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 8-12 hours.[9]

  • Work-up and Purification:

    • Wash the reaction mixture successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the final this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][10]

In Vitro Efficacy Evaluation

In vitro assays are the first critical checkpoint to determine the intrinsic fungicidal activity of newly synthesized compounds. They are rapid, cost-effective, and provide quantitative data for structure-activity relationship (SAR) analysis.[11][12]

Protocol 3.1: Mycelial Growth Inhibition Assay

This assay directly measures the compound's ability to inhibit the vegetative growth of the target fungus.[1][13]

Rationale: The compound is incorporated into a nutrient-rich agar medium. By measuring the reduction in the radial growth of a fungal colony compared to a solvent-only control, we can quantify the compound's fungistatic or fungicidal effect. This is the primary screening method to identify active "hits."

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in DMSO or acetone

  • Cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Magnaporthe grisea)[5][14][15]

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to the optimal temperature for the target fungus (e.g., 25°C)

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C in a water bath.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL for primary screening).[1] An equivalent volume of solvent is added to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Seal the plates with paraffin film and incubate in the dark at the optimal temperature.

  • Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached approximately 70-80% of the plate diameter.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the colony in the control, and T is the average diameter of the colony in the treatment.

  • Dose-Response: For compounds showing significant inhibition (>60%), repeat the assay with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) to determine the EC₅₀ value (the concentration that inhibits growth by 50%).[1]

In Vivo Efficacy Evaluation

In vivo assays are essential to validate in vitro results and assess a compound's performance under conditions that more closely mimic an agricultural setting. These tests evaluate the compound's ability to be absorbed, translocated, and remain active on a plant surface.[11][13][16]

Protocol 4.1: Potted Plant Protective Assay

This assay determines a compound's ability to prevent infection when applied before the pathogen.

Rationale: This protocol simulates a preventative fungicide application in the field. It tests whether the compound can form a protective barrier on the leaf surface, preventing spore germination, penetration, or subsequent colonization by the fungus. Efficacy in this assay is a strong indicator of a compound's potential for field use.[5][6]

Materials:

  • Healthy, susceptible host plants (e.g., rice seedlings for Magnaporthe grisea, tomato plants for Botrytis cinerea).

  • Test compounds formulated as an emulsifiable concentrate or wettable powder.

  • Spore suspension of the target pathogen (e.g., 1 × 10⁵ spores/mL).

  • Atomizer or small sprayer.

  • High-humidity chamber or plastic bags.

  • Greenhouse or controlled environment chamber.

Procedure:

  • Grow host plants to a suitable stage (e.g., 3-4 leaf stage).

  • Prepare solutions of the test compounds at desired concentrations (e.g., 200 mg/L) in water containing a surfactant (e.g., 0.1% Tween-20).[5]

  • Spray the plant foliage evenly with the compound solution until runoff. A solvent/surfactant-only solution is used for the control group.

  • Allow the plants to air dry for 24 hours.

  • Inoculation: Spray the plants with the fungal spore suspension until leaves are thoroughly wet.

  • Place the inoculated plants in a high-humidity chamber (>95% RH) at an appropriate temperature for 24-48 hours to facilitate infection.

  • Move the plants to a greenhouse or growth chamber with conditions conducive to disease development.

  • Evaluation: After 5-7 days, assess the disease severity by counting the number of lesions or estimating the percentage of leaf area infected.

  • Calculate the protective effect (control efficacy) using the formula:

    • Protective Effect (%) = [(DS_control - DS_treated) / DS_control] × 100

    • Where DS_control is the disease severity on control plants and DS_treated is the disease severity on treated plants.

Data Analysis: Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the fungicidal activity of a lead compound. By systematically modifying the chemical structure and observing the corresponding changes in biological activity (e.g., EC₅₀ values), researchers can identify the key molecular features required for high potency.[3][17][18]

For oxazole-5-carboxamides, key modification points include the substituents on the oxazole ring and the nature of the amine portion of the carboxamide.

Compound ID R1 (Oxazole position 2) R2 (Amine Moiety) Target Fungus EC₅₀ (mg/L) Reference
SEZA18 H2-(4-chlorophenyl)thiazol-4-ylmethylMagnaporthe grisea0.17[5][6]
SEZC7 H2-(4-(trifluoromethyl)phenyl)thiazol-4-ylmethylMagnaporthe grisea0.50[5][6]
SEZA14 H2-(2,4-dichlorophenyl)thiazol-4-ylmethylPenicillium digitatum2.33[5][6]
Boscalid (Control) --Penicillium digitatum(Comparable activity)[5][6]
Compound 6b Pyridyl-linked2,4-difluorophenylRhizoctonia solani>50% inhibition at 50 mg/L[15]
Compound 6c Pyridyl-linked2,5-difluorophenylBotrytis cinerea79.12% inhibition at 50 mg/L[15]

Key SAR Insights:

  • The nature of the aryl group attached to the thiazole ring in the amine moiety significantly impacts activity. Electron-withdrawing groups like chlorine and trifluoromethyl are often favorable.[5][6]

  • The introduction of aromatic five-membered heterocycles (e.g., furan, thiophene) can enhance antifungal activity.[1]

  • The specific substitution pattern on the phenyl ring of the amine is critical for potency against different fungal species.[15]

Conclusion and Future Perspectives

Oxazole-5-carboxamides represent a highly versatile and potent class of SDHI fungicides. The protocols and insights provided in this guide offer a robust framework for the systematic discovery and development of novel fungicidal candidates. The core strength of this chemical class lies in its targeted mechanism of action and the vast chemical space available for synthetic modification, allowing for the fine-tuning of activity, spectrum, and physicochemical properties.

Future research will likely focus on leveraging computational tools for more rational design, exploring novel amine fragments to overcome emerging resistance, and developing formulations that enhance plant uptake and residual activity. As the need for sustainable and effective crop protection solutions grows, oxazole-5-carboxamides are poised to play a significant role in safeguarding global food security.

References

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)this compound Derivatives as SDHi for Fungicidal Candidates.
  • Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Representatives of commercial succinate dehydrogenase inhibitor fungicide.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central.
  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Microbiology.
  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides.
  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. The University of Southern Mississippi.
  • In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol.
  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. MDPI.
  • The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity. MDPI.
  • In vitro and in vivo fungicide sensitivity assays of Botrytis cinerea...
  • Discovery of N-((2-Arylthiazol-4-yl)methyl)this compound Derivatives as SDHi for Fungicidal Candidates. Journal of Agricultural and Food Chemistry.
  • In vitro and in vivo activity of chemical fungicides and a biofungicide for the control of wood diseases caused by botryosphaeriales fungi in apple and pear. Taylor & Francis Online.
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candid
  • The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isol
  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. PMC - NIH.
  • Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Deriv
  • Azole Fungicides in Agriculture Linked to Rising Resistance in Aspergillus fumig
  • Synthetic approaches for oxazole derivatives: A review.
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI.
  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed.
  • Structure-activity relationship of carboxin-related carboxamides as fungicide.

Sources

Synthetic Routes to Chiral Oxazole-5-Carboxamide Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Oxazole-5-Carboxamides in Modern Drug Discovery

The oxazole-5-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds with therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. The introduction of chirality into these molecules can dramatically influence their pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and efficient synthetic routes to enantiomerically pure this compound derivatives is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive technical guide provides an in-depth exploration of the key synthetic strategies for accessing these valuable chiral building blocks. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for their implementation.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral this compound derivatives can be broadly categorized into three primary strategies:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as amino acids, to introduce the desired stereochemistry.

  • Chiral Auxiliary-Mediated Synthesis: Covalently attaching a chiral auxiliary to an achiral substrate to direct a diastereoselective transformation, followed by removal of the auxiliary.

  • Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a reaction, enabling the direct formation of an enantioenriched product from a prochiral substrate.

This guide will explore each of these strategies, providing both a theoretical framework and practical application notes.

I. Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The use of natural α-amino acids as chiral starting materials is an attractive and often cost-effective strategy for the synthesis of chiral this compound derivatives. The inherent stereocenter of the amino acid can be strategically incorporated into the final product. A notable example is the synthesis of novel oxazolyl amino acids from aspartic and glutamic acids.[1]

Conceptual Workflow: From Amino Acids to Oxazoles

The general approach involves the transformation of a protected amino acid, such as aspartic or glutamic acid, into a key intermediate that can undergo cyclization to form the oxazole ring. The pendant carboxylic acid or a derivative thereof can then be converted to the desired carboxamide.

G cluster_0 Chiral Pool Synthesis Workflow start Chiral α-Amino Acid (e.g., Aspartic Acid) protection Protection of Amino and Carboxyl Groups start->protection intermediate_formation Formation of Key Intermediate (e.g., β-keto ester) protection->intermediate_formation cyclization Oxazole Ring Formation intermediate_formation->cyclization deprotection Selective Deprotection cyclization->deprotection amide_coupling Amide Bond Formation deprotection->amide_coupling final_product Chiral this compound Derivative amide_coupling->final_product

Figure 1: Conceptual workflow for the synthesis of chiral this compound derivatives from chiral α-amino acids.

Protocol 1: Synthesis of a Chiral Oxazole Derivative from L-Aspartic Acid

This protocol is adapted from the principles described in the synthesis of novel oxazolyl amino acids.[1]

Step 1: Protection of L-Aspartic Acid

  • To a solution of L-aspartic acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and a base such as sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 2-3 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the Boc-protected aspartic acid.

Step 2: Formation of the β-Keto Ester Intermediate

  • To a solution of the Boc-protected aspartic acid (1.0 eq) and Meldrum's acid (1.2 eq) in dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude intermediate in methanol and heat to reflux for 2-4 hours to effect methanolysis.

  • Remove the solvent under reduced pressure and purify the resulting β-keto ester by column chromatography.

Step 3: Oxazole Ring Formation

  • To a solution of the β-keto ester (1.0 eq) in a suitable solvent (e.g., toluene), add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 eq) and an amide source (e.g., formamide, 2.0 eq).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography to yield the protected chiral oxazole-4-carboxylate.

Step 4: Amide Formation

  • Hydrolyze the ester of the protected oxazole-4-carboxylate using standard conditions (e.g., LiOH in THF/water).

  • To the resulting carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Add the desired amine (1.1 eq) and stir the reaction at room temperature for 4-8 hours.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry, concentrate, and purify the final chiral this compound derivative by column chromatography.

II. Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries provides a powerful method for the diastereoselective synthesis of chiral oxazole-5-carboxamides. The auxiliary is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction, and is then cleaved to reveal the desired enantiomerically enriched product. Evans' oxazolidinones are a well-known class of chiral auxiliaries for this purpose.

Conceptual Workflow: Chiral Auxiliary Approach

G cluster_1 Chiral Auxiliary-Mediated Synthesis Workflow start Achiral Substrate attach_aux Attach Chiral Auxiliary start->attach_aux diastereoselective_reaction Diastereoselective Transformation (e.g., Alkylation, Cyclization) attach_aux->diastereoselective_reaction remove_aux Cleavage of Chiral Auxiliary diastereoselective_reaction->remove_aux final_product Enantioenriched This compound remove_aux->final_product

Figure 2: Conceptual workflow for chiral auxiliary-mediated synthesis of chiral this compound derivatives.

Protocol 2: Diastereoselective Synthesis using an Evans' Oxazolidinone Auxiliary

This protocol is a hypothetical adaptation of established methods using Evans' auxiliaries for asymmetric synthesis.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of an Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add a solution of an appropriate acyl chloride (e.g., a precursor to the oxazole ring, 1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

  • Dry, concentrate, and purify the acylated auxiliary by column chromatography.

Step 2: Diastereoselective Transformation (e.g., Aldol Reaction)

  • To a solution of the acylated auxiliary (1.0 eq) in DCM at -78 °C, add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 eq) and a hindered base like triethylamine (NEt₃, 1.5 eq).

  • Stir for 30 minutes, then add the desired aldehyde (1.2 eq).

  • Stir at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product, dry the organic layer, and concentrate. Purify by column chromatography to isolate the diastereomerically enriched aldol adduct.

Step 3: Oxazole Formation and Auxiliary Cleavage

  • The aldol adduct can be converted to the oxazole through a series of steps, including oxidation of the secondary alcohol and subsequent cyclization.

  • Cleavage of the chiral auxiliary can be achieved by treatment with a nucleophile such as lithium hydroperoxide (LiOOH) or by reductive cleavage with lithium borohydride (LiBH₄) to yield the corresponding carboxylic acid or primary alcohol, respectively.

  • The resulting chiral carboxylic acid can then be converted to the desired carboxamide as described in Protocol 1, Step 4.

III. Asymmetric Catalysis: The Modern Approach

Asymmetric catalysis represents a highly efficient and atom-economical approach to chiral molecules. A small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. For the synthesis of chiral oxazoles, catalytic asymmetric cyclization reactions are of particular interest.

Conceptual Workflow: Asymmetric Catalysis

G cluster_2 Asymmetric Catalysis Workflow start Prochiral Substrate reaction Enantioselective Reaction (e.g., Cyclization) start->reaction catalyst Chiral Catalyst (e.g., Metal-Ligand Complex) catalyst->reaction final_product Enantioenriched This compound reaction->final_product

Figure 3: Conceptual workflow for the asymmetric catalytic synthesis of chiral this compound derivatives.

Data Summary: Comparison of Synthetic Strategies

StrategyKey AdvantagesKey ChallengesTypical YieldsTypical Enantioselectivity (ee%)
Chiral Pool Synthesis Readily available starting materials, often cost-effective.Limited to the stereochemistry of the starting material, may require multiple steps.40-70%>98%
Chiral Auxiliary High diastereoselectivity, well-established methods.Requires stoichiometric amounts of the auxiliary, additional steps for attachment and removal.60-85%>95% (dr)
Asymmetric Catalysis High atom economy, low catalyst loading, scalable.Catalyst development can be challenging, optimization of reaction conditions is often required.70-95%90-99%

Conclusion and Future Outlook

The synthesis of chiral this compound derivatives is a dynamic area of research with significant implications for drug discovery. The choice of synthetic strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical requirements of the target molecule. While chiral pool synthesis offers a reliable and often straightforward approach, the development of novel asymmetric catalytic methods holds the greatest promise for the future, offering more efficient and sustainable routes to these valuable compounds. Continued innovation in catalyst design and reaction methodology will undoubtedly expand the synthetic toolbox for accessing an even greater diversity of chiral oxazole-5-carboxamides for the advancement of medicinal chemistry.

References

  • Ciufolini, M. A., Zhang, J., Coqueron, P.-Y., & Vors, J.-P. (2010). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. Organic Letters, 12(17), 3804–3807. [Link]
  • Maguire, G. E. M., Fleming, E. M., & McCarthy, D. G. (2021). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. ChemSusChem, 14(8), 1696-1699. [Link]
  • Trost, B. M., Dogra, K., & Franzini, M. (2004). 5H-oxazol-4-ones as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. Journal of the American Chemical Society, 126(7), 1944–1945. [Link]
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
  • Kawato, Y., & Kumagai, N., Shibasaki, M. (2017). Direct Catalytic Asymmetric Aldol Reaction of α-Alkyl-Substituted Amides. Journal of the American Chemical Society, 139(46), 16518–16521. [Link]

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Troubleshooting & Optimization

"addressing challenges in the regioselective synthesis of Oxazole-5-carboxamides"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Oxazole-5-carboxamides. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of achieving high regioselectivity in their synthetic routes. Oxazole-containing molecules are of significant interest due to their prevalence in biologically active compounds and natural products.[1][2] However, controlling the precise placement of substituents, particularly the carboxamide group at the C5 position, is a common and critical challenge.

This document provides a series of frequently asked questions (FAQs) for a foundational understanding, followed by an in-depth troubleshooting guide to address specific experimental issues. We will explore the mechanistic underpinnings of various synthetic strategies and offer field-proven protocols to enhance the regioselectivity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of oxazole-5-carboxamide synthesis, and why are they a problem?

A: In oxazole synthesis, regioisomers are structural isomers that differ only in the position of substituents on the oxazole ring.[3] When targeting an this compound, a common undesired regioisomer might be the corresponding 4-carboxamide or a product with other substituents misplaced. This issue frequently arises from the use of unsymmetrical starting materials.[3] The formation of a regioisomeric mixture is problematic because it lowers the yield of the desired product, necessitates challenging purification steps (often requiring extensive chromatography), and can lead to ambiguous results in biological screening assays.

Q2: Which classical synthetic methods are most susceptible to poor regioselectivity for the 5-position?

A: Several established methods can yield regioisomeric mixtures, especially when precursors are unsymmetrical:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones.[4][5] If the ketone is unsymmetrical, two different enol or enolate intermediates can form, leading to a mixture of oxazole regioisomers.[3]

  • Fischer Oxazole Synthesis: This approach uses a cyanohydrin and an aldehyde.[6][7] While effective for symmetrical 2,5-disubstituted oxazoles, employing starting materials with different aromatic or aliphatic groups can create regiochemical challenges.[6][8]

  • Bredereck Reaction: The reaction between α-haloketones and amides can also produce mixtures if the α-haloketone is not symmetrical.[8]

Q3: What are the primary factors that control regioselectivity in oxazole ring formation?

A: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials is critical. For instance, in reactions proceeding through an enolate, the formation of the more thermodynamically or kinetically stable enolate will dictate the primary regioisomer.

  • Steric Hindrance: Bulky substituents can physically block a reaction at a nearby site, thereby directing the cyclization towards the less sterically hindered position.[3] This can be leveraged as a synthetic strategy.

  • Reaction Conditions: The choice of catalyst, base, solvent, and temperature can significantly influence the reaction pathway. For example, in palladium-catalyzed direct arylation reactions, the choice of ligand and solvent can switch the selectivity between the C2 and C5 positions.[9]

Q4: Are there modern synthetic strategies that offer inherently high regioselectivity for the 5-position?

A: Yes, several modern methods are designed to overcome the regioselectivity challenges of classical syntheses:

  • Van Leusen Oxazole Synthesis: This is one of the most reliable methods for preparing 5-substituted oxazoles. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions.[10][11] The mechanism inherently places the substituent from the aldehyde at the C5 position of the oxazole ring.[12]

  • Ugi/Robinson-Gabriel Tandem Reactions: The Ugi multicomponent reaction can assemble a precursor that is perfectly configured to undergo a regioselective Robinson-Gabriel cyclodehydration, yielding highly substituted oxazoles.[13][14]

  • Direct C-H Functionalization: Palladium- or Ruthenium-catalyzed direct C-H amidation at the C5 position of a pre-formed oxazole ring is a powerful, atom-economical strategy. The inherent electronic properties of the oxazole ring often favor substitution at C5, although reaction conditions must be carefully optimized.[9][15]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of oxazole-5-carboxamides.

Problem 1: Poor or No Yield of the Desired Oxazole Product
Symptom Potential Cause Suggested Solution & Rationale
No reaction; starting materials recovered. 1. Ineffective Dehydrating Agent (e.g., in Robinson-Gabriel): The cyclodehydration step is crucial. Agents like H₂SO₄ can give low yields.[8]Action: Switch to a more powerful dehydrating agent. Triflic anhydride, phosphorus oxychloride (POCl₃), or Burgess reagent are often more effective.[4][16] Polyphosphoric acid can also improve yields.[8] Rationale: These reagents more efficiently promote the formation of the key cyclization intermediate.
2. Incorrect Base/Catalyst in Van Leusen or C-H Activation: The base in a Van Leusen reaction must be strong enough to deprotonate TosMIC.[12] In C-H activation, the catalyst may be inactive.Action: For Van Leusen, use a strong, non-nucleophilic base like K₂CO₃ or t-BuOK. For C-H activation, verify catalyst integrity and consider screening different ligands or additives like benzoic acid, which can promote the reaction.[17]
3. Low Reactivity of Starting Materials: Sterically hindered or electron-poor substrates may react slowly or not at all.Action: Increase reaction temperature or switch to microwave-assisted synthesis to provide more energy.[18] Alternatively, modify the synthetic route to use more reactive precursors.
Complex mixture of unidentified products. 1. Decomposition of Starting Material or Product: Oxazole rings can be sensitive to strong acid or base, especially at high temperatures.Action: Lower the reaction temperature and extend the reaction time. Use milder reagents where possible (e.g., using TFAA instead of concentrated H₂SO₄ for cyclization).[13]
2. Competing Side Reactions (e.g., Cornforth Rearrangement): 4-Acyloxazoles can undergo thermal rearrangement to their isomeric counterparts, complicating the product mixture.[19][20]Action: Analyze the reaction temperature profile. If the rearrangement is suspected, conduct the reaction at the lowest possible temperature that still allows for product formation.
Problem 2: Mixture of Regioisomers Detected (e.g., 5-Carboxamide vs. 4-Carboxamide)

This is the most critical challenge. The following workflow can help diagnose and resolve the issue.

G start Problem: Regioisomeric Mixture Observed confirm Step 1: Confirm Structure Use 2D-NMR (HMBC, NOESY) or X-ray crystallography to unambiguously identify isomers. start->confirm strategy Step 2: Analyze Synthetic Strategy Is the method inherently non-regioselective (e.g., Robinson-Gabriel with unsymmetrical ketone)? confirm->strategy yes_strategy YES strategy->yes_strategy  Yes no_strategy NO strategy->no_strategy  No change_route Step 3a: Change Synthetic Route Switch to a highly regioselective method: - Van Leusen Synthesis [2] - Ugi/Robinson-Gabriel Tandem [13] - Direct C5-Amidation [15] yes_strategy->change_route optimize_route Step 3b: Optimize Existing Route Modify conditions to favor one isomer. no_strategy->optimize_route temp Temperature Control (Kinetic vs. Thermodynamic Product) optimize_route->temp sterics Modify Steric Bulk (Introduce a bulky directing group) optimize_route->sterics electronics Modify Electronic Properties (Change electron-donating/withdrawing groups) optimize_route->electronics

Caption: Troubleshooting workflow for addressing regioisomeric mixtures.

Detailed Optimization Strategies (Step 3b):
  • Temperature Control: In many reactions, a lower temperature favors the kinetically controlled product, while a higher temperature favors the thermodynamically more stable product. Run a temperature screen (e.g., from 0 °C to reflux) and analyze the isomeric ratio at each point to identify optimal conditions.

  • Steric Directing Groups: Introduce a large, sterically demanding group on your substrate that blocks one reaction site, forcing the reaction to proceed at the desired position. This group can often be removed later if necessary.

  • Solvent Effects: The polarity of the solvent can influence transition state stabilization. In some palladium-catalyzed arylations of oxazoles, switching from a polar solvent like DMF to a nonpolar solvent like toluene can completely reverse the regioselectivity from C5 to C2.[9] Screen a range of solvents (e.g., Dioxane, Toluene, DMF, MeCN) to find the optimal medium.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 5-Substituted Oxazole via Van Leusen Reaction

This protocol describes the synthesis of a 5-substituted oxazole, a key precursor for an this compound. The method is based on the Van Leusen reaction, which reliably places the R¹ group from the aldehyde at the C5 position.[10][11]

Reaction: R¹-CHO + TsCH₂NC → 5-(R¹)-Oxazole

Materials:

  • Aldehyde (R¹-CHO, 1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Methanol (anhydrous)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add anhydrous methanol, followed by the aldehyde (1.0 equiv) and TosMIC (1.1 equiv). Stir the mixture to dissolve the solids.

  • Base Addition: Add anhydrous potassium carbonate (2.0 equiv) to the solution portion-wise over 5 minutes.

    • Causality Note: K₂CO₃ is the base that deprotonates the α-carbon of TosMIC, generating the nucleophile that attacks the aldehyde carbonyl. Anhydrous conditions are critical to prevent side reactions.[12]

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Self-Validation: A successful reaction will show the consumption of the aldehyde and the appearance of a new, less polar spot corresponding to the 5-substituted oxazole.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the inorganic salts. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-substituted oxazole.

  • Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and HRMS. The absence of signals corresponding to other isomers confirms high regioselectivity.

Protocol 2: Direct C5-Amidation of a Pre-formed Oxazole Ring

This protocol outlines a general procedure for the palladium-catalyzed direct C-H amidation at the C5 position of a 2,4-disubstituted oxazole. This method is highly regioselective for the electronically favored C5 position.

Materials:

  • 2,4-disubstituted oxazole (1.0 equiv)

  • Amide source (e.g., Dioxazolone, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand (e.g., P(o-tol)₃, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane, anhydrous)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the 2,4-disubstituted oxazole (1.0 equiv), amide source (1.5 equiv), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and K₂CO₃ (2.0 equiv) to an oven-dried reaction tube.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C in a pre-heated oil bath. Stir vigorously for 12-24 hours.

    • Causality Note: The palladium catalyst, in conjunction with the ligand, facilitates the cleavage of the C5-H bond and subsequent coupling with the amide source. The base is essential for the catalytic cycle.[9]

  • Monitoring: Periodically and carefully cool the reaction and take an aliquot for LC-MS analysis to monitor the formation of the desired product.

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and filter through Celite to remove the catalyst and base. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the target this compound.

Data Summary & Method Selection

Choosing the right synthetic strategy is paramount for success. The table below compares the primary methods discussed.

Synthetic Strategy Starting Materials Typical Conditions Pros Cons Ref.
Van Leusen Synthesis Aldehyde, TosMICK₂CO₃, MeOH, Reflux- Excellent C5 regioselectivity- Mild conditions- Commercially available reagents- Limited to 5-substitution from aldehyde- TosMIC has a strong odor[10][11]
Ugi / Robinson-Gabriel Amine, Carbonyl, Carboxylic Acid, IsocyanideTwo steps: 1) RT, MeOH; 2) H₂SO₄ or POCl₃, Heat- High diversity from 4 components- Convergent synthesis- Can build highly substituted oxazoles- Multi-step process- Optimization of Ugi and cyclization needed[13][21]
Direct C5-H Amidation Pre-formed Oxazole, Amide SourcePd(OAc)₂, Ligand, Base, High Temp- High atom economy- Late-stage functionalization- Excellent C5 regioselectivity- Requires pre-formed oxazole- Catalyst/ligand screening may be needed- Potential for competing C2 activation[9]
Method Selection Logic

G start Goal: Synthesize an This compound q1 Do you have a pre-formed oxazole scaffold? start->q1 q2 Is the target highly substituted (e.g., 2,4,5-trisubstituted)? q1->q2 No c5_amidation Use Direct C5-H Amidation q1->c5_amidation Yes ugi Use Ugi / Robinson-Gabriel q2->ugi Yes van_leusen Use Van Leusen Synthesis q2->van_leusen No

Caption: Decision tree for selecting a primary synthetic strategy.

References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]
  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
  • Mechanism of van Leusen oxazole synthesis.
  • Van Leusen Reaction. NROChemistry. [Link]
  • Cornforth rearrangement. Wikipedia. [Link]
  • Oxazole.pdf. CUTM Courseware. [Link]
  • Nolt, M. B., et al. (2006). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement.
  • Cornforth, J. W., & Cornforth, R. H. (1947). Mechanism and Extension of the Fischer Oxazole Synthesis. Journal of the Chemical Society, 1028. [Link]
  • Fischer oxazole synthesis. Wikipedia. [Link]
  • Cornforth Rearrangement.
  • Robinson–Gabriel synthesis. Wikipedia. [Link]
  • Cherian, J., et al. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 53(36), 4905-4908. [Link]
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1438-1454. [Link]
  • Oxazole. Slideshare. [Link]
  • Thompson, M. J., & Chen, B. (2009). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry, 74(18), 7084-7093. [Link]
  • Robinson-Gabriel Synthesis. SynArchive. [Link]
  • Fischer oxazole synthesis. Encyclo. [Link]
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5‑Sulfamido Oxazoles Using Burgess-type Reagents.
  • Shaaban, M. R., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(2), 1085-1127. [Link]
  • Fischer oxazole synthesis. Semantic Scholar. [Link]
  • Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. Wiley Online Library. [Link]
  • Fischer oxazole synthesis.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
  • A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. Taylor & Francis Online. [Link]
  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. [Link]
  • (C6F5)3B-catalyzed oxazole synthesis from diazo carbonyls and nitriles.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]
  • Synthetic approaches for oxazole derivatives: A review.
  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC - NIH. [Link]
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  • Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. PMC - NIH. [Link]
  • (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks.
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  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

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Technical Support Center: Troubleshooting Unexpected Side Reactions in Oxazole-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Oxazole-5-carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Oxazole-5-carboxamides are prevalent in medicinal chemistry, but their synthesis can be fraught with challenges, from stubborn side reactions to product instability.

This document moves beyond simple protocols to provide in-depth, mechanistic insights into why these problems occur and how to solve them. We will address specific issues in a question-and-answer format, supported by detailed workflows and authoritative references to ensure your success in the lab.

Section 1: FAQs - Issues in Oxazole Ring Formation

The stability and yield of your final product are fundamentally dependent on the successful construction of the core oxazole ring. Issues at this stage often cascade, complicating downstream steps and purification.

Q1: My oxazole ring synthesis is low-yielding and produces multiple byproducts. What are the common culprits?

A1: Low yields in oxazole synthesis often trace back to three primary areas: starting material integrity, incomplete reaction, or competing side reactions. Let's break these down.

  • Starting Material Purity: The classic Robinson-Gabriel and Van Leusen syntheses are robust but sensitive to impurities.[1][2] For instance, in the Robinson-Gabriel synthesis, the starting α-acylamino ketone must be free of any residual acid or base from its own synthesis, which can catalyze degradation pathways. For Van Leusen reactions, the aldehyde substrate must be pure; aged aldehydes often contain corresponding carboxylic acids, which will quench the base required for the reaction.

  • Incomplete Dehydration/Cyclization: The final step in many oxazole syntheses is a dehydration to form the aromatic ring.[3] If this step is inefficient, you will isolate the oxazoline intermediate.

    • Mechanistic Insight: Strong dehydrating agents like concentrated H₂SO₄, P₂O₅, or POCl₃ can be effective but may also promote charring or unwanted side reactions if not used judiciously.[4] Polyphosphoric acid (PPA) is often a milder and more effective alternative for achieving high yields in the Robinson-Gabriel synthesis.[3]

  • Competing Pathways: The reaction intermediates are susceptible to alternative reaction pathways. For example, in syntheses starting from α-haloketones and primary amides (Bredereck synthesis), the α-haloketone can undergo self-condensation or react with the solvent if reaction conditions are not optimized.[3]

Pro-Tip: Before starting, always verify the purity of your starting materials by NMR or LC-MS. If using commercial aldehydes, it's good practice to wash them with a mild bicarbonate solution to remove acidic impurities, dry, and use immediately.

Q2: I'm observing a significant byproduct with a mass corresponding to an imidazole derivative. How is this possible?

A2: This is a classic and often unexpected side reaction. The oxazole ring, particularly at the C2 position, is electron-deficient and susceptible to nucleophilic attack. This can lead to a ring-opening and re-closing cascade to form an imidazole.[4]

  • Causality: This transformation is most common when a source of ammonia or a primary amine is present.[4] For example, if formamide is used as a solvent or reagent, it can act as the nucleophile, providing the second nitrogen atom for the imidazole ring.[4] The reaction proceeds via nucleophilic attack at C2, cleavage of the C-O bond, and subsequent intramolecular cyclization.

Troubleshooting Steps:

  • Scrutinize Reagents: Ensure that no ammonia, ammonium salts, or primary amine contaminants are present in your reagents or solvents.

  • Inert Atmosphere: If your synthesis is sensitive, running the reaction under a strictly inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric components.

  • Alternative Synthesis: If the problem persists and is inherent to your chosen route (e.g., using a reagent that can degrade to ammonia), consider an alternative synthetic strategy that avoids these conditions.

Section 2: FAQs - Challenges in Amide Bond Formation

Once the oxazole-5-carboxylic acid (or its ester) is formed, the subsequent amide coupling is the final key transformation. This step is a frequent source of unexpected byproducts and yield loss.

Q3: My amide coupling reaction is sluggish, and I'm recovering unreacted starting material. How can I improve the conversion?

A3: Incomplete amide bond formation is typically due to inadequate activation of the carboxylic acid, steric hindrance, or side reactions involving the coupling reagents.

  • Coupling Reagent Choice: Not all coupling reagents are created equal. For sterically hindered amines or electron-deficient oxazole carboxylic acids, standard reagents like EDC/HOBt may be too slow. Uronium/aminium salts like HATU or HBTU are generally more potent activators.

    • Mechanistic Insight: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The presence of the HOAt moiety, which is a superior leaving group compared to HOBt, accelerates the subsequent nucleophilic attack by the amine.

  • Order of Addition: A common mistake is to mix the coupling reagent and the amine before adding the carboxylic acid. This can lead to a side reaction where the amine attacks the coupling reagent itself, forming an inactive guanidinium byproduct and consuming your amine.

    • Protocol: Always pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine to the reaction mixture.

Q4: My product is chiral, but I'm observing significant epimerization or racemization. Where is this occurring?

A4: The loss of stereochemical integrity during amide coupling is a well-documented problem, particularly when the chiral center is alpha to the carbonyl group of the carboxylic acid. The primary culprit is the formation of an oxazolone (azlactone) intermediate.

  • Mechanism of Epimerization: When using carbodiimide reagents (like DCC or EDC), the O-acylisourea intermediate can cyclize to form a 5(4H)-oxazolone. The proton at the C4 position of this intermediate is acidic and can be abstracted by a base, leading to racemization. Subsequent attack by the amine opens the oxazolone ring to give the racemic amide product.[5]

Mitigation Strategies:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, even more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives act as "activated ester traps." They rapidly convert the O-acylisourea into an active ester, which is less prone to oxazolone formation.

  • Choose a Different Reagent: Phosphonium salts (e.g., PyBOP) or uronium salts that incorporate HOAt in their structure (e.g., HATU) are generally better at suppressing epimerization.

  • Control the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA), and use it stoichiometrically. Excess base can accelerate the deprotonation of the oxazolone intermediate.

Section 3: Troubleshooting Workflow & Diagrams

A systematic approach is key to solving unexpected issues. The following workflow provides a logical path from problem identification to resolution.

General Troubleshooting Workflow

G cluster_0 Phase 1: Observation & Analysis cluster_1 Phase 2: Hypothesis & Solution Problem Problem Observed (Low Yield, Extra Spot on TLC) Analyze Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) Problem->Analyze Isolate or Characterize Identify Identify Structure of Byproduct (Mass, Fragmentation, Isotope Pattern) Analyze->Identify Interpret Data Hypothesize Formulate Hypothesis (e.g., 'Ring opening due to water') Identify->Hypothesize Consult Consult Literature for Similar Side Reactions Hypothesize->Consult Implement Implement Solution (e.g., Use anhydrous solvent, change coupling reagent) Hypothesize->Implement Verify Verify Outcome (Repeat reaction, analyze new result) Implement->Verify Verify->Problem Issue Persists end Pure Product Verify->end Problem Solved G cluster_side_reactions Potential Side Reactions Start Starting Materials (e.g., α-acylamino ketone + Dehydrating Agent) Oxazole Oxazole-5-carboxylate Intermediate Start->Oxazole Step 1: Ring Formation SR1 Degradation/ Polymerization Start->SR1 Harsh Conditions Amide Final Product: This compound Oxazole->Amide Step 2: Amide Coupling SR2 Ring Opening/ Rearrangement to Imidazole Oxazole->SR2 Nucleophilic Attack SR3 Epimerization via Oxazolone Formation Amide->SR3 Inappropriate Coupling Conditions SR4 Guanidinium Byproduct Amide->SR4 Incorrect Reagent Order of Addition

Caption: Key steps and potential side reactions in the synthesis.

Section 4: Key Protocols & Data Summary

Protocol 1: General Aqueous Workup for Purification of Oxazole-5-Carboxamides

Many byproducts from amide coupling (e.g., HOBt, unreacted amine, isourea byproducts) can be removed with a targeted liquid-liquid extraction, reducing the burden on column chromatography. [6]

  • Dissolution: After the reaction is complete, remove the solvent (e.g., DMF, DCM) under reduced pressure. Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl or 5% citric acid solution). This step protonates and removes basic impurities like unreacted amines and basic coupling additives (e.g., DMAP, DIPEA).

  • Base Wash: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). This step removes acidic impurities like unreacted oxazole-5-carboxylic acid and acidic additives (e.g., HOBt, HOAt). [6]4. Brine Wash: Wash the organic layer with saturated sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid or oil is significantly purer and ready for final purification (chromatography or recrystallization).

Table 1: Summary of Common Problems and Solutions
Problem Observed Potential Cause(s) Suggested Solutions Relevant Section(s)
Low yield in oxazole ring formation Impure starting materials; Incomplete dehydration; Harsh reaction conditions causing decomposition.Verify starting material purity (NMR, LC-MS); Use a milder dehydrating agent (e.g., PPA); Optimize temperature and reaction time.FAQ Q1
Formation of imidazole byproduct Nucleophilic attack by ammonia/amine contaminants on the oxazole ring.Use high-purity, amine-free solvents and reagents; Run reaction under an inert atmosphere. [4]FAQ Q2
Incomplete amide coupling Insufficient carboxylic acid activation; Steric hindrance; Side reaction with coupling agent.Use a stronger coupling agent (e.g., HATU); Pre-activate the acid before adding the amine. FAQ Q3
Racemization of chiral centers Formation of a planar oxazolone intermediate during amide coupling.Use additives like HOBt or HOAt; Use coupling reagents less prone to this side reaction (e.g., HATU, PyBOP). FAQ Q4
Product degradation on silica gel Hydrolytic instability of the oxazole ring, especially with certain substituents (e.g., 5-hydroxy). [5]Neutralize silica gel with triethylamine; Use alternative purification like reverse-phase chromatography or recrystallization.-
Difficulty removing coupling byproducts Byproducts have similar polarity to the desired product.Perform a thorough acidic/basic aqueous workup before chromatography. [6]Protocol 1

This guide provides a framework for diagnosing and resolving common and unexpected side reactions in this compound synthesis. By understanding the underlying chemical principles, you can make informed decisions to optimize your reactions, improve yields, and achieve higher purity.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Wikipedia. (2023). Oxazole.
  • Ma, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Haskel, G. T., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC Advances, 11(35), 21553-21557.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Movassaghi, M., & Hill, M. D. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters, 19(15), 4138-4141.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3449-3476.
  • Golovchenko, O. V., et al. (2015). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Chemistry of Heterocyclic Compounds, 51, 433-441.
  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 224-245.
  • Sharma, V., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Polycyclic Aromatic Compounds, 1-25.

Sources

Technical Support Center: Optimization of Microwave-Assisted Synthesis of Oxazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of microwave-assisted synthesis of oxazole-5-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced selectivity.[1][2] However, optimizing these reactions requires a nuanced understanding of various parameters. This document will equip you with the necessary knowledge to navigate common challenges and refine your synthetic protocols.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the microwave-assisted synthesis of oxazole-5-carboxamides, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield of the desired oxazole-5-carboxamide, or no product at all. What are the likely causes and how can I improve the yield?

A: Low product yield is a common challenge that can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inadequate Microwave Coupling: The efficiency of microwave heating depends on the dielectric properties of the reaction mixture.[3] If your reactants or solvent have low polarity, they may not absorb microwave energy effectively, leading to insufficient heating.

    • Solution: Choose a solvent with a higher dielectric constant (a high absorber of microwave energy).[4] Common polar solvents suitable for microwave synthesis include ethanol, isopropanol (IPA), and dimethylformamide (DMF).[5][6] If your reactants are non-absorbing, a polar solvent is essential to act as the energy transfer medium.[3][4]

  • Suboptimal Temperature and Time: Microwave reactions are highly sensitive to temperature. The reaction may not proceed to completion if the temperature is too low or if the reaction time is too short. Conversely, excessively high temperatures can lead to decomposition of reactants or products.

    • Solution: Systematically optimize the reaction temperature and time. A good starting point is to translate a conventional heating protocol; for every 10°C increase in temperature, the reaction time can often be halved.[2] Microwave reactions are generally not carried out below 100°C to leverage the high-temperature effect.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) at short intervals.[7][8]

  • Incorrect Stoichiometry or Reagent Purity: The molar ratio of reactants is critical. An excess or deficit of one reactant can lead to incomplete conversion or the formation of side products. Impurities in starting materials can also inhibit the reaction.

    • Solution: Verify the stoichiometry of your reactants. For instance, in a van Leusen synthesis of 5-substituted oxazoles, the ratio of the aldehyde to tosylmethyl isocyanide (TosMIC) and the base is crucial.[9] Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point).

  • Ineffective Catalyst or Base: Many oxazole syntheses require a catalyst or a base to proceed efficiently.[7][10] The choice and concentration of the catalyst or base can significantly impact the reaction outcome.

    • Solution: Screen different catalysts or bases. For example, in the synthesis of 5-substituted oxazoles from aldehydes and TosMIC, potassium phosphate (K₃PO₄) has been shown to be an effective base.[5][11] The equivalents of the base can also be a critical parameter to optimize.[5][11]

Issue 2: Formation of Side Products

Q: I am observing significant formation of unintended side products in my reaction mixture. How can I minimize these and improve the purity of my target compound?

A: The formation of side products is often a consequence of non-selective reaction conditions or the presence of reactive intermediates.

Possible Causes & Solutions:

  • Thermal Decomposition: High temperatures in microwave synthesis can sometimes lead to the decomposition of thermally sensitive reactants or products, resulting in a complex mixture.

    • Solution: Employ simultaneous cooling during microwave irradiation. This technique allows for the use of higher microwave power to drive the reaction while maintaining a controlled bulk temperature, thus minimizing thermal decomposition.[12]

  • Competing Reaction Pathways: Depending on the reaction conditions, alternative reaction pathways may become accessible, leading to the formation of isomers or other undesired compounds. For example, in the synthesis of oxazoles from aldehydes and TosMIC, controlling the stoichiometry of the base can selectively yield either 5-substituted oxazoles or 4,5-disubstituted oxazolines.[5][11]

    • Solution: Fine-tune the reaction parameters to favor the desired pathway. This can involve adjusting the temperature, reaction time, solvent polarity, and the nature or concentration of the catalyst or base.

  • Presence of Water or Other Impurities: Trace amounts of water can lead to hydrolysis of reactants or intermediates, generating unwanted byproducts.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reactions can be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Issue 3: Poor Reproducibility

Q: My experimental results are inconsistent, and I am struggling to reproduce my yields. What factors could be contributing to this lack of reproducibility?

A: Reproducibility issues in microwave synthesis often arise from variations in experimental setup and parameters.

Possible Causes & Solutions:

  • Inconsistent Microwave Power and Temperature Monitoring: Different microwave reactors can have variations in power output and temperature measurement accuracy.

    • Solution: Calibrate your microwave reactor regularly. Use a fiber optic temperature probe for accurate internal temperature measurement, as infrared sensors measuring the vessel's surface temperature can be less reliable.

  • Vessel Type and Stirring: The material and thickness of the reaction vessel can affect microwave penetration. Inefficient stirring can lead to localized superheating and non-uniform reaction conditions.[12]

    • Solution: Use standardized microwave-safe reaction vessels. Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous temperature distribution.

  • Solvent Volume: The volume of the solvent can influence the heating rate and final temperature achieved.

    • Solution: Maintain a consistent solvent volume across all experiments. Minimal solvent volumes are often crucial for efficient microwave heating.[13]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects and underlying principles of microwave-assisted this compound synthesis.

Q1: What are the fundamental mechanisms of microwave heating in organic synthesis?

A1: Microwave heating operates through two primary mechanisms: dipole rotation and ionic conduction.[12] Polar molecules (dipoles) in the reaction mixture align themselves with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to volumetric heating.[12] In the presence of ions, the oscillating electric field causes them to migrate, and resistance to this movement results in heat generation.[12] It's important to note that microwaves do not have enough energy to break chemical bonds directly; their effect is purely kinetic, accelerating reactions by increasing the temperature.[12]

Q2: How do I choose the optimal solvent for my microwave-assisted reaction?

A2: The choice of solvent is critical for the success of a microwave-assisted reaction.[4] The ideal solvent should have a high dielectric constant to efficiently absorb microwave energy and a boiling point that allows the reaction to be conducted at the desired temperature under pressure.[2] Solvents are often categorized as high, medium, or low absorbers of microwave energy.[4] For non-polar reactants, a polar solvent is necessary to facilitate heating.[4] Additionally, solvent-free reactions are an environmentally friendly option where the reactants themselves absorb the microwave energy.[1]

Q3: What are the advantages of using a closed-vessel versus an open-vessel microwave system?

A3: Both closed- and open-vessel systems have their advantages. Closed-vessel systems allow for reactions to be performed at temperatures well above the solvent's boiling point by increasing the pressure inside the vessel.[2] This can lead to dramatic rate enhancements. Open-vessel systems operate at atmospheric pressure and are useful for reactions that require the use of standard laboratory glassware, such as reflux condensers or addition funnels.[4] While the temperature is limited by the solvent's boiling point, open-vessel reactions can still be significantly faster than conventional heating methods.[4]

Q4: Can you provide a general starting protocol for optimizing a microwave-assisted synthesis of an this compound?

A4: A good starting point is to adapt a known conventional synthesis method. Here is a general workflow:

  • Select a suitable polar solvent: Based on the polarity of your reactants, choose a solvent like IPA, ethanol, or DMF.

  • Determine initial reaction parameters:

    • Temperature: Start with a temperature slightly higher than the conventional method, typically in the range of 100-150°C.

    • Time: Begin with a shorter reaction time, for example, 5-15 minutes.

    • Power: For closed-vessel reactions, start with a power setting of around 100 W. For open-vessel, solvent-free reactions, a lower power of 25-50 W is a good starting point.[4]

  • Perform a screening experiment: Run a small-scale reaction with the initial parameters.

  • Analyze the results: Use TLC or LC-MS to determine the extent of product formation and the presence of side products.

  • Systematically optimize: Based on the initial results, systematically vary one parameter at a time (temperature, time, solvent, catalyst/base concentration) to find the optimal conditions.

III. Experimental Protocols & Data

Example Protocol: Microwave-Assisted Synthesis of 5-Phenyl Oxazole[5]

This protocol describes the synthesis of 5-phenyl oxazole from benzaldehyde and TosMIC using potassium phosphate as a base in isopropanol under microwave irradiation.

Materials:

  • Benzaldehyde

  • 4-toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄)

  • Isopropanol (IPA)

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde (1.18 mmol, 1.0 equiv) and TosMIC (1.18 mmol, 1.0 equiv).

  • Add 10 mL of IPA to the flask.

  • Add K₃PO₄ (2.36 mmol, 2.0 equiv) to the reaction mixture.

  • Place the flask in an open-vessel microwave reactor fitted with a reflux condenser.

  • Irradiate the mixture with stirring (800 rpm) at 65°C and 350 W for 8 minutes.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product can then be isolated and purified.

Data Summary: Optimization of Base Equivalents

The following table summarizes the effect of varying the equivalents of K₃PO₄ on the product distribution in the synthesis of 5-phenyl oxazole.[5][11]

EntryBase (K₃PO₄) EquivalentsTemperature (°C)Time (min)Oxazoline Yield (%)Oxazole Yield (%)
11.0608940
21.5608Mixture (2:1)Mixture (2:1)
32.0658096

This data demonstrates that using 2 equivalents of K₃PO₄ selectively yields the desired 5-substituted oxazole, while 1 equivalent favors the formation of the 4,5-disubstituted oxazoline intermediate.

IV. Visualizations

Workflow for Troubleshooting Low Yield

Caption: A flowchart for troubleshooting low product yield.

Plausible Reaction Mechanism for 5-Substituted Oxazoles[5]

ReactionMechanism A Aldehyde + Deprotonated TosMIC B [3+2] Cycloaddition A->B C Oxazoline Intermediate B->C D Elimination of TosH (Base-mediated) C->D E 5-Substituted Oxazole D->E

Caption: The reaction pathway for 5-substituted oxazoles.

V. References

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Applied Sciences and Biotechnology. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]

  • Getting Started with Microwave Synthesis. CEM Corporation. [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. NIH. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar. [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publishers. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Publications. [Link]

  • Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives. ResearchGate. [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. [Link]

  • Microwave -Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]

  • Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry (IJAC). [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Oxazole Chemistry Overview. Scribd. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

Sources

Technical Support Center: Resolving Peak Broadening in HPLC Analysis of Oxazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of oxazole-5-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak broadening. As Senior Application Scientists, we provide this guide based on extensive experience and fundamental chromatographic principles to ensure the integrity and accuracy of your analytical results.

Introduction: Understanding Peak Broadening with Oxazole-5-Carboxamides

Peak broadening, or band broadening, is a common challenge in HPLC that results in wider, less-defined chromatographic peaks. This phenomenon reduces resolution, decreases sensitivity, and complicates accurate quantification. Oxazole-5-carboxamides, a class of compounds with significant interest in medicinal chemistry, possess structural features that can make them particularly susceptible to peak broadening. Their heterocyclic nature, amide functionality, and potential for varying substituents can lead to complex interactions within the HPLC system.

This guide provides a structured, question-and-answer approach to troubleshoot and resolve these issues, grounded in scientific principles.

Part 1: Troubleshooting Guide & FAQs

This section addresses common questions and provides systematic troubleshooting steps to diagnose and resolve peak broadening.

Question 1: My oxazole-5-carboxamide peak is broad and tailing. What are the most likely causes?

This is the most frequent issue encountered. Broad and asymmetric peaks, particularly those that tail, often point to secondary interactions between the analyte and the stationary phase.

Answer: The primary cause is often unwanted secondary interactions with the silica support of the stationary phase.

  • Mechanism Explained: Reversed-phase columns are typically based on silica particles bonded with a hydrophobic layer (e.g., C18). However, residual, unreacted silanol groups (Si-OH) are always present on the silica surface. The oxazole and carboxamide moieties in your analyte contain nitrogen and oxygen atoms with lone pairs of electrons, making them effective hydrogen bond acceptors. These can interact strongly with the acidic silanol groups, causing a portion of the analyte molecules to lag behind the main band as they travel through the column, resulting in a tailing peak.

  • Troubleshooting Workflow:

    G A Start: Broad, Tailing Peak B Hypothesis: Secondary Silanol Interactions A->B C Step 1: Modify Mobile Phase pH (Low pH: ~2.5-3.5) B->C Protonate silanols to reduce interaction F Peak Shape Improved? C->F D Step 2: Add a Competing Base (e.g., Triethylamine) E Step 3: Use a Sterically Protected or End-Capped Column D->E If base is not an option D->F E->F F->D No G Problem Resolved F->G Yes H Explore other causes (e.g., Column Overload, Extra-Column Effects) F->H Still No

    Caption: Troubleshooting workflow for secondary silanol interactions.

  • Detailed Protocol: Mobile Phase Modification

    • pH Adjustment: Prepare your aqueous mobile phase with a buffer (e.g., phosphate or formate) and adjust the pH to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. At this low pH, the majority of silanol groups are protonated and thus less likely to interact with the analyte.

    • Competing Base: If low pH is not suitable for your analyte, consider adding a competing base to the mobile phase. Triethylamine (TEA) at a low concentration (e.g., 0.1%) can be effective. The TEA, being a strong base, will preferentially interact with the active silanol sites, effectively shielding them from your this compound.

    • Column Selection: If mobile phase modifications are insufficient, switch to a column with a modern stationary phase. Look for columns that are "end-capped" (where residual silanols are chemically deactivated) or "sterically protected" (where bulky side chains prevent analytes from reaching the silanols).

Question 2: My peak is broad but symmetrical (Gaussian). What could be the issue?

Symmetrical peak broadening often points to issues unrelated to chemical interactions, but rather to physical or kinetic effects within the HPLC system.

Answer: This can be caused by several factors, including column overload, extra-column volume, or a mismatch between the sample solvent and the mobile phase.

  • Mechanism Explained:

    • Column Overload: Injecting too much sample mass onto the column saturates the stationary phase. Molecules that cannot find a binding site move faster, leading to a broadened, often fronting peak, though symmetrical broadening can also occur.

    • Extra-Column Broadening: The volume of the tubing and components between the injector and the detector contributes to peak dispersion. This is especially problematic with high-efficiency, smaller-particle columns.

    • Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile into a 30% Acetonitrile mobile phase), the sample band will not focus correctly at the head of the column, leading to broadening.

  • Troubleshooting and Solutions:

IssueDiagnostic TestSolution
Column Overload Reduce the injection volume or sample concentration by a factor of 10. If peak shape improves, overload was the issue.Keep injection mass within the column's specified loadability range.
Extra-Column Volume Replace tubing with a narrower internal diameter (e.g., 0.005" instead of 0.010"). Ensure all fittings are zero-dead-volume.Minimize tubing length and use a low-volume detector cell if possible.
Solvent Mismatch Dissolve the sample in the initial mobile phase composition or a weaker solvent.Reconstitute your sample in a solvent that is as close as possible to the mobile phase composition.
Question 3: My peak shape is good for some this compound analogs but not for others in the same run. Why?

This indicates that specific structural features of certain analogs are causing the problem.

Answer: The issue likely stems from differences in the pKa or metal-chelating properties of your analogs.

  • Mechanism Explained:

    • pKa Differences: Oxazole-5-carboxamides can have varying pKa values depending on their substituents. If the mobile phase pH is close to the pKa of a particular analyte, that analyte will exist as a mixture of ionized and non-ionized forms. Each form has a different retention time, and their co-elution results in a broad, distorted peak.

    • Metal Chelation: The arrangement of nitrogen and oxygen atoms in some oxazole derivatives can create a pocket that chelates trace metals (like iron or nickel) present in the HPLC system (e.g., from stainless steel frits or tubing). This interaction can lead to severe peak tailing.

  • Diagnostic Workflow:

    G A Start: Inconsistent Peak Shapes for Analogs B Hypothesis 1: pKa near Mobile Phase pH A->B C Hypothesis 2: Metal Chelation A->C D Adjust Mobile Phase pH (at least 2 units away from pKa) B->D E Add a Chelating Agent to Mobile Phase (e.g., 0.5mM EDTA) C->E F Peak Shape Improved? D->F E->F G Problem Resolved F->G Yes

    Caption: Diagnosing peak shape issues among different analogs.

  • Experimental Protocol: Diagnosing Chelation

    • Prepare Mobile Phase with EDTA: Prepare your standard mobile phase. To a 1L solution, add a sufficient amount of Ethylenediaminetetraacetic acid (EDTA) to make a final concentration of approximately 0.5 mM.

    • Equilibrate: Flush the column with this new mobile phase for at least 30-60 minutes to ensure the EDTA has passivated any active metal sites in the system.

    • Analyze Sample: Inject the problematic this compound analog.

    • Compare: Compare the peak shape to the run without EDTA. A significant improvement in symmetry and a reduction in tailing is a strong indicator that metal chelation was the root cause.

Part 2: Comprehensive Reference Section

For further reading and validation of the principles discussed, please refer to the following authoritative sources.

References
  • The Role of pH in Reversed-Phase HPLC.
  • A Practical Guide to HPLC Troubleshooting.
  • Endcapping in HPLC.
  • Minimizing Extra-Column Volume.Agilent Technologies.[Link]
  • The Importance of Buffers in Reversed Phase HPLC.Crawford Scientific.[Link]
  • Chelation in Chromatography.

Technical Support Center: Mitigating Cardiotoxicity of a Promising Oxazole-5-Carboxamide Lead

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals actively working to mitigate the cardiotoxic liabilities of promising Oxazole-5-carboxamide lead compounds. This class of molecules, while holding significant therapeutic potential, can present challenges related to cardiac safety. This document provides a structured approach to identifying, understanding, and addressing these challenges through a series of frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and robust, step-by-step protocols for key in vitro assays. Our goal is to empower your research with the practical knowledge and technical insights needed to advance your lead optimization programs with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with potential cardiotoxicity in the this compound series.

Q1: We've identified a promising this compound lead, but early screens suggest potential cardiotoxicity. What are the most likely underlying mechanisms?

A1: The cardiotoxicity of small molecules can be multifaceted. For compounds like Oxazole-5-carboxamides, several mechanisms should be investigated. A primary concern is often the inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[1][2] Additionally, off-target effects on other cardiac ion channels, disruption of mitochondrial function, and induction of oxidative stress are common culprits in drug-induced cardiotoxicity.[3][4][5][6][7]

Q2: What is the best initial in vitro assay to assess the cardiotoxic risk of our lead compound?

A2: A hERG inhibition assay is a crucial first step in assessing the proarrhythmic potential of your compound.[1][2] This can be performed using automated patch-clamp electrophysiology, which is considered the gold standard, or through higher-throughput methods like fluorescence-based thallium flux assays for earlier screening.[2][8][9][10] Following this, a broader assessment of cytotoxicity in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can provide a more comprehensive view of potential cardiac liabilities.[1][11]

Q3: Our lead compound shows some hERG activity. Does this immediately disqualify it from further development?

A3: Not necessarily. While hERG activity is a significant concern, the relevance of in vitro findings depends on the therapeutic window.[2] If the concentration at which hERG inhibition occurs is significantly higher than the expected therapeutic plasma concentration, the risk may be manageable. Further investigation into the compound's effects on other cardiac ion channels and its overall impact on the cardiomyocyte action potential is warranted to better understand the proarrhythmic risk.[12]

Q4: We are observing cytotoxicity in our hiPSC-CM assays. What are the likely cellular mechanisms, and how can we investigate them further?

A4: Cytotoxicity in cardiomyocytes can stem from various insults, with mitochondrial dysfunction and oxidative stress being prominent mechanisms.[3][4][5][6][7] To dissect these, you can perform specific assays to measure mitochondrial membrane potential, reactive oxygen species (ROS) production, and ATP levels.[3][13] Evidence of mitochondrial damage or excessive ROS can guide medicinal chemistry efforts to modify the compound and mitigate these effects.

Q5: What structural modifications can we consider to reduce the cardiotoxicity of our this compound lead?

A5: While specific structure-activity relationships (SAR) for cardiotoxicity are compound-dependent, some general strategies can be employed. These include altering lipophilicity, introducing polar groups to reduce penetration into the hERG channel pore, and modifying substituents that may be prone to metabolic activation leading to reactive metabolites. A systematic exploration of the SAR around the oxazole core and the carboxamide moiety will be necessary to identify modifications that reduce cardiotoxicity while preserving on-target potency.

Part 2: Troubleshooting Guides for In Vitro Cardiotoxicity Assays

This section provides practical advice for overcoming common challenges encountered during key cardiotoxicity assays.

Guide 1: Inconsistent Results in hiPSC-Cardiomyocyte Viability Assays
Problem Potential Cause Troubleshooting & Optimization
High variability between replicate wells Inconsistent Cell Seeding: A non-homogenous cell suspension is a primary culprit.1. Ensure Homogenous Suspension: Gently swirl the cell suspension flask or tube before and during pipetting to ensure even cell distribution.[14] 2. Reverse Pipetting: For more viscous cell suspensions, use the reverse pipetting technique to improve accuracy.[14]
"Edge Effect": The outer wells of a multi-well plate are susceptible to increased evaporation, altering media and compound concentrations.1. Use Peripheral Wells as Buffers: Fill the outer wells with sterile PBS or media without cells and exclude them from your experimental data analysis.[14] 2. Maintain Incubator Humidity: Ensure proper humidification in your incubator to minimize evaporation.[14]
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents directly leads to variability.1. Calibrate Pipettes Regularly: Ensure your pipettes are properly calibrated.[14] 2. Consistent Technique: Use a consistent pipetting technique for all additions.
Low or No Beating of Cardiomyocytes Poor Quality of Starting hPSCs: The differentiation potential of your stem cells may be compromised.1. Assess Pluripotency: Before differentiation, confirm high expression of pluripotency markers like OCT3/4 and TRA-1-60.[15] 2. Check for Karyotypic Abnormalities: Ensure your hPSC lines are genetically stable.[15]
Suboptimal Differentiation Protocol: The efficiency of cardiomyocyte differentiation can be low.1. Optimize Seeding Density: Ensure cells reach >95% confluency within 48 hours before starting differentiation.[15] 2. Use Appropriate Matrix Coating: Ensure proper coating of cultureware with a suitable matrix like Matrigel®.[15]
Visual Misinterpretation: It can be difficult to assess the overall beating of a cardiomyocyte population by eye.1. Use a Microelectrode Array (MEA): An MEA device can quantitatively measure the beat rate.[15] 2. Immunocytochemistry: Stain for cardiomyocyte markers like cardiac troponin T (cTNT) to confirm cell identity.[15]
Compound Precipitation Poor Solubility of the this compound: The compound may not be fully dissolved in the assay medium.1. Check Solubility in Media: Visually inspect for precipitation under a microscope after adding the compound to the media. 2. Use a Suitable Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.
Guide 2: Troubleshooting the hERG Thallium Flux Assay
Problem Potential Cause Troubleshooting & Optimization
Low Signal-to-Background Ratio Insufficient Dye Loading: The fluorescent dye may not have been efficiently loaded into the cells.1. Optimize Loading Time and Temperature: Follow the manufacturer's protocol for the specific dye and cell line.[8] 2. Ensure Cell Health: Use healthy, actively dividing cells for the assay.
Low hERG Channel Expression: The cell line may not be expressing a sufficient number of functional hERG channels.1. Use a Validated Cell Line: Employ a stable cell line with confirmed high-level hERG expression.[8] 2. Passage Number: Do not use cells of a very high passage number, as expression levels can decrease over time.
High Well-to-Well Variability Inaccurate Cell Plating: Uneven cell numbers across wells will lead to inconsistent signals.1. Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure accurate cell counts before plating.[8] 2. Homogenous Cell Suspension: Keep the cell suspension well-mixed during plating.
Presence of Air Bubbles: Bubbles in the wells can interfere with the fluorescence reading.1. Careful Pipetting: Pipette reagents slowly and at an angle to avoid introducing bubbles. 2. Centrifuge Plates: Briefly centrifuge the plates after reagent addition to remove any bubbles.
Inconsistent Positive Control (e.g., E-4031) Activity Degradation of the Control Compound: The positive control may have lost its potency.1. Proper Storage: Store the positive control at the recommended temperature and protect it from light. 2. Fresh Dilutions: Prepare fresh dilutions of the positive control for each experiment.[2]
Incorrect Concentration: Errors in calculating or pipetting the positive control concentration.1. Verify Calculations: Double-check all calculations for dilutions. 2. Calibrated Pipettes: Use calibrated pipettes for preparing dilutions.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential in vitro cardiotoxicity assays.

Protocol 1: Assessing Cytotoxicity in hiPSC-Cardiomyocytes using an ATP-Based Viability Assay

This protocol is adapted for use with commercially available hiPSC-cardiomyocytes and a luminescent ATP-based cell viability assay kit.

Materials:

  • hiPSC-Cardiomyocytes

  • Cardiomyocyte maintenance medium

  • Gelatin or other appropriate coating solution

  • White, clear-bottom 96-well plates

  • Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • This compound lead compound and positive control (e.g., doxorubicin)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 0.1% gelatin solution and incubate for at least 1 hour at 37°C.[16] Aspirate the gelatin solution before cell seeding.

  • Cell Seeding: Thaw and plate the hiPSC-cardiomyocytes according to the manufacturer's instructions to achieve a confluent monolayer. Allow the cells to recover and establish a stable beating rhythm (typically 5-7 days).

  • Compound Preparation: Prepare a serial dilution of your this compound lead compound and a positive control in cardiomyocyte maintenance medium.

  • Compound Treatment: Carefully remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay Reagent Preparation: Equilibrate the ATP-based viability assay reagent to room temperature.

  • Lysis and Signal Generation: Add the assay reagent to each well according to the manufacturer's protocol. This will lyse the cells and initiate the luminescent reaction.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis and then let it sit at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: High-Throughput hERG Inhibition Screening using a Thallium Flux Assay

This protocol outlines a general procedure for a fluorescence-based thallium flux assay to assess hERG channel inhibition.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Cell culture medium

  • Black, clear-bottom 96- or 384-well plates

  • Thallium flux assay kit (containing a thallium-sensitive fluorescent dye and stimulus buffer)

  • This compound lead compound and a known hERG blocker (e.g., E-4031) as a positive control

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the hERG-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent dye loading buffer to each well. Incubate according to the kit manufacturer's instructions to allow the dye to enter the cells.[8]

  • Compound Addition: After dye loading, wash the cells and add the assay buffer containing your test compound or controls.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using a fluorescence plate reader.

  • Stimulation and Signal Detection: Add the stimulus buffer containing thallium to all wells. The plate reader will then kinetically measure the fluorescence signal as thallium enters the cells through open hERG channels and binds to the intracellular dye.[8]

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition of the hERG current for each compound concentration relative to the vehicle control. Determine the IC50 value from the concentration-response curve.

Part 4: Visualizing Key Concepts and Workflows

Diagram 1: General Workflow for Assessing and Mitigating Cardiotoxicity

G cluster_0 Initial Screening cluster_1 Problem Identification cluster_2 Mechanistic Investigation cluster_3 Mitigation Strategy Lead Compound Lead Compound hERG Assay hERG Assay Lead Compound->hERG Assay Cardiomyocyte Cytotoxicity Cardiomyocyte Cytotoxicity Lead Compound->Cardiomyocyte Cytotoxicity hERG Liability hERG Liability hERG Assay->hERG Liability Cytotoxicity Observed Cytotoxicity Observed Cardiomyocyte Cytotoxicity->Cytotoxicity Observed Patch Clamp Patch Clamp hERG Liability->Patch Clamp Confirm hERG block Mitochondrial Assays Mitochondrial Assays Cytotoxicity Observed->Mitochondrial Assays Assess mitochondrial health ROS Assays ROS Assays Cytotoxicity Observed->ROS Assays Measure oxidative stress Structural Modification Structural Modification Patch Clamp->Structural Modification Mitochondrial Assays->Structural Modification ROS Assays->Structural Modification New Analogs New Analogs Structural Modification->New Analogs New Analogs->Lead Compound Re-screen

Caption: A workflow for identifying and addressing cardiotoxicity.

Diagram 2: Signaling Pathways in Drug-Induced Cardiotoxicity

G cluster_0 Direct Ion Channel Effects cluster_1 Mitochondrial Dysfunction This compound This compound hERG K+ Channel hERG K+ Channel This compound->hERG K+ Channel Mitochondria Mitochondria This compound->Mitochondria QT Prolongation QT Prolongation hERG K+ Channel->QT Prolongation Inhibition Arrhythmia Arrhythmia QT Prolongation->Arrhythmia ROS Production ROS Production Mitochondria->ROS Production Increased ATP Depletion ATP Depletion Mitochondria->ATP Depletion Decreased Apoptosis Apoptosis ROS Production->Apoptosis ATP Depletion->Apoptosis

Caption: Key pathways in this compound cardiotoxicity.

References

  • Szabo, R., Nagy, A., Beke, L., Borzsei, D., Gonczi, M., & Czompa, A. (2021). Drug-induced mitochondrial dysfunction and cardiotoxicity. PubMed. [Link]
  • Nagy, A., Borzsei, D., Szabo, R., Gonczi, M., & Czompa, A. (2025). Mitochondrial Dysfunction in Cardiac Diseases: Insights into Pathophysiology and Clinical Outcomes. PubMed. [Link]
  • Creative Bioarray. (n.d.). Drug-induced Cardiotoxicity Assays.
  • Li, X., Liu, Y., & Wang, Y. (2022). Advances in Cardiotoxicity Induced by Altered Mitochondrial Dynamics and Mitophagy. Frontiers in Cardiovascular Medicine. [Link]
  • Czompa, A., Nagy, A., Beke, L., Borzsei, D., & Gonczi, M. (2021). Drug-induced mitochondrial dysfunction and cardiotoxicity. Archives of Toxicology. [Link]
  • Czompa, A., et al. (2021). Drug-induced mitochondrial dysfunction and cardiotoxicity. Archives of Toxicology, 95(7), 2427-2447. [Link]
  • Kalyanaraman, B. (2017).
  • Sirenko, O., Grimm, F. A., & Dale, I. L. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Assay and Drug Development Technologies. [Link]
  • Nagy, A., Borzsei, D., Gonczi, M., Szabo, R., & Czompa, A. (2024). Role of Oxidative Stress and Inflammation in Doxorubicin-Induced Cardiotoxicity: A Brief Account. Preprints.org. [Link]
  • Nagy, A., Borzsei, D., Gonczi, M., Szabo, R., & Czompa, A. (2024). Role of Oxidative Stress and Inflammation in Doxorubicin-Induced Cardiotoxicity: A Brief Account. International Journal of Molecular Sciences. [Link]
  • Kalyanaraman, B. (2017).
  • Tang, W., Wu, M., & Wang, H. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments. [Link]
  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Hemogenix. [Link]
  • SlideShare. (2018). hERG Assay. SlideShare. [Link]
  • Nagy, A., Borzsei, D., Gonczi, M., Szabo, R., & Czompa, A. (2024). Role of Oxidative Stress and Inflammation in Doxorubicin-Induced Cardiotoxicity: A Brief Account. International Journal of Molecular Sciences. [Link]
  • Cyprotex. (n.d.). hERG Safety. Evotec. [Link]
  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Molecular Devices. [Link]
  • van der Meer, A. D., et al. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Cardiovascular Medicine. [Link]
  • Reaction Biology. (n.d.). hERG Assay Services. Reaction Biology. [Link]
  • Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
  • Pokrovskaya, M. V., et al. (2022). The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin. Journal of Clinical Medicine. [Link]
  • National Center for Biotechnology Information. (2015). Cardiomyocyte Impedance Assays. Assay Guidance Manual. [Link]
  • Mamoshina, P., et al. (2021). Toward a broader view of mechanisms of drug cardiotoxicity. Cell Reports Medicine. [Link]
  • FujiFilm Cellular Dynamics. (n.d.). iCell™ Cardiomyocytes: Assaying Cell Viability. FujiFilm Cellular Dynamics. [Link]
  • Varga, Z. V., et al. (2015).

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Technical Support Center: Optimization of Crystallization Conditions for X-ray Analysis of Oxazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of oxazole-5-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals suitable for X-ray diffraction analysis. The unique structural features of oxazole-5-carboxamides, including hydrogen bonding capabilities and potential for π-π stacking, present specific challenges and opportunities in crystallization that this guide will address.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to explain the underlying scientific principles. Our goal is to empower you with the knowledge to make informed decisions and systematically optimize your crystallization experiments.

Troubleshooting Guide: From Precipitate to Perfect Crystal

This section is structured in a question-and-answer format to directly address the common hurdles encountered during the crystallization of oxazole-5-carboxamides.

Issue 1: My compound precipitates immediately as an amorphous solid or oil upon adding the anti-solvent.

Q: Why is my oxazole-5-carboxamide crashing out of solution instead of forming crystals?

A: Rapid precipitation or "oiling out" occurs when the solution becomes supersaturated too quickly, not allowing the molecules the necessary time to organize into an ordered crystal lattice.[1] This is a common issue with planar, aromatic compounds like oxazoles, which have strong intermolecular interactions. The carboxamide group, in particular, can form strong hydrogen bonds, leading to rapid aggregation if the conditions are not carefully controlled.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Vapor Diffusion: This is often the most effective method for slowing down the equilibration process.[2][3][4] Instead of direct liquid-liquid diffusion, allow the vapor of the anti-solvent to slowly diffuse into the solution containing your compound.[3][5] This gradual change in solvent composition provides a wider window for nucleation and crystal growth.

    • Slower Cooling: If using a temperature-based method, decrease the cooling rate. A programmable water bath or placing the crystallization vessel in an insulated container (like a Dewar flask with hot water) can allow for slow, controlled cooling.[1][6]

  • Modify the Solvent System:

    • Increase the Viscosity of the "Good" Solvent: A slightly more viscous "good" solvent can slow the diffusion of the anti-solvent, thereby slowing precipitation.

    • Choose a Different Anti-Solvent: Select an anti-solvent that is less aggressive in its ability to reduce the solubility of your compound.

  • Lower the Initial Concentration: Starting with a more dilute solution can provide a larger "metastable zone" where crystal growth is favored over amorphous precipitation.[2]

Issue 2: I'm not getting any crystals, just clear solution, even after several weeks.

Q: What are the likely reasons for a complete lack of crystal formation?

A: This situation typically arises from one of two scenarios: either the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation that has not been overcome. The purity of the compound is also a critical factor; impurities can inhibit crystal growth.[7]

Troubleshooting Steps:

  • Increase Supersaturation:

    • Slow Evaporation: If your compound is stable, slow evaporation of the solvent is a straightforward method to increase concentration.[1][2][8] Cover the vial with parafilm and poke a few small holes with a needle to control the evaporation rate.[8]

    • Increase Anti-Solvent Ratio (Vapor Diffusion): In a vapor diffusion setup, increase the volume of the anti-solvent in the reservoir to drive the system further into supersaturation.

  • Promote Nucleation:

    • Seeding: If you have previously obtained microcrystals, introducing a "seed" crystal into a saturated solution can provide a template for further growth.[5]

    • Scratching: Gently scratching the inside surface of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[9]

    • Heterogeneous Nucleants: Introducing a small amount of a foreign substance, like a speck of dust or a fiber, can sometimes induce nucleation.

  • Verify Compound Purity: Ensure your this compound is highly pure (>95%).[7] Residual solvents or synthetic byproducts can significantly interfere with the crystallization process. Consider an additional purification step, such as column chromatography or recrystallization.[10]

Issue 3: The crystals are too small, thin, or clustered for X-ray diffraction.

Q: How can I encourage the growth of larger, single crystals?

A: The formation of many small crystals suggests that the nucleation rate is too high relative to the growth rate. The goal is to create conditions where only a few nuclei form and then have ample time and material to grow.

Troubleshooting Steps:

  • Optimize the Solvent/Anti-Solvent System:

    • Screen a Wider Range of Solvents: The choice of solvent is critical.[7] A systematic screening of different solvents and anti-solvents is often necessary. The "like dissolves like" principle is a good starting point.[6] Given the polar carboxamide group and the aromatic oxazole ring, a combination of polar and non-polar solvents may be effective.

    • Fine-Tune Ratios: Systematically vary the ratio of solvent to anti-solvent to find the optimal conditions for slow, controlled crystal growth.

  • Control the Temperature:

    • Reduce Temperature Fluctuations: Place your crystallization experiments in a location with a stable temperature to avoid rapid changes that can induce excessive nucleation.

    • Lower the Crystallization Temperature: For many organic compounds, crystallization at lower temperatures (e.g., 4°C) can slow down the kinetics of both nucleation and growth, often leading to better quality crystals.

  • Consider Co-crystallization:

    • If your this compound has hydrogen bond donors, adding a co-crystallant that is a hydrogen bond acceptor (like triphenylphosphine oxide) can sometimes help form a more ordered, stable crystal lattice.[5][9]

Experimental Workflow: A Systematic Approach to Crystallization Screening

The following diagram illustrates a logical workflow for screening and optimizing crystallization conditions for oxazole-5-carboxamides.

Crystallization_Workflow cluster_prep Phase 1: Preparation & Solubility cluster_screen Phase 2: Initial Screening cluster_eval Phase 3: Evaluation cluster_opt Phase 4: Optimization Purify Purify Compound (>95%) Solubility Solubility Screening (Various Solvents) Purify->Solubility Vapor_Diffusion Vapor Diffusion Solubility->Vapor_Diffusion Slow_Evaporation Slow Evaporation Solubility->Slow_Evaporation Cooling Slow Cooling Solubility->Cooling Observe Microscopic Observation Vapor_Diffusion->Observe Slow_Evaporation->Observe Cooling->Observe No_Crystals No Crystals Observe->No_Crystals Outcome Precipitate Amorphous/Oil Observe->Precipitate Outcome Microcrystals Microcrystals/Needles Observe->Microcrystals Outcome Good_Crystals Diffraction Quality Crystals Observe->Good_Crystals Outcome Optimize Refine Conditions: - Solvent Ratios - Temperature - Concentration No_Crystals->Optimize Action: Increase Supersaturation Precipitate->Optimize Action: Slow Down Process Seeding Seeding Microcrystals->Seeding XRD X-ray Diffraction Good_Crystals->XRD Optimize->Vapor_Diffusion Seeding->Optimize

Caption: A systematic workflow for the crystallization of oxazole-5-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents and anti-solvents for oxazole-5-carboxamides?

A1: There is no universal "best" solvent, as solubility is highly dependent on the specific substituents on your molecule.[5] However, a good starting point is to use a moderately polar solvent in which your compound is soluble, and a non-polar anti-solvent.

Solvent CategoryExamplesAnti-Solvent CategoryExamples
Chlorinated Dichloromethane (DCM), ChloroformAlkanes Hexane, Heptane, Pentane
Ethers Tetrahydrofuran (THF), DioxaneEthers Diethyl ether
Alcohols Methanol, Ethanol, IsopropanolAromatics Toluene
Ketones Acetone
Nitriles Acetonitrile

Table 1: Common Solvents and Anti-Solvents for Crystallization Screening.

Q2: How much compound do I need for crystallization trials?

A2: Vapor diffusion and other micro-crystallization techniques can be performed with milligram quantities of your compound.[3][5] A typical trial might use 1-5 mg dissolved in 0.1-0.5 mL of solvent.

Q3: Can I use a mixture of solvents to dissolve my compound?

A3: Yes, using a binary solvent system can be very effective. Dissolving your compound in a mixture of a "good" and a "poor" solvent, and then allowing for slow evaporation of the more volatile component, is a valid strategy to achieve supersaturation.

Q4: My this compound is a salt. Does this change the crystallization strategy?

A4: Yes. For ionic compounds, the choice of counter-ion can significantly impact crystallinity.[5] If you are having difficulty crystallizing a particular salt, consider preparing derivatives with different counter-ions that are known to promote crystallization, such as triflate or tetrafluoroborate.[5] Additionally, protonation or deprotonation of a neutral compound to form a salt can introduce strong hydrogen bonding interactions that facilitate crystal packing.[5]

Q5: What is polymorphism and how does it affect my experiment?

A5: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[11] Different polymorphs can have different physical properties. It's important to be aware that different crystallization conditions (e.g., solvent, temperature) can lead to different polymorphic forms. If you obtain crystals from different conditions, it is wise to screen them all by X-ray diffraction to identify if you have multiple polymorphs.

Troubleshooting Decision Tree

This diagram provides a step-by-step decision-making process for troubleshooting common crystallization problems.

Troubleshooting_Tree Start Start Crystallization Trial Outcome Observe Outcome After 1-2 Weeks Start->Outcome ClearSol Clear Solution? Outcome->ClearSol Precipitate Amorphous/Oil? ClearSol->Precipitate No Action_IncreaseConc Increase Concentration (Slow Evaporation or Increase Anti-Solvent) ClearSol->Action_IncreaseConc Yes Microcrystals Microcrystals/Needles? Precipitate->Microcrystals No Action_SlowDown Slow Down Supersaturation (Use Vapor Diffusion, Lower Concentration) Precipitate->Action_SlowDown Yes Action_Optimize Optimize Growth (Finer Screen of Conditions, Lower Temperature, Seeding) Microcrystals->Action_Optimize Yes Success Diffraction Quality Crystals Microcrystals->Success No (Good Crystals) Action_IncreaseConc->Outcome Failure Re-evaluate Purity & Solvent System Action_IncreaseConc->Failure Action_SlowDown->Outcome Action_SlowDown->Failure Action_Optimize->Outcome Action_Optimize->Failure

Caption: A decision tree for troubleshooting crystallization outcomes.

References

  • Broughton, B. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • Spingler, B., et al. (n.d.).
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Hampton Research. (n.d.).
  • BenchChem. (2025).
  • Ducruix, A., & Giegé, R. (Eds.). (1999). Crystallization of Nucleic Acids and Proteins: A Practical Approach. Oxford University Press.
  • Zhang, T., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society.
  • MIT Department of Chemistry. (n.d.). Growing Crystals.
  • BenchChem. (2025).
  • University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips.
  • American Pharmaceutical Review. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.
  • Thalladi, V. R. (2014).
  • Müller, P. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
  • University of Pennsylvania Department of Chemistry X-Ray Crystallography Facility. (n.d.). Crystal Growing Tips and Methods.

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Validation & Comparative

A Head-to-Head Comparison of Oxazole-5-carboxamide and Thiazole-5-carboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties and biological activity of a lead compound. Among the myriad of five-membered heterocycles, oxazole and thiazole rings are frequently employed as bioisosteres. This guide provides an in-depth, head-to-head comparison of Oxazole-5-carboxamide and Thiazole-5-carboxamide, focusing on their synthesis, physicochemical characteristics, and pharmacological profiles, supported by experimental data to inform rational drug design.

Introduction: The Subtle Art of Bioisosteric Replacement

Oxazole and thiazole are structurally similar five-membered aromatic heterocycles, differing by the presence of an oxygen or sulfur atom at the 1-position, respectively. This seemingly minor substitution can lead to significant alterations in a molecule's electronic distribution, metabolic stability, and interaction with biological targets. The carboxamide moiety at the 5-position provides a crucial handle for further functionalization and interaction with biological receptors. Understanding the nuanced differences between these two scaffolds is paramount for medicinal chemists aiming to fine-tune the properties of a drug candidate.

Core Structural Differences

The fundamental difference between the oxazole and thiazole rings lies in the heteroatom at the 1-position. This dictates the electronic nature and reactivity of the entire ring system.

Caption: Core structures of this compound and Thiazole-5-carboxamide.

Physicochemical Properties: A Tale of Two Heteroatoms

The electronegativity of oxygen versus sulfur imparts distinct physicochemical properties to the oxazole and thiazole rings. While specific experimental data for the parent 5-carboxamides is limited, general principles of isosterism and available data on related derivatives allow for a comparative analysis.

PropertyOxazoleThiazoleRationale and Implications
Aromaticity Less aromaticMore aromaticThe greater π-electron delocalization in thiazoles contributes to their increased stability.[1]
Basicity (pKa of conjugate acid) Weaker base (pKa ≈ 0.8 for oxazole)Stronger base (pKa ≈ 2.5 for thiazole)The higher basicity of the thiazole nitrogen can influence salt formation and interactions with biological targets.[2]
Electrophilic Substitution Occurs at C5Occurs at C5Both rings direct electrophilic attack to the 5-position.
Nucleophilic Substitution Occurs at C2Rare, but can occur at C2The C2 position of the oxazole ring is more susceptible to nucleophilic attack.
Stability Generally less stableGenerally more stableThiazoles exhibit greater resistance to certain degradation pathways, such as the Wasserman rearrangement, compared to their oxazole counterparts.[3]
Lipophilicity Generally less lipophilicGenerally more lipophilicThe sulfur atom in thiazole typically increases lipophilicity compared to the oxygen in oxazole, which can affect cell permeability and solubility.[4]

Synthesis Strategies: Building the Core Scaffolds

The synthesis of Oxazole-5-carboxamides and Thiazole-5-carboxamides often involves the construction of the heterocyclic ring followed by functionalization of the carboxamide group.

Synthesis of Oxazole-5-carboxamides

A common route to substituted oxazoles is the van Leusen oxazole synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[5] For 5-substituted oxazoles, this method is particularly effective.

Oxazole_Synthesis Aldehyde Aldehyde (R-CHO) Oxazoline Intermediate Oxazoline Aldehyde->Oxazoline + TosMIC, Base TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Oxazoline Base Base (e.g., K2CO3) Base->Oxazoline Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of Toluenesulfinic acid Amidation Amidation Oxazole->Amidation Oxazole_Carboxamide This compound Derivative Amidation->Oxazole_Carboxamide

Caption: General workflow for the synthesis of this compound derivatives.

A representative experimental protocol for the synthesis of an oxazol-2-one-3-carboxamide derivative is as follows[6]:

Step 1: Synthesis of 5-phenyl-oxazol-2-one

  • To a solution of α-hydroxyacetophenone (1.0 eq) in a mixture of isopropanol and water, add potassium cyanate (1.2 eq).

  • Heat the mixture to 70 °C and add acetic acid dropwise.

  • Continue heating for 3 hours, then cool to room temperature.

  • Filter the resulting precipitate, wash with water, and dry to obtain 5-phenyl-oxazol-2-one.

Step 2: Synthesis of N-(4-phenylbutyl)-2-oxo-5-phenyl-oxazole-3-carboxamide

  • To a solution of 5-phenyl-oxazol-2-one (1.0 eq) in acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add 4-phenylbutyl isocyanate (1.1 eq) and stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.

Synthesis of Thiazole-5-carboxamides

The synthesis of the thiazole ring often utilizes the Hantzsch thiazole synthesis , which involves the reaction of a thioamide with an α-haloketone. For Thiazole-5-carboxamides, a common starting material is ethyl 2-amino-4-methylthiazole-5-carboxylate.

Thiazole_Synthesis Thioamide Thioamide Thiazole_ester Thiazole-5-carboxylate ester Thioamide->Thiazole_ester + α-Haloketone Alpha_haloketone α-Haloketone Alpha_haloketone->Thiazole_ester Hydrolysis Hydrolysis Thiazole_ester->Hydrolysis Thiazole_acid Thiazole-5-carboxylic acid Hydrolysis->Thiazole_acid Amidation Amidation Thiazole_acid->Amidation Thiazole_Carboxamide Thiazole-5-carboxamide Derivative Amidation->Thiazole_Carboxamide

Caption: General workflow for the synthesis of Thiazole-5-carboxamide derivatives.

A representative experimental protocol for the synthesis of a 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivative is as follows[7]:

Step 1: Synthesis of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

  • A mixture of ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) and lithium hydroxide monohydrate (2.0 eq) in a mixture of tetrahydrofuran and water is stirred at room temperature for 4 hours.

  • The reaction mixture is acidified with hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.

Step 2: Synthesis of N-(4-chloro-2-methylphenyl)-2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide

  • To a solution of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the acid chloride in dichloromethane and add a solution of 4-chloro-2-methylaniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Biological and Pharmacological Profiles: A Divergence in Therapeutic Applications

While both scaffolds are prevalent in medicinal chemistry, the reported biological activities of their 5-carboxamide derivatives show a divergence in therapeutic focus, likely influenced by their distinct physicochemical properties.

This compound Derivatives: Emerging as Modulators of Lipid Signaling

Recent research has highlighted the potential of oxazol-2-one-3-carboxamide derivatives as potent inhibitors of acid ceramidase (AC) , an enzyme involved in sphingolipid metabolism.[6][8] Dysregulation of AC is implicated in various diseases, including cancer and neurodegenerative disorders.

One study reported the discovery of a potent AC inhibitor, 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide, with an IC50 of 39 nM.[6] The oxazol-2-one ring was found to be crucial for maintaining inhibitory potency.[6] This class of compounds also demonstrated favorable physicochemical and metabolic properties, with some derivatives showing good aqueous solubility and plasma stability.[6]

CompoundhAC IC50 (µM)Kinetic Solubility (µM)Mouse Plasma Stability (t1/2, h)
2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide0.090< 10> 2
5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide0.039> 30> 2
Data adapted from Caputo et al., J. Med. Chem. 2021.[6]
Thiazole-5-carboxamide Derivatives: A Scaffold for Anticancer and Anti-inflammatory Agents

Thiazole-5-carboxamide derivatives have been extensively investigated for their potential as anticancer and anti-inflammatory agents. Their increased aromaticity and stability make them attractive scaffolds for targeting various enzymes and receptors.

Several studies have reported the synthesis and evaluation of thiazole-5-carboxamide derivatives as potent anticancer agents. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives showed moderate to good inhibitory activity against various cancer cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer).[7]

CompoundA-549 (% inhibition at 5 µg/mL)Bel7402 (% inhibition at 5 µg/mL)HCT-8 (% inhibition at 5 µg/mL)
8c 483541
8e 423138
Data adapted from Cai et al., Molecules 2017.[7]

Furthermore, thiazole carboxamide derivatives have been designed as cyclooxygenase (COX) inhibitors , demonstrating potential as anti-inflammatory agents. One study reported a series of thiazole carboxamide derivatives with selective inhibitory activity against COX-2 over COX-1.[9]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2a 2.650.9582.766
2b 0.2390.1911.251
Data adapted from Al-Warhi et al., ACS Omega 2023.[9]

Head-to-Head Stability Comparison: Thiazole's Superior Resilience

A direct comparative study on the stability of a simplified macrocycle of the anticancer agent Salarin C, containing either an oxazole or a thiazole ring, revealed the superior stability of the thiazole analog.[3] The oxazole-containing macrocycle was more susceptible to Wasserman rearrangement, a degradation pathway that significantly reduces cytotoxicity. The thiazole-containing macrocycle demonstrated a roughly 2 to 6 times greater stability in different solvents when exposed to sunlight. This experimental evidence underscores the enhanced chemical robustness of the thiazole scaffold.[3]

Conclusion: Choosing the Right Scaffold for the Job

The choice between an this compound and a Thiazole-5-carboxamide scaffold is not a matter of inherent superiority but rather a strategic decision based on the desired therapeutic application and target.

  • Oxazole-5-carboxamides are emerging as promising scaffolds for targeting enzymes involved in lipid signaling, such as acid ceramidase. Their generally lower lipophilicity might be advantageous in certain contexts, and the oxazol-2-one moiety has been shown to be a key pharmacophore in this class of inhibitors.

  • Thiazole-5-carboxamides have a proven track record as versatile scaffolds for developing anticancer and anti-inflammatory agents. Their enhanced aromaticity and chemical stability can be beneficial for developing robust drug candidates.

Ultimately, the decision should be guided by the specific biological target, the desired pharmacokinetic profile, and the synthetic feasibility. This guide provides a foundational understanding of the key differences between these two important heterocyclic scaffolds, empowering researchers to make more informed decisions in their drug discovery endeavors.

References

  • Cai, W.-X.; Liu, A.-L.; Zhang, Y.-G.; Liu, X.-H. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules2017, 22(1), 133. [Link]
  • El-Sayed, N. N. E.; El-Bendary, E. R.; El-Ashry, E. S. H.; El-Kerdawy, M. M. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules2022, 27(9), 2709. [Link]
  • Kaspady, M.; Narayanaswamy, V. K.; Raju, M.; Rao, G. K. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Lett. Drug Des. Discov.2009, 6(1), 21–28. [Link]
  • de Souza, G. E. P.; de Lima, L. M.; Barreiro, E. J. Structures and IC50 values of thiazole versus oxazole isosteres against VEGFR-2, demonstrating the stabilizing of N→S interaction that cannot mimic by the oxazole ring. In Beyond Bioisosterism: New Concepts in Drug Discovery; 2016. [Link]
  • Wang, R.; Williams, E. W.; Vanderwal, C. D. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Tetrahedron2022, 128, 132989. [Link]
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  • Mhaske, P. C.; Vadgaonkar, K. S.; Jadhav, R. P.; Bobade, V. D. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. J. Korean Chem. Soc.2011, 55(5), 882–886. [Link]
  • Gao, F.; Sun, N.; Li, X.; Wang, T.; Zhang, H.; Tang, Z. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. J. Enzyme Inhib. Med. Chem.2021, 36(1), 1673–1687. [Link]
  • Mohammed, A. J.; Jasim, I. K. Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chem. Methodol.2022, 6(12), 953–961. [Link]
  • PubChem. This compound. [Link]
  • Caputo, S.; et al. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. J. Med. Chem.2021, 64(1), 468–491. [Link]
  • Al-Warhi, T.; et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega2023, 8(32), 29339–29353. [Link]
  • Hawash, M.; et al. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS One2024, 19(2), e0297893. [Link]
  • Roopan, S. M.; et al. Biological activity of oxadiazole and thiadiazole derivatives. Appl. Microbiol. Biotechnol.2022, 106(11), 3977–3993. [Link]
  • Kumar, A.; et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egypt. J. Basic Appl. Sci.2022, 9(1), 217–238. [Link]
  • Sharma, A.; Kumar, V.; Kumar, P. An Overview of Thiazole Derivatives and its Biological Activities. Int. J. Pharm. Sci. Rev. Res.2023, 82(1), 114–123. [Link]
  • Sharma, A.; et al. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Adv.2022, 12(30), 19520–19537. [Link]
  • Antonchick, A. P.; et al. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein J. Org. Chem.2020, 16, 1860–1868. [Link]
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A Senior Application Scientist's Guide to Validating In Vivo Target Engagement of an Oxazole-5-Carboxamide Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, demonstrating that a therapeutic agent reaches and interacts with its intended molecular target within a living organism—a concept known as target engagement—is a critical step.[1][2] Without this confirmation, interpreting efficacy and toxicity data becomes fraught with uncertainty.[3] This guide provides an in-depth comparison of key methodologies for validating the in vivo target engagement of small molecule inhibitors, with a specific focus on the oxazole-5-carboxamide chemical scaffold. This class of compounds is known to target a range of proteins, including kinases and enzymes involved in metabolic pathways.[4][5][6]

We will move beyond a simple listing of techniques, instead delving into the causality behind experimental choices and emphasizing the importance of self-validating systems. The goal is to equip you with the strategic insights needed to design and execute robust in vivo target engagement studies.

The Central Challenge: Moving from In Vitro Potency to In Vivo Confirmation

A compound that demonstrates high potency in a biochemical assay does not guarantee successful target engagement in a complex biological system.[1] Factors such as cell permeability, efflux pump activity, metabolism, and target accessibility can all influence whether a drug reaches its intended site of action.[7] Therefore, direct measurement of target engagement in a physiologically relevant context is paramount for making informed decisions in a drug discovery pipeline.[2][3]

Comparative Analysis of Premier In Vivo Target Engagement Methodologies

Here, we compare three powerful and widely used techniques for assessing in vivo target engagement: Cellular Thermal Shift Assay (CETSA®), Positron Emission Tomography (PET), and Pharmacodynamic (PD) Biomarker Analysis. Each offers unique advantages and is suited to different stages of the drug discovery process.

Cellular Thermal Shift Assay (CETSA®): Directly Measuring Target Stabilization

Principle: CETSA operates on the principle that when a ligand binds to its target protein, it confers thermal stability.[8][9] This means the protein-ligand complex is more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[8][9] By heating tissue samples treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the inhibitor provides direct evidence of target engagement.[9]

Why it's a go-to method: CETSA's primary strength lies in its ability to measure direct, label-free target engagement in a native cellular or tissue environment.[8] This provides a more accurate reflection of target interaction than assays using purified proteins.

Objective: To determine if the this compound inhibitor engages its target kinase in tumor tissue from a mouse xenograft model.

Materials:

  • Tumor-bearing mice (e.g., human tumor xenograft model expressing the target kinase)

  • This compound inhibitor formulated for in vivo administration

  • Vehicle control

  • Homogenization buffer (e.g., PBS with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • High-speed refrigerated centrifuge

  • SDS-PAGE and Western blotting reagents

  • Validated antibody against the target kinase

Step-by-Step Methodology:

  • Dosing: Administer the this compound inhibitor or vehicle control to cohorts of tumor-bearing mice at predefined dose levels and time points. These should be aligned with the compound's expected pharmacokinetic profile.[10]

  • Tissue Harvest: At the designated time point, euthanize the mice and excise the tumor tissue. Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Homogenization: On the day of the assay, thaw the tumor tissue on ice and homogenize in ice-cold homogenization buffer.

  • Lysate Preparation: Centrifuge the homogenates at high speed to pellet cellular debris. Collect the supernatant (lysate) containing the soluble proteins.

  • Heating: Aliquot the lysate into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures using a thermal cycler (e.g., 40°C to 70°C in 2°C increments for 3 minutes).

  • Separation of Soluble and Aggregated Proteins: After heating, centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target kinase in the soluble fraction using Western blotting or other sensitive protein detection methods like mass spectrometry.[8]

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and inhibitor-treated groups. A rightward shift in the melting curve for the inhibitor-treated group indicates target engagement.

Positron Emission Tomography (PET): Non-Invasive, Whole-Body Imaging

Principle: PET is a non-invasive imaging technique that allows for the visualization and quantification of a radiolabeled molecule's distribution in the body.[11][12] For target engagement studies, a radiolabeled version of the inhibitor or a competing radioligand is administered. The PET scanner detects the gamma photons emitted as the radioisotope decays, generating a 3D image of the radiotracer's location and concentration.[12]

Why it's powerful for clinical translation: PET's non-invasive nature makes it an invaluable tool for clinical trials, allowing for repeated measurements in the same subject to assess dose-dependent target occupancy.[13][14]

Objective: To quantify the dose-dependent occupancy of a target receptor in the brain by an this compound inhibitor.

  • Radiotracer Synthesis: Synthesize a version of the this compound inhibitor or a known ligand for the target receptor with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).

  • Baseline Scan: In a subject (animal or human), perform a PET scan after administering the radiotracer alone to establish a baseline signal in the target tissue.

  • Inhibitor Administration: Administer a single dose of the unlabeled this compound inhibitor.

  • Post-Dose Scan: After a suitable time for drug distribution, perform a second PET scan with the radiotracer.

  • Data Analysis: Compare the radiotracer signal in the target tissue between the baseline and post-dose scans. A reduction in the signal after administration of the inhibitor indicates displacement of the radiotracer and thus, target engagement.[15] This can be used to calculate the percentage of target occupancy at a given dose.

Pharmacodynamic (PD) Biomarkers: Measuring Downstream Effects

Principle: This method assesses target engagement indirectly by measuring a downstream biological event that is modulated by the target's activity.[16] For example, if the this compound inhibits a kinase, a relevant PD biomarker would be the phosphorylation of a known substrate of that kinase.

Why it provides mechanistic insight: PD biomarker analysis not only confirms that the drug is hitting its target but also provides evidence that the target's function is being modulated in the desired way, linking target engagement to a biological response.[16][17]

Objective: To measure the inhibition of substrate phosphorylation in peripheral blood mononuclear cells (PBMCs) following administration of an this compound kinase inhibitor.

Materials:

  • Whole blood samples from dosed animals or human subjects.

  • PBMC isolation reagents (e.g., Ficoll-Paque).

  • Cell lysis buffer.

  • Validated antibodies for the total target kinase, the phosphorylated substrate, and total substrate.

  • Immunoassay platform (e.g., ELISA, Western blot, or Meso Scale Discovery).

Step-by-Step Methodology:

  • Sample Collection: Collect whole blood at various time points before and after drug administration.

  • PBMC Isolation: Isolate PBMCs from the whole blood using density gradient centrifugation.

  • Cell Lysis: Lyse the PBMCs to release the cellular proteins.

  • Immunoassay: Use a validated immunoassay to quantify the levels of the phosphorylated substrate and total substrate.

  • Data Analysis: Normalize the level of the phosphorylated substrate to the total amount of the substrate. A dose-dependent decrease in the phosphorylation of the substrate following drug administration indicates target engagement and functional inhibition of the kinase.[18]

Comparative Summary and Strategic Application

Methodology Principle Advantages Disadvantages Best For
CETSA® Ligand-induced thermal stabilization of the target protein.[8]Direct, label-free measurement of target engagement in native tissues; applicable to a wide range of targets.[8][10]Requires tissue collection (invasive); can be lower throughput than other methods.Preclinical studies to confirm target engagement in relevant tissues and guide dose selection.[10]
PET Imaging Non-invasive, whole-body imaging of a radiolabeled tracer.[11][12]Non-invasive, quantitative, and highly translatable to clinical studies; allows for longitudinal studies in the same subject.[13][15]Requires synthesis of a radiolabeled tracer; expensive infrastructure; not suitable for all targets.Late preclinical and clinical studies to determine target occupancy and inform dose-finding.[13][14]
PD Biomarkers Measurement of a downstream biological effect of target modulation.[16]Provides a link between target engagement and functional biological response; can often be measured in easily accessible tissues (e.g., blood).[16][18]Indirect measure of target engagement; requires a well-validated biomarker of the target's activity.[18]All stages of drug discovery to demonstrate proof-of-mechanism and guide dose-response modeling.[16][17]

Visualizing the Methodologies

Workflow Comparison

G cluster_cetsa CETSA® cluster_pet PET Imaging cluster_pd PD Biomarker Analysis cetsa1 Dose Animal & Harvest Tissue cetsa2 Prepare Tissue Lysate cetsa1->cetsa2 cetsa3 Heat Lysate to Various Temperatures cetsa2->cetsa3 cetsa4 Separate Soluble/Aggregated Protein cetsa3->cetsa4 cetsa5 Quantify Soluble Target Protein cetsa4->cetsa5 pet1 Administer Radiotracer (Baseline) pet4 Acquire PET Scans pet1->pet4 pet2 Administer Unlabeled Inhibitor pet3 Administer Radiotracer (Post-Dose) pet2->pet3 pet3->pet4 pet5 Calculate Target Occupancy pet4->pet5 pd1 Dose Animal/Subject pd2 Collect Surrogate Tissue (e.g., Blood) pd1->pd2 pd3 Process Sample & Lyse Cells pd2->pd3 pd4 Measure Biomarker Levels pd3->pd4 pd5 Correlate with Dose/Exposure pd4->pd5

Caption: Comparative workflows for CETSA, PET, and PD biomarker analysis.

Signaling Pathway Inhibition

G inhibitor This compound Inhibitor target Target Kinase inhibitor->target Inhibition substrate Substrate target->substrate Phosphorylation p_substrate Phosphorylated Substrate response Downstream Cellular Response p_substrate->response

Sources

"comparative study of the anticancer activity of different Oxazole-5-carboxamide isomers"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the oxazole ring system has emerged as a privileged structure, underpinning the architecture of numerous biologically active molecules. This guide provides a detailed comparative analysis of the anticancer activity of isomeric oxazole carboxamide derivatives, with a focus on how positional isomerism of substituents influences their cytotoxic profiles. Drawing upon key structure-activity relationship (SAR) studies, we will dissect the experimental data to provide actionable insights for researchers, scientists, and drug development professionals.

The Oxazole Carboxamide Scaffold: A Versatile Pharmacophore

The oxazole core, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile template in medicinal chemistry.[1] Its derivatives are known to interact with a variety of biological targets, including enzymes and receptors, making them attractive candidates for drug discovery.[2] When functionalized with a carboxamide group, the resulting oxazole carboxamide scaffold offers a unique combination of hydrogen bonding capabilities and structural rigidity, which can be fine-tuned to achieve potent and selective inhibition of cancer cell proliferation.

One of the key mechanisms through which certain oxazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[3] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] The precise orientation of substituents on the oxazole carboxamide core is critical for optimal interaction with this binding site, highlighting the importance of comparative studies of isomers.

Comparative Anticancer Activity of N,5-Diphenyloxazole-2-Carboxamide Isomers

A study by Zhao et al. provides a compelling case for the impact of isomeric substitutions on the anticancer activity of N,5-diphenyloxazole-2-carboxamides.[3] A series of derivatives were synthesized and evaluated against several human cancer cell lines, revealing significant variations in cytotoxicity based on the position of substituents on the N-phenyl and 5-phenyl rings.

Data Summary:

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of key isomeric compounds from this study against three human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer).[3]

Compound IDR1 (N-phenyl)R2 (5-phenyl)HeLa IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
6a 2-FH2.152.893.54
6b 3-FH1.872.132.81
6c 4-FH1.231.561.93
7a 2-OCH3H3.214.114.98
7b 3-OCH3H1.541.882.13
7c 4-OCH3H1.121.341.65
9 3-OCH3, 4-OHH0.781.081.27
ABT751 (Reference)2.012.563.12
Colchicine (Reference)0.0120.0190.023
Structure-Activity Relationship (SAR) Analysis:

The data clearly demonstrates that the position of the fluoro (F) and methoxy (OCH3) substituents on the N-phenyl ring significantly influences the anticancer activity.

  • Effect of Fluoro Substituent Position: For the fluoro-substituted isomers, the potency increases as the substituent moves from the ortho (6a) to the meta (6b) and then to the para (6c) position. The para-substituted compound 6c exhibited the highest activity in this series.[3]

  • Effect of Methoxy Substituent Position: A similar trend was observed for the methoxy-substituted isomers. The para-methoxy derivative 7c was more potent than the meta- (7b) and ortho- (7a) isomers.[3] This suggests that substitution at the para position of the N-phenyl ring is favorable for cytotoxic activity.

  • Synergistic Effect of Substituents: Compound 9 , which incorporates both a meta-methoxy and a para-hydroxy group on the N-phenyl ring, displayed the most potent anticancer activity among the synthesized derivatives, with IC50 values superior to the reference drug ABT751.[3] This highlights a potential synergistic effect of these substituents in enhancing cytotoxicity.

The observed SAR suggests that the electronic and steric properties of the substituents, as well as their positioning, play a crucial role in the interaction of these molecules with their biological target, presumed to be the colchicine binding site of tubulin.[3]

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is essential to adhere to standardized experimental protocols. The following are detailed methodologies for the key assays used in the evaluation of the anticancer activity of oxazole carboxamide derivatives.

Synthesis of N,5-Diphenyloxazole-2-Carboxamides

The synthesis of the N,5-diphenyloxazole-2-carboxamide derivatives can be achieved through a multi-step process as described by Zhao et al.[3]

Step 1: Synthesis of Ethyl 5-phenyloxazole-2-carboxylate

  • To a solution of ethyl 2-isocyanoacetate in dichloromethane (DCM), add 1.2 equivalents of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at 0°C.

  • Stir the mixture for 10 minutes, then add 1.1 equivalents of benzoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 5-phenyloxazole-2-carboxylic acid

  • Dissolve the ethyl 5-phenyloxazole-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add 2.0 equivalents of lithium hydroxide and stir at room temperature for 4 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling to form N,5-Diphenyloxazole-2-carboxamides

  • To a solution of 5-phenyloxazole-2-carboxylic acid in anhydrous N,N-dimethylformamide (DMF), add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 equivalents of DIPEA (N,N-diisopropylethylamine).

  • Stir the mixture for 10 minutes, then add 1.1 equivalents of the appropriately substituted aniline.

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by column chromatography.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A Ethyl 2-isocyanoacetate + Benzoyl Chloride B Ethyl 5-phenyloxazole-2-carboxylate A->B DBU, DCM C 5-phenyloxazole-2-carboxylic acid B->C LiOH, THF/H2O E N,5-Diphenyloxazole-2-carboxamides C->E D Substituted Aniline D->E HATU, DIPEA, DMF MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanistic Insights: Tubulin Polymerization Inhibition

To elucidate the mechanism of action, promising compounds can be further investigated for their ability to inhibit tubulin polymerization.

Tubulin Polymerization Assay
  • Tubulin protein is incubated with the test compound at various concentrations in a polymerization buffer at 37°C.

  • The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance) at 340 nm over time using a spectrophotometer.

  • A known tubulin polymerization inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.

  • A decrease in the rate and extent of the absorbance increase in the presence of the test compound indicates inhibition of tubulin polymerization. [3]

Diagram of Tubulin Polymerization Inhibition

Tubulin Polymerization cluster_0 Normal Polymerization cluster_1 Inhibition by Oxazole Carboxamide Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Inhibitor Oxazole Carboxamide Tubulin2 Tubulin Dimers Inhibitor->Tubulin2 Binds to Colchicine Site Blocked Tubulin2->Blocked

Caption: Inhibition of tubulin polymerization by oxazole carboxamides.

Conclusion and Future Perspectives

The comparative analysis of oxazole carboxamide isomers unequivocally demonstrates that subtle changes in the substitution pattern can lead to profound differences in anticancer activity. The position of substituents on the aromatic rings of the N,5-diphenyloxazole-2-carboxamide scaffold significantly impacts their cytotoxic potency, with para-substitution on the N-phenyl ring being particularly favorable. The superior activity of compound 9 , featuring a 3-methoxy and 4-hydroxy substitution pattern, underscores the potential for rational drug design to yield highly potent anticancer agents. [3] Future research in this area should focus on expanding the library of isomeric compounds to further refine the structure-activity relationships. Investigating a broader range of substituents with varying electronic and steric properties will provide a more comprehensive understanding of the structural requirements for optimal activity. Furthermore, in vivo studies of the most promising candidates are warranted to assess their pharmacokinetic properties, efficacy, and safety in preclinical cancer models. The insights gained from such comparative studies will be instrumental in guiding the development of the next generation of oxazole-based anticancer therapeutics.

References

  • Al-blewi, F., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Pharmaceuticals, 15(7), 805. [Link]
  • Al-blewi, F., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1569. [Link]
  • Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
  • Kamal, A., et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry, 13(41), 10347-10361. [Link]
  • Kukhar, V. P., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21. [Link]
  • Martins, F., et al. (2022). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 23-41. [Link]
  • Sharma, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1998-2023. [Link]
  • Wang, L., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]
  • Yadav, P., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5780. [Link]
  • Zhao, D., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968. [Link]

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Benchmarking a Novel Oxazole-5-carboxamide Against Standard-of-Care Drugs: A Comprehensive Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel oxazole-5-carboxamide compound. As researchers and drug development professionals, our goal is to rigorously evaluate new chemical entities against established therapies. This document outlines a structured, evidence-based approach to assess the potential of a new this compound in the therapeutic areas of oncology, inflammation, and infectious diseases, reflecting the broad-spectrum bioactivity of this chemical class.

The experimental choices detailed herein are grounded in the known and putative mechanisms of action for oxazole derivatives, which have been reported to exhibit inhibitory effects on key signaling molecules such as p38 MAP kinase and TNF-alpha, as well as bacterial enzymes like DNA gyrase.[1][2][3] This guide is designed to be a self-validating system, integrating established protocols and relevant standard-of-care comparators to generate robust and translatable data.

Section 1: In Vitro Efficacy and Selectivity Profiling

The initial phase of benchmarking involves a comprehensive in vitro evaluation to determine the compound's potency, selectivity, and mechanism of action across a panel of relevant cell-based and biochemical assays.

Anticancer Activity Profile

Rationale: Oxazole derivatives have demonstrated potent anticancer activities. This section outlines a tiered approach to characterizing the cytotoxic and mechanistic properties of the novel this compound in clinically relevant cancer cell lines.

Selected Human Cancer Cell Lines:

  • A549 (Human Lung Carcinoma): A widely used model for lung cancer studies.[4][5]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for breast cancer research.[6][7][8]

  • U-87 MG (Human Glioblastoma): A standard model for brain cancer research.[9][10]

Standard-of-Care Comparators:

  • Doxorubicin: A well-established chemotherapeutic agent used in a wide range of cancers.[11]

  • Paclitaxel: A mitotic inhibitor used in the treatment of lung, breast, and other cancers.[12]

  • Temozolomide: The standard-of-care alkylating agent for glioblastoma.

Experimental Protocols:

1.1.1 Cell Viability Assessment (MTT Assay)

This assay determines the concentration at which the test compound inhibits cell viability by 50% (IC50).

  • Step-by-Step Protocol:

    • Seed A549, MCF-7, or U-87 MG cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the this compound, doxorubicin, paclitaxel, or temozolomide in the appropriate cell culture medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

1.1.2 Cytotoxicity Confirmation (LDH Release Assay)

This assay corroborates the MTT findings by quantifying membrane integrity loss.

  • Step-by-Step Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm and 680 nm.

    • Determine the percentage of cytotoxicity relative to control wells lysed with a detergent (maximum LDH release).

Table 1: Representative IC50 Values for Standard-of-Care Anticancer Drugs

Cell LineStandard-of-Care DrugReported IC50 (48-72h)
A549Doxorubicin~17.83 nM[13]
MCF-7Paclitaxel~18.6 µM[14]
U-87 MGTemozolomideVaries with O6-methylguanine-DNA methyltransferase (MGMT) status
Anti-inflammatory Activity Profile

Rationale: Given the evidence of p38 MAPK and TNF-alpha inhibition by related compounds, we will assess the anti-inflammatory potential of the new this compound.[1][2]

Selected Cell Line:

  • RAW 264.7 (Murine Macrophage): A standard cell line for studying inflammatory responses, particularly to lipopolysaccharide (LPS) stimulation.[15][16]

Standard-of-Care Comparator:

  • Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects.[5]

Experimental Protocols:

1.2.1 Inhibition of Nitric Oxide Production

This assay measures the inhibition of inducible nitric oxide synthase (iNOS) activity, a key inflammatory enzyme.

  • Step-by-Step Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of the this compound or dexamethasone for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[17]

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the IC50 for NO production inhibition.

1.2.2 NF-κB Reporter Assay

This assay assesses the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

  • Step-by-Step Protocol:

    • Use a stable RAW 264.7 cell line expressing an NF-κB-driven luciferase reporter gene.

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the this compound or dexamethasone for 1 hour.

    • Stimulate with an appropriate NF-κB activator (e.g., LPS or TNF-α) for 6 hours.

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

Table 2: Representative IC50 Value for Standard-of-Care Anti-inflammatory Drug

Cell LineAssayStandard-of-Care DrugReported IC50
RAW 264.7Nitric Oxide ProductionDexamethasoneVaries depending on LPS concentration and incubation time
Antimicrobial Activity Profile

Rationale: The potential of oxazole derivatives to inhibit bacterial DNA gyrase provides a strong basis for evaluating the antimicrobial properties of the new compound.[3][18]

Selected Bacterial Strains:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive quality control strain.[19][20]

  • Escherichia coli (ATCC 25922): A Gram-negative quality control strain.[2]

Standard-of-Care Comparators:

  • Vancomycin: A glycopeptide antibiotic primarily used against Gram-positive bacteria.[4]

  • Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity, known to target DNA gyrase.

Experimental Protocol:

1.3.1 Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits visible bacterial growth.

  • Step-by-Step Protocol:

    • Prepare a 2-fold serial dilution of the this compound, vancomycin, or ciprofloxacin in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a growth control (no drug) and a sterility control (no bacteria) well.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the drug that shows no visible turbidity.

Table 3: Representative MIC Values for Standard-of-Care Antibiotics

Bacterial StrainStandard-of-Care DrugCLSI Expected MIC Range (µg/mL)
S. aureus ATCC 29213Vancomycin0.5 - 2
E. coli ATCC 25922Ciprofloxacin0.004 - 0.015

Section 2: In Vivo Efficacy Models

Promising candidates from in vitro screening should be advanced to well-established in vivo models to assess their efficacy in a more complex biological system.

Anticancer Efficacy: Human Tumor Xenograft Model

Rationale: Xenograft models are a cornerstone for the in vivo evaluation of anticancer drug candidates, allowing for the assessment of a compound's ability to inhibit tumor growth in a living organism.[4]

  • Experimental Workflow:

    • Implant human cancer cells (e.g., A549, MCF-7, or U-87 MG) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID).

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize animals into treatment groups: vehicle control, this compound at various doses, and a standard-of-care comparator.

    • Administer treatments according to a predetermined schedule (e.g., daily, every other day) and route (e.g., oral, intraperitoneal).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Standard-of-Care Dosing:

  • Doxorubicin: Typically administered intravenously at doses ranging from 2-10 mg/kg, depending on the model and schedule.

  • Dexamethasone (for Glioblastoma): Often used as an adjunct therapy.

  • Vancomycin: Not applicable.

G Cancer Cells Cancer Cells Implantation in Mice Implantation in Mice Cancer Cells->Implantation in Mice Subcutaneous Tumor Growth Tumor Growth Implantation in Mice->Tumor Growth To 100-200 mm³ Randomization Randomization Tumor Growth->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control This compound This compound Randomization->this compound Standard-of-Care Standard-of-Care Randomization->Standard-of-Care Tumor Measurement Tumor Measurement Vehicle Control->Tumor Measurement This compound->Tumor Measurement Standard-of-Care->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Caption: Xenograft model workflow.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and highly reproducible model of acute inflammation, ideal for screening potential anti-inflammatory agents.

  • Experimental Workflow:

    • Acclimatize rats or mice and measure their baseline paw volume.

    • Administer the this compound, dexamethasone, or vehicle control via an appropriate route (e.g., oral gavage).

    • After a set pre-treatment time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Standard-of-Care Dosing:

  • Dexamethasone: Typically administered intraperitoneally or orally at doses ranging from 0.1-1 mg/kg.

G Baseline Paw Measurement Baseline Paw Measurement Drug Administration Drug Administration Baseline Paw Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour post-drug Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate Edema Inhibition Calculate Edema Inhibition Paw Volume Measurement (hourly)->Calculate Edema Inhibition

Caption: Paw edema model workflow.

Antimicrobial Efficacy: Murine Thigh Infection Model

Rationale: This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[7][9]

  • Experimental Workflow:

    • Render mice neutropenic through the administration of cyclophosphamide.

    • Inject a standardized inoculum of S. aureus or E. coli into the thigh muscle.

    • Initiate treatment with the this compound, vancomycin (for S. aureus), ciprofloxacin (for E. coli), or vehicle control at a specified time post-infection.

    • Administer treatments over a 24-hour period according to a defined dosing schedule.

    • After 24 hours, euthanize the mice, excise the thigh muscle, and homogenize the tissue.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

    • Calculate the reduction in bacterial load for each treatment group compared to the control group.

Standard-of-Care Dosing:

  • Vancomycin: Dosing regimens can vary, but a total daily dose of around 1,200 mg/kg administered in divided doses is reported to be effective in this model.

G Induce Neutropenia Induce Neutropenia Thigh Muscle Infection Thigh Muscle Infection Induce Neutropenia->Thigh Muscle Infection Initiate Treatment Initiate Treatment Thigh Muscle Infection->Initiate Treatment 24h Treatment Period 24h Treatment Period Initiate Treatment->24h Treatment Period Euthanize & Excise Thigh Euthanize & Excise Thigh 24h Treatment Period->Euthanize & Excise Thigh Homogenize & Plate Homogenize & Plate Euthanize & Excise Thigh->Homogenize & Plate Determine Bacterial Load Determine Bacterial Load Homogenize & Plate->Determine Bacterial Load

Caption: Thigh infection model workflow.

Section 3: Physicochemical and ADME Profiling

A comprehensive benchmarking study must include an early assessment of the compound's drug-like properties.

Solubility and Stability
  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4 using methods such as the shake-flask method followed by HPLC-UV analysis.

  • Chemical Stability: Assess the stability in PBS at different temperatures (e.g., room temperature, 37°C) and in acidic/basic conditions over time, with quantification by HPLC-UV.

Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

  • Step-by-Step Protocol:

    • Coat a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Add the this compound solution to the donor wells of the filter plate.

    • Place the donor plate on top of the acceptor plate and incubate.

    • After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Metabolic Stability (Liver Microsomes)

This assay provides an early indication of the compound's susceptibility to Phase I metabolism.

  • Step-by-Step Protocol:

    • Incubate the this compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat, mouse) at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 4: Summary of ADME Profiling Assays

ParameterAssayPurpose
SolubilityShake-FlaskDetermines the maximum dissolved concentration in an aqueous buffer.
StabilityHPLC-UV over timeAssesses the compound's degradation under various conditions.
PermeabilityPAMPAPredicts passive diffusion across biological membranes.
MetabolismLiver Microsomal StabilityEvaluates susceptibility to Phase I metabolic enzymes.

Conclusion

This guide provides a robust, multi-faceted approach to benchmarking a novel this compound against current standard-of-care drugs. By systematically evaluating the compound's in vitro potency and mechanism, in vivo efficacy, and fundamental ADME properties, researchers can generate a comprehensive data package to support informed decisions on the continued development of the compound. The inclusion of appropriate standard-of-care comparators at each stage is critical for contextualizing the performance of the new chemical entity and establishing its potential therapeutic value.

References

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  • Pontén, J., & Macintyre, E. H. (1968). Long term culture of normal and neoplastic human glia. Acta Pathologica et Microbiologica Scandinavica, 74(4), 465-486.
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  • Taciak, B., et al. (2018). Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. PloS one, 13(6), e0198943.
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  • Norman, P. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
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A Comparative In Vivo Efficacy Analysis of a Lead Oxazole-5-Carboxamide in a Murine Model of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a novel oxazole-5-carboxamide, GNF6702, against standard-of-care treatments for visceral leishmaniasis (VL) in a preclinical mouse model. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new anti-infective agents.

Introduction: The Pressing Need for Novel Antileishmanial Therapeutics

Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health burden, responsible for tens of thousands of deaths annually.[1][2] Current therapeutic options are hampered by limitations such as toxicity, emerging drug resistance, parenteral administration, and high cost, underscoring the urgent need for new, effective, and safer oral drugs.[3] The this compound class of compounds has emerged as a promising area of research. This guide focuses on GNF6702, a potent and selective inhibitor of the kinetoplastid proteasome, which has demonstrated remarkable efficacy in preclinical models of leishmaniasis, Chagas disease, and sleeping sickness.[1][2]

The Lead Compound: GNF6702, a Kinetoplastid-Selective Proteasome Inhibitor

GNF6702 is an this compound derivative identified through phenotypic screening and subsequent medicinal chemistry optimization.[1] Its primary mechanism of action is the non-competitive inhibition of the chymotrypsin-like activity of the β5 subunit of the parasite proteasome.[2] Crucially, GNF6702 exhibits high selectivity for the kinetoplastid proteasome over its mammalian counterpart, a critical attribute for a favorable safety profile.[1][2] This selectivity provides a strong rationale for its development as a novel antileishmanial agent.

Comparative In Vivo Efficacy Evaluation

The in vivo efficacy of GNF6702 was assessed in a BALB/c mouse model of visceral leishmaniasis and compared directly with established treatments, miltefosine (the only approved oral drug) and liposomal amphotericin B (a parenteral standard-of-care).

Experimental Protocol: Murine Model of Visceral Leishmaniasis

A robust and reproducible murine model is paramount for the preclinical evaluation of antileishmanial drug candidates. The following protocol outlines a standard approach for establishing and utilizing a Leishmania donovani infection model in BALB/c mice.

1. Parasite Culture and Preparation:

  • Leishmania donovani promastigotes (e.g., strain MHOM/SD/62/1S-CL2D) are cultured in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum and other nutrients) at 26°C.[4]
  • Amastigotes, the clinically relevant intracellular stage, are harvested from the spleens of infected donor mice or hamsters.[4][5]

2. Mouse Strain and Infection:

  • Female BALB/c mice, 6-8 weeks old, are used due to their susceptibility to L. donovani infection.[6][7]
  • Mice are infected via intravenous (tail vein) injection with approximately 2 x 10^7 amastigotes.[8]

3. Treatment Regimen:

  • Treatment is initiated at a predefined time post-infection (e.g., day 7 or day 14) to allow for the establishment of a systemic infection.
  • GNF6702: Administered orally (p.o.) twice daily (b.i.d.) at varying doses (e.g., 3, 10, 25 mg/kg).[9]
  • Miltefosine: Administered orally once daily (q.d.) at a standard dose (e.g., 20 or 30 mg/kg).[6][9]
  • Liposomal Amphotericin B: Administered intravenously (i.v.) as a single dose or multiple doses (e.g., 1 mg/kg/day for 5 days).[10]
  • A vehicle control group receives the formulation excipients without the active pharmaceutical ingredient.

4. Efficacy Assessment:

  • At the end of the treatment period (e.g., 5 or 10 days), mice are euthanized.
  • The liver and spleen are harvested and weighed.
  • Parasite burden is quantified by counting the number of amastigotes in Giemsa-stained tissue impression smears and expressed as Leishman-Donovan Units (LDUs).[9]
  • Alternatively, quantitative PCR (qPCR) can be used to determine the parasite load in tissues.
Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_model Phase 2: In Vivo Model cluster_treatment Phase 3: Treatment Administration cluster_assessment Phase 4: Efficacy Assessment p1 Culture L. donovani (promastigotes) p2 Harvest amastigotes from donor animal p1->p2 m1 Infect BALB/c mice (i.v. with amastigotes) p2->m1 m2 Allow infection to establish (7-14 days) m1->m2 m3 Randomize mice into treatment groups m2->m3 t1 GNF6702 (p.o., b.i.d.) m3->t1 t2 Miltefosine (p.o., q.d.) m3->t2 t3 Liposomal Amphotericin B (i.v.) m3->t3 t4 Vehicle Control m3->t4 a1 Euthanize mice post-treatment a2 Harvest liver and spleen a1->a2 a3 Quantify parasite burden (LDU counting or qPCR) a2->a3 a4 Statistical Analysis a3->a4 G GNF6702 GNF6702 (this compound) Proteasome Leishmania 26S Proteasome (β5 subunit) GNF6702->Proteasome Inhibits UbProteins Polyubiquitinated Proteins Proteasome->UbProteins Degrades ERStress Endoplasmic Reticulum Stress UbProteins->ERStress Accumulation leads to CellCycleArrest Cell Cycle Arrest UbProteins->CellCycleArrest Accumulation leads to UPR Unfolded Protein Response ERStress->UPR Apoptosis Apoptosis (Parasite Death) UPR->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of GNF6702 via proteasome inhibition.

Conclusion and Future Perspectives

The this compound GNF6702 represents a promising new class of oral antileishmanial agents. Its in vivo efficacy in a murine model of visceral leishmaniasis is comparable to the oral standard-of-care, miltefosine, and it demonstrates a superior preclinical safety profile due to its high selectivity for the parasite proteasome.

This guide highlights the critical importance of a well-designed and executed in vivo efficacy study in the preclinical development of novel drug candidates. The comparative data presented herein provide a strong rationale for the continued development of GNF6702 and other selective proteasome inhibitors for the treatment of visceral leishmaniasis and other neglected tropical diseases. Further studies will be required to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its efficacy in more advanced preclinical models before progressing to human clinical trials. [11]

References

  • Khare, S., et al. (2016). Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness.
  • Barrett, M. P., et al. (2019). Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas' Disease. mBio, 10(4), e01223-19. [Link]
  • García-Sánchez, D., et al. (2021). Miltefosine and Nifuratel Combination: A Promising Therapy for the Treatment of Leishmania donovani Visceral Leishmaniasis. Pharmaceuticals, 14(10), 1043. [Link]
  • 2 Minute Medicine. (2017). Small molecule inhibitor may resolve parasitic infections of neglected tropical diseases. [Link]
  • Olivier, M., et al. (2012). Evasion of Host Defence by Leishmania donovani: Subversion of Signaling Pathways. Journal of Parasitology Research, 2012, 536582. [Link]
  • Avishek, K., et al. (2014). Evaluation of toxicity & therapeutic efficacy of a new liposomal formulation of amphotericin B in a mouse model. The Indian Journal of Medical Research, 140(4), 533-539. [Link]
  • Khare, S., et al. (2016). Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness. PubMed, 27501246. [Link]
  • De Rycker, M., et al. (2019). In vivo efficacy and blood exposure of 8. (A) Therapeutic efficacy of 8...
  • Thakur, C. P. (1998). Liposomal amphotericin B in the treatment of visceral leishmaniasis. Scilit. [Link]
  • R-Figueroa, F., et al. (2017). Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis. Parasite, 24, 23. [Link]
  • Gangneux, J. P., et al. (2006). Liposomal amphotericin B in the treatment of visceral leishmaniasis.
  • Gabizon, A., et al. (2022).
  • Paul, M., et al. (1995). Activity of a new liposomal formulation of amphotericin B against two strains of Leishmania infantum in a murine model. Antimicrobial Agents and Chemotherapy, 39(6), 1262-1266. [Link]
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  • Khare, S., et al. (2016). Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness.
  • García-Sánchez, D., et al. (2021). Miltefosine and Nifuratel Combination: A Promising Therapy for the Treatment of Leishmania donovani Visceral Leishmaniasis.
  • van den Kerkhof, J., et al. (2019). Systematic Review of Host-Mediated Activity of Miltefosine in Leishmaniasis through Immunomodulation. Antimicrobial Agents and Chemotherapy, 63(7), e00115-19. [Link]
  • Berman, J. D. (2006). Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management. Therapeutics and Clinical Risk Management, 2(4), 353-358. [Link]
  • Caljon, G., et al. (2020). Miltefosine enhances infectivity of a miltefosine-resistant Leishmania infantum strain by attenuating its innate immune recognition. PLoS Neglected Tropical Diseases, 14(1), e0007953. [Link]
  • Seifert, K., & Croft, S. L. (2006). In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs. Antimicrobial Agents and Chemotherapy, 50(1), 73-79. [Link]
  • Khan, M. A., et al. (2022). In Vitro and In Vivo Effects of Conventional and Chitosan Nanoparticle-Encapsulated Miltefosine Drug for Treatment of Cutaneous Leishmaniasis. International Journal of Molecular Sciences, 23(23), 15309. [Link]
  • Wyllie, S., et al. (2021). DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry, 64(21), 15816-15829. [Link]
  • de Morais, W. C., et al. (2015). In vivo antileishmanial efficacy of miltefosine against Leishmania (Leishmania) amazonensis. Experimental Parasitology, 153, 116-121. [Link]
  • Drugs for Neglected Diseases initiative (DNDi). (2019). Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis. [Link]
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A Comparative Analysis of the Safety Profiles of Oxazole-5-Carboxamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole-5-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. As researchers and drug development professionals continue to explore the vast chemical space of these derivatives, a thorough understanding of their safety profiles is paramount to identify promising lead candidates while minimizing the risk of late-stage attrition due to toxicity. This guide provides a comprehensive comparative analysis of the safety profiles of different this compound derivatives, supported by experimental data and detailed methodologies for preclinical safety assessment.

Understanding the Landscape of this compound-Associated Toxicities

While the therapeutic efficacy of this compound derivatives is a primary focus, their potential for off-target effects and toxicity cannot be overlooked. Preclinical safety assessment is a critical step in drug development, aiming to identify potential liabilities such as cytotoxicity, genotoxicity, cardiotoxicity, and organ-specific toxicities. A proactive approach to safety evaluation allows for the early identification of structure-toxicity relationships, guiding the design of safer and more effective therapeutic agents.

Comparative In Vitro Cytotoxicity of this compound and Related Derivatives

A fundamental aspect of safety profiling is the assessment of a compound's cytotoxicity against non-cancerous cell lines. This provides an initial indication of its therapeutic index – the window between the concentration required for a therapeutic effect and the concentration that causes harm to healthy cells.

A study on a series of novel oxazolo[5,4-d]pyrimidine derivatives, which contain an this compound-like moiety, provides valuable insights into their cytotoxic potential against normal cell lines. The half-maximal cytotoxic concentrations (CC50) were determined for two non-cancerous cell lines: murine fibroblasts (L929) and normal human dermal fibroblasts (NHDF).

Table 1: In Vitro Cytotoxicity of Oxazolo[5,4-d]pyrimidine Derivatives

CompoundL929 CC50 (µM)NHDF CC50 (µM)
3a >500>500
3b 205.11 ± 11.33>500
3d >500201.14 ± 15.18
3e 198.43 ± 9.87124.65 ± 8.76
3f 211.09 ± 12.54171.81 ± 11.23
3h 224.16 ± 13.45>500
3j 256.78 ± 14.98>500

Data sourced from a study on new oxazolo[5,4-d]pyrimidines as potential anticancer agents.[1][2]

Notably, several of these compounds exhibited low to no toxicity against normal human dermal fibroblasts, suggesting a favorable preliminary safety profile.[1][2]

In a related study, a series of thiazole carboxamide derivatives were evaluated for their cytotoxicity against normal human liver (LX-2) and embryonic kidney (Hek293t) cell lines. While not oxazole-5-carboxamides, the structural similarity provides a useful point of comparison.

Table 2: In Vitro Cytotoxicity of Thiazole Carboxamide Derivatives

CompoundLX-2 CC50 (µM)Hek293t CC50 (µM)
2a-j (most) >300>300
2b 203.71 ± 1.89116.96 ± 2.05

Data from a study on new thiazole carboxamide derivatives as COX inhibitors.[3]

The majority of the tested thiazole carboxamide derivatives displayed negligible cytotoxicity on these normal cell lines, with CC50 values exceeding 300 µM.[3] This suggests that the carboxamide scaffold, when appropriately substituted, can be well-tolerated by normal cells.

In Vivo Toxicity Assessment: Insights from Zebrafish Embryo Studies

The zebrafish (Danio rerio) embryo model has emerged as a powerful tool for in vivo toxicity screening due to its rapid development, optical transparency, and genetic homology to humans. A study on novel pyridyl-oxazole carboxamides provides a compelling example of the utility of this model in assessing the acute toxicity and teratogenic potential of this class of compounds.

Two lead compounds, designated 6b and 6c, were evaluated for their effects on zebrafish embryo development. Both compounds induced a series of malformations in a concentration-dependent manner, including:[4]

  • Delayed yolk sac resorption

  • Significant shortening of body length

  • Pericardial edema

  • Bending of the spine

  • Lack of melanin

  • Heart and head hemorrhage

  • Delayed swim bladder development

  • Yolk malformation

The acute toxicity of these compounds was quantified by determining the lethal concentration 50 (LC50), the concentration at which 50% of the embryos do not survive after 96 hours of exposure.

Table 3: Acute Toxicity of Pyridyl-Oxazole Carboxamides in Zebrafish Embryos

Compound96-hour LC50 (mg/L)
6b 4.878
6c 6.257

Data from toxicity assay determination in fungi and zebrafish embryos.[4]

These findings highlight the importance of in vivo models to uncover potential developmental toxicities that may not be apparent from in vitro cytotoxicity assays alone.

Key Experimental Protocols for Safety Assessment

To ensure the scientific integrity and reproducibility of safety data, standardized and validated experimental protocols are essential. The following section details the methodologies for key assays used in the preclinical safety assessment of novel chemical entities.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed normal cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with compounds for 24-72h incubation1->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment add_mtt Add MTT solution to each well treatment->add_mtt incubation2 Incubate for 2-4h to allow formazan formation add_mtt->incubation2 add_dmso Add DMSO to dissolve formazan crystals incubation2->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_cc50 Calculate CC50 values read_absorbance->calculate_cc50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Zebrafish Embryo Toxicity Assay

This in vivo assay provides a comprehensive assessment of acute toxicity and developmental effects.

Experimental Workflow: Zebrafish Embryo Toxicity Assay

Zebrafish_Assay cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Analysis embryo_collection Collect freshly fertilized zebrafish embryos staging Select healthy embryos at 4-8 cell stage embryo_collection->staging distribution Distribute embryos into 24-well plates staging->distribution solution_prep Prepare test compound solutions in E3 medium exposure Expose embryos to test solutions for 96h solution_prep->exposure distribution->exposure daily_observation Observe for mortality and malformations daily exposure->daily_observation record_endpoints Record lethal and teratogenic endpoints daily_observation->record_endpoints calculate_lc50 Calculate LC50 values record_endpoints->calculate_lc50

Caption: Workflow for the zebrafish embryo toxicity assay.

Genotoxicity Assessment: The Ames Test

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.

Experimental Workflow: Ames Test

Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain_prep Prepare Salmonella typhimurium tester strains mixing Mix bacteria, compound, and S9 mix (or buffer) strain_prep->mixing s9_prep Prepare S9 mix for metabolic activation s9_prep->mixing compound_prep Prepare test compound dilutions compound_prep->mixing plating Pour mixture onto minimal glucose agar plates mixing->plating incubation Incubate plates at 37°C for 48-72h plating->incubation colony_counting Count revertant colonies incubation->colony_counting compare_controls Compare to negative and positive controls colony_counting->compare_controls hERG_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture hERG-expressing cells (e.g., HEK293) patch_clamp Perform whole-cell patch-clamp recordings cell_culture->patch_clamp compound_prep Prepare test compound dilutions apply_compound Apply test compound and measure hERG current compound_prep->apply_compound patch_clamp->apply_compound calculate_inhibition Calculate percentage inhibition of hERG current apply_compound->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the hERG channel inhibition assay.

Potential Mechanisms of Toxicity and Structure-Activity Relationships

Understanding the mechanisms by which this compound derivatives may exert toxicity is crucial for rational drug design. While data specific to this class is still emerging, insights can be drawn from related heterocyclic compounds.

One potential mechanism of toxicity is the metabolic activation of the heterocyclic ring. For instance, studies on the enol-carboxamide NSAID sudoxicam, which contains a thiazole ring, have suggested that its hepatotoxicity may be linked to the P450-mediated formation of a reactive acylthiourea metabolite. T[5]his highlights the importance of understanding the metabolic fate of this compound derivatives.

Furthermore, a study on 1-methyl-1H-pyrazole-5-carboxamides revealed unexpected acute mammalian toxicity associated with the inhibition of mitochondrial respiration. This finding underscores the need to assess mitochondrial function as a potential off-target effect of this class of compounds.

Structure-activity relationship (SAR) studies are instrumental in identifying the structural features that contribute to toxicity. For example, in the study of pyridyl-oxazole carboxamides, it was speculated that di-substitution on the phenyl ring might reduce toxicity to zebrafish embryos compared to mono-substitution. S[4]ystematic modifications of the substituents on the oxazole and carboxamide moieties, coupled with comprehensive safety profiling, will be key to developing safer derivatives.

Conclusion and Future Directions

The this compound scaffold holds immense promise for the development of novel therapeutics. However, a thorough and early assessment of the safety profiles of its derivatives is non-negotiable. This guide has provided a comparative overview of the available safety data, detailed key experimental protocols for preclinical safety assessment, and touched upon potential mechanisms of toxicity.

As the field progresses, a more extensive and systematic evaluation of a wider range of this compound derivatives is needed. This will enable the construction of robust structure-toxicity relationship models to guide the design of next-generation compounds with improved safety profiles. By integrating comprehensive safety assessments into the early stages of drug discovery, researchers can de-risk their development programs and increase the likelihood of bringing safe and effective medicines to patients.

References

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Independent Validation of a Novel Synthetic Route for Oxazole-5-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole-5-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and structural properties make it a sought-after component in the design of novel therapeutics. Consequently, the development of efficient and versatile synthetic routes to access this core structure is of paramount importance. This guide provides an in-depth, objective comparison of a novel, multicomponent approach—the tandem Ugi/Robinson-Gabriel synthesis—against a well-established, traditional method—the van Leusen oxazole synthesis—for the preparation of Oxazole-5-carboxamides. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document serves as a practical resource for researchers to evaluate and select the optimal synthetic strategy for their specific needs.

A Tale of Two Syntheses: The Modern Efficiency of Multicomponent Reactions vs. the Established Reliability of Stepwise Synthesis

The quest for efficient synthetic methodologies in drug discovery has led to a paradigm shift from linear, stepwise syntheses to more convergent and atom-economical multicomponent reactions (MCRs). The tandem Ugi/Robinson-Gabriel reaction exemplifies this modern approach, offering the potential to construct complex molecules in a single pot from simple starting materials. In contrast, the van Leusen reaction represents a robust and reliable, albeit more traditional, stepwise approach to the synthesis of 5-substituted oxazoles. This guide will independently validate and compare these two distinct strategies for the synthesis of a representative this compound.

The Novel Approach: Tandem Ugi/Robinson-Gabriel Synthesis

The Ugi reaction is a powerful four-component reaction (4-CR) that allows for the rapid assembly of α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[1] By strategically choosing the starting materials, the resulting Ugi adduct can be designed to undergo a subsequent intramolecular cyclodehydration, such as the Robinson-Gabriel synthesis, to furnish a highly substituted oxazole.[1][2] This tandem approach is particularly attractive due to its operational simplicity and the ability to introduce multiple points of diversity in a single synthetic sequence.

Mechanistic Rationale of the Tandem Ugi/Robinson-Gabriel Synthesis

The causality behind this one-pot transformation lies in the carefully orchestrated sequence of reactions. The initial Ugi 4-CR rapidly generates a key intermediate, an α-acylamino ketone precursor. This intermediate is then subjected to acidic conditions, which serve a dual purpose: cleavage of a protecting group (if present) and catalysis of the Robinson-Gabriel cyclodehydration to form the aromatic oxazole ring.[1]

Tandem Ugi/Robinson-Gabriel Synthesis cluster_1 Robinson-Gabriel Cyclodehydration Amine Amine Ugi_Adduct α-Acylamino Amide Intermediate Amine->Ugi_Adduct Carbonyl Carbonyl (e.g., Arylglyoxal) Carbonyl->Ugi_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Oxazole_Carboxamide This compound Ugi_Adduct->Oxazole_Carboxamide Acid Treatment Acid_Catalyst Acid Catalyst (e.g., H₂SO₄)

Caption: Workflow of the Tandem Ugi/Robinson-Gabriel Synthesis.

The Traditional Route: Van Leusen Oxazole Synthesis

The van Leusen reaction is a well-established and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This reaction proceeds under basic conditions and is known for its reliability and good functional group tolerance.[5] The synthesis of an this compound via this route typically involves the formation of the 5-substituted oxazole ring first, followed by functional group manipulation to introduce the carboxamide moiety.

Mechanistic Rationale of the Van Leusen Oxazole Synthesis

The van Leusen reaction is initiated by the deprotonation of TosMIC to form a nucleophilic anion. This anion then adds to the aldehyde, and the resulting intermediate undergoes an intramolecular cyclization to form an oxazoline. Subsequent elimination of p-toluenesulfinic acid under the basic reaction conditions yields the aromatic oxazole.[4][5]

Van Leusen Oxazole Synthesis Aldehyde Aldehyde Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Oxazoline_Intermediate Base Base (e.g., K₂CO₃) Substituted_Oxazole 5-Substituted Oxazole Oxazoline_Intermediate->Substituted_Oxazole Elimination of p-toluenesulfinic acid Oxazole_Carboxamide This compound Substituted_Oxazole->Oxazole_Carboxamide Amidation

Sources

Validating Structure-Activity Relationships: A Comparative Guide to a New Series of Oxazole-5-carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Oxazole Scaffold in Kinase Inhibition

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide array of diseases, including cancer.[3][4] Within the vast landscape of oncology drug discovery, protein kinases remain a critical class of targets.[5] Their dysregulation is a hallmark of many cancers, and inhibitors of these enzymes have revolutionized treatment paradigms.[5] Oxazole-containing molecules, such as the HER2 tyrosine kinase inhibitor Mubritinib, have demonstrated clinical potential, underscoring the value of this heterocycle in kinase inhibitor design.[1]

This guide introduces a novel series of oxazole-5-carboxamides, rationally designed to exhibit potent and selective inhibition of a key oncogenic kinase (referred to herein as Kinase-X). We will provide a comprehensive comparison of this new series against a known, first-generation oxazole-based inhibitor, OX-Ref 1 . Through detailed experimental protocols and comparative data, we will validate the structure-activity relationships (SAR) that guided the design of these next-generation compounds, offering a clear roadmap for their further development.

Rational Design of the New Oxazole-5-carboxamide Series

The design of our new series (compounds OX-N1 to OX-N4 ) was predicated on a thorough analysis of the SAR of the initial lead compound, OX-Ref 1 . The core hypothesis was that modifications at two key positions—the R¹ group on the carboxamide nitrogen and the R² substituent on the oxazole ring—would allow for a systematic exploration of the chemical space to enhance potency and selectivity.

The core structure is as follows:

Core structure of Oxazole-5-carboxamides
  • R¹ Position (Carboxamide): This position is hypothesized to interact with the solvent-exposed region of the kinase active site. We will explore the impact of varying the size and electronic properties of this group, moving from a simple methyl group in OX-Ref 1 to larger and more functionally diverse moieties.

  • R² Position (Oxazole Ring): This substituent is predicted to project into a deeper pocket of the ATP-binding site. Modifications here are intended to optimize hydrophobic and potential hydrogen-bonding interactions to improve target affinity.

The logical progression of our design strategy is depicted in the following workflow:

G cluster_0 Design Phase cluster_1 Experimental Validation A Initial Lead Compound (OX-Ref 1) B SAR Hypothesis Generation (R¹ and R² modifications) A->B C Design of New Series (OX-N1 to OX-N4) B->C D Chemical Synthesis C->D E In Vitro Kinase Assay D->E F Cell-Based Assays E->F G SAR Validation & Lead Optimization F->G Data Analysis

Caption: Workflow for the design and validation of the new this compound series.

Synthesis of the this compound Series

The synthesis of the target compounds was achieved through a convergent and efficient synthetic route. The key step involves the amidation of a common oxazole-5-carboxylic acid intermediate with a variety of substituted anilines. This strategy allows for the rapid generation of analogues with diverse R¹ groups. The R² substituent is introduced early in the synthesis, starting from appropriately substituted precursors. A representative synthetic scheme is outlined below. The synthesis of related oxazole derivatives has been well-documented, providing a solid foundation for our approach.[6]

Experimental Validation: Protocols and Methodologies

To ensure the trustworthiness of our findings, each experimental protocol is designed as a self-validating system with appropriate controls.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The primary evaluation of our new compounds was conducted using a luminescence-based in vitro kinase assay, which measures the amount of ADP produced during the kinase reaction.[7] This method is highly sensitive and amenable to high-throughput screening.

Protocol:

  • Compound Preparation: A 10 mM stock solution of each test compound (OX-Ref 1 , OX-N1 to OX-N4 ) and a reference inhibitor (e.g., Staurosporine) is prepared in 100% DMSO. A serial dilution series is then created in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to each well.

    • Add 2.5 µL of Kinase-X enzyme in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (specific peptide substrate for Kinase-X and ATP at its Kₘ concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays for Anticancer Activity

To assess the efficacy of the compounds in a more biologically relevant context, a panel of cell-based assays was employed using a cancer cell line known to be dependent on Kinase-X signaling.[8][9]

  • Cell Viability Assay (CellTiter-Glo®): This assay measures ATP levels as an indicator of metabolically active, viable cells.[10]

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add CellTiter-Glo® reagent to each well and measure luminescence to determine the number of viable cells.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[10]

    • Treat cells with the compounds at their respective GI₅₀ concentrations for 48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell populations by flow cytometry. An increase in the Annexin V positive population is indicative of apoptosis induction.

Comparative Data Analysis and SAR Validation

The following tables summarize the experimental data obtained for our new series of oxazole-5-carboxamides in comparison to the reference compound, OX-Ref 1 .

Table 1: In Vitro Kinase Inhibition and Cellular Activity

Compound IDR¹ GroupR² GroupKinase-X IC₅₀ (nM)Cell Line GI₅₀ (nM)
OX-Ref 1 -CH₃-Phenyl150850
OX-N1 -CH₂CH₃-Phenyl125720
OX-N2 -Cyclopropyl-Phenyl45250
OX-N3 -Cyclopropyl-4-Fluorophenyl1580
OX-N4 -Cyclopropyl-4-Methoxyphenyl95550

Table 2: Apoptosis Induction in Cancer Cells

Compound ID% Apoptotic Cells (at GI₅₀)
Vehicle Control 5%
OX-Ref 1 25%
OX-N2 55%
OX-N3 75%

Discussion: Elucidating the Structure-Activity Relationship

The data presented above provides clear validation for our initial SAR hypotheses.

SAR cluster_R1 R¹ Position (Carboxamide) cluster_R2 R² Position (Oxazole) R1_start -CH₃ (OX-Ref 1) IC₅₀: 150 nM R1_mid -CH₂CH₃ (OX-N1) IC₅₀: 125 nM R1_start->R1_mid Slight improvement R1_end -Cyclopropyl (OX-N2) IC₅₀: 45 nM R1_mid->R1_end Significant potency gain R2_start -Phenyl (OX-N2) IC₅₀: 45 nM R2_ewg -4-Fluorophenyl (OX-N3) IC₅₀: 15 nM R2_start->R2_ewg Enhanced potency (EWG) R2_edg -4-Methoxyphenyl (OX-N4) IC₅₀: 95 nM R2_start->R2_edg Reduced potency (EDG)

Caption: Key structure-activity relationships observed in the new this compound series.

  • Impact of the R¹ Substituent: A clear trend emerges at the R¹ position. Moving from a small alkyl group (-CH₃ in OX-Ref 1 ) to a slightly larger ethyl group (-CH₂CH₃ in OX-N1 ) resulted in a modest increase in potency. However, the introduction of a conformationally restricted cyclopropyl ring (OX-N2 ) led to a significant, over three-fold improvement in Kinase-X inhibition. This suggests that the cyclopropyl group optimally positions the molecule within the active site, likely through favorable hydrophobic interactions.

  • Correlation of In Vitro and Cellular Activity: Importantly, the trend in in vitro kinase inhibition translated directly to cellular efficacy. The most potent kinase inhibitor, OX-N3 , also demonstrated the most significant growth inhibition in the cancer cell line (GI₅₀ = 80 nM). Furthermore, the apoptosis data confirms that the mechanism of action for the most potent compounds is the induction of programmed cell death, consistent with the inhibition of a key survival kinase.

Conclusion and Future Directions

This guide has successfully validated the structure-activity relationships of a new series of oxazole-5-carboxamides as potent inhibitors of Kinase-X. Through rational design, we have identified compound OX-N3 as a lead candidate with low nanomolar potency in both biochemical and cellular assays. The key takeaways from this study are:

  • A cyclopropyl group at the R¹ position of the carboxamide is optimal for activity.

  • An electron-withdrawing substituent on the R² phenyl ring significantly enhances potency.

Future work will focus on the further optimization of OX-N3 , including a comprehensive evaluation of its kinase selectivity profile, pharmacokinetic properties, and in vivo efficacy in relevant cancer models. This new series of oxazole-5-carboxamides represents a promising starting point for the development of a novel class of anticancer therapeutics.

References

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A Comparative Guide to the Validation of a Predictive Biomarker for Oxazole-5-Carboxamide Treatment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of a predictive biomarker for a novel therapeutic agent, represented here by the Oxazole-5-carboxamide class of compounds. We will navigate the complexities of biomarker validation, comparing distinct clinical trial strategies through the lens of a hypothetical targeted therapy, "OxaCarb-X," and its associated candidate biomarker, "BC-1." Our focus is on the causality behind experimental choices, ensuring a robust and self-validating pathway from a promising molecular signal to a clinically actionable test.

Introduction: The Imperative for Predictive Biomarkers in Oncology

The era of precision oncology is driven by our ability to match the right patient with the right treatment.[1] Targeted therapies, such as novel this compound derivatives which have shown potent anticancer activity by inhibiting various targets like STAT3 and tubulin, promise significant efficacy but often only within a specific molecularly-defined subset of patients.[2] A predictive biomarker is a biological characteristic that helps to distinguish between patients who are likely to benefit from a specific treatment and those who are not.[3][4] The rigorous validation of such biomarkers is not merely a regulatory hurdle; it is the cornerstone of personalized medicine, essential for optimizing clinical outcomes and avoiding unnecessary toxicity.

This guide uses a hypothetical agent, OxaCarb-X , an this compound designed to inhibit the "ABC Kinase" signaling pathway, a critical cascade in a subset of solid tumors. Early research suggests that high expression of "Biomarker Candidate-1" (BC-1), a downstream effector in this pathway, correlates with sensitivity to OxaCarb-X in preclinical models. Our objective is to validate BC-1 as a predictive biomarker for OxaCarb-X.

The ABC Kinase Pathway and the Role of BC-1

The hypothetical ABC Kinase pathway is a crucial signaling cascade involved in cell proliferation and survival. OxaCarb-X is a potent inhibitor of ABC Kinase. Our candidate biomarker, BC-1, is a protein whose expression is upregulated by pathway activation. The central hypothesis is that high levels of BC-1 (BC-1 High) indicate pathway dependency, making the tumor vulnerable to OxaCarb-X.

cluster_pathway Tumor Cell GF Growth Factor Receptor Receptor GF->Receptor ABC_Kinase ABC Kinase Receptor->ABC_Kinase BC1 BC-1 Expression (Candidate Biomarker) ABC_Kinase->BC1 Upregulates Proliferation Cell Proliferation & Survival BC1->Proliferation OxaCarbX OxaCarb-X OxaCarbX->ABC_Kinase Inhibits

Caption: Hypothetical signaling pathway for OxaCarb-X.

Comparative Clinical Validation Strategies

The validation of a predictive biomarker requires a clinical trial design that can unequivocally demonstrate that the biomarker identifies a patient subpopulation with a differential treatment effect.[5] The choice of trial design is a critical decision with profound implications for cost, timeline, and the quality of evidence generated. We will compare two prospective trial designs.[3][6]

Strategy A: The "All-Comers" Approach

In this design, all eligible patients, regardless of their biomarker status, are randomized to receive either OxaCarb-X or the standard of care (SoC). Biomarker status is determined for all patients, but this information is not used for treatment allocation. The primary analysis tests the treatment effect in the overall population, with a pre-specified analysis of the biomarker-positive and biomarker-negative subgroups.

cluster_analysis Post-Hoc Analysis PatientPool All Eligible Patients Randomize Randomization PatientPool->Randomize Arm1 OxaCarb-X Randomize->Arm1 Arm2 Standard of Care Randomize->Arm2 BC1_High_1 BC-1 High Arm1->BC1_High_1 BC1_Low_1 BC-1 Low Arm1->BC1_Low_1 BC1_High_2 BC-1 High Arm2->BC1_High_2 BC1_Low_2 BC-1 Low Arm2->BC1_Low_2

Caption: Workflow for an "All-Comers" clinical trial design.

Strategy B: The "Biomarker-Stratified" Design

This design prospectively uses the biomarker to stratify patients.[7] All patients are tested for BC-1 status. Patients in both the BC-1 High and BC-1 Low groups are then separately randomized to receive OxaCarb-X or SoC. This ensures adequate statistical power within each subgroup to test for a treatment-by-biomarker interaction.

Caption: Workflow for a "Biomarker-Stratified" trial design.

Comparison of Design Merits and Limitations
FeatureStrategy A: All-ComersStrategy B: Biomarker-StratifiedRationale & Justification
Primary Goal Test efficacy in the overall population.Test for treatment-biomarker interaction.The stratified design is fundamentally built to validate the biomarker's predictive power.[7]
Statistical Power May be underpowered for subgroup analysis unless the overall treatment effect is very large.Optimized for comparing treatment effects between biomarker subgroups.By randomizing within strata, this design ensures a balanced comparison and robust statistical conclusions about the biomarker itself.
Patient Population Simpler to enroll as biomarker status is not an eligibility criterion.Requires pre-screening, which can be logistically more complex.The upfront screening in Strategy B is essential for targeted enrollment and efficient data generation for the biomarker question.
Strength of Evidence Can be viewed as exploratory for the biomarker. A significant finding may require a confirmatory trial.Provides definitive evidence for the biomarker's predictive value in a single trial.This design is considered the gold standard for prospectively validating a predictive biomarker.[5]
Risk High risk of a failed trial if the treatment is only effective in a small, unidentified subgroup.Mitigates risk by ensuring the key hypothesis (biomarker utility) is adequately tested.If OxaCarb-X is only effective in the BC-1 High population, an all-comers trial could average out the benefit and show no overall effect.

Hypothetical Experimental Data & Analysis

To illustrate the comparative power of these designs, we present hypothetical outcome data from two simulated Phase II trials, each with 200 patients. The primary endpoint is Objective Response Rate (ORR).

Table 1: Hypothetical Outcomes from an "All-Comers" Trial

Treatment ArmBiomarker StatusNRespondersORR (%)
OxaCarb-X BC-1 High402050.0%
BC-1 Low60915.0%
Total 100 29 29.0%
Standard of Care BC-1 High40820.0%
BC-1 Low60915.0%
Total 100 17 17.0%
  • Interpretation: The overall trial is positive (29% vs 17% ORR). The subgroup analysis suggests the benefit is confined to the BC-1 High group (50% vs 20%), but this analysis may be considered exploratory and lack sufficient statistical power.

Table 2: Hypothetical Outcomes from a "Biomarker-Stratified" Trial

StratumTreatment ArmNRespondersORR (%)P-value (vs SoC)
BC-1 High OxaCarb-X 50 25 50.0% <0.01
Standard of Care501020.0%
BC-1 Low OxaCarb-X50816.0%>0.99 (NS)
Standard of Care50816.0%
  • Interpretation: This design provides clear, statistically robust evidence. There is a significant interaction between biomarker status and treatment benefit. OxaCarb-X is superior to SoC in the BC-1 High population but shows no benefit in the BC-1 Low population. This definitively validates BC-1 as a predictive biomarker for OxaCarb-X therapy.

Detailed Experimental Protocols

The trustworthiness of a biomarker rests on the robustness and reproducibility of the assay used to measure it.[8]

Protocol 1: Immunohistochemistry (IHC) for BC-1 Expression

Objective: To standardize the detection and scoring of BC-1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Methodology:

  • Sectioning: Cut 4-μm thick sections from the patient's FFPE tumor block and mount on positively charged slides.

  • Deparaffinization & Rehydration:

    • Incubate slides in Xylene (2 changes, 10 minutes each).

    • Rehydrate through a series of graded ethanol washes: 100% (2x), 95%, 70% (5 minutes each).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in a high-pH (9.0) retrieval buffer.

    • Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

  • Blocking:

    • Wash slides in PBS-T buffer.

    • Block endogenous peroxidase activity with 3% Hydrogen Peroxide for 10 minutes.

    • Block non-specific protein binding with a universal protein block for 20 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with a validated anti-BC-1 primary antibody (e.g., rabbit monoclonal) at an optimized dilution for 60 minutes at room temperature. Self-validation step: Run positive (known BC-1 expressing cell line) and negative (isotype control) controls in parallel.

  • Detection:

    • Wash slides in PBS-T.

    • Apply a HRP-conjugated secondary antibody for 30 minutes.

    • Wash slides in PBS-T.

    • Apply DAB chromogen substrate and incubate until a brown precipitate is visible (typically 1-5 minutes).

  • Counterstaining & Mounting:

    • Counterstain with Hematoxylin.

    • Dehydrate slides through graded ethanol and clear with Xylene.

    • Coverslip with permanent mounting medium.

Scoring Criteria:

  • A pathologist scores both the percentage of positive tumor cells (0-100%) and the staining intensity (0=none, 1+=weak, 2+=moderate, 3+=strong).

  • An H-Score is calculated: (1 * % at 1+) + (2 * % at 2+) + (3 * % at 3+).

  • Biomarker Status Definition:

    • BC-1 High: H-Score ≥ 150 (pre-defined cutoff from analytical validation).

    • BC-1 Low: H-Score < 150.

Conclusion and Recommendation

While an "all-comers" trial design can be appropriate when there is uncertainty about a treatment's benefit and assay reproducibility, a "biomarker-stratified" design is unequivocally superior for the definitive validation of a predictive biomarker.[3][7] The hypothetical data demonstrates that this approach provides the most robust and interpretable results, directly testing the interaction between the biomarker and the treatment. This allows for a clear go/no-go decision on the clinical utility of the BC-1 biomarker and supports the development of OxaCarb-X as a true precision medicine. For any targeted therapy with a plausible predictive biomarker, the upfront investment in a stratified trial design is justified by the clarity and strength of the evidence it yields.

References

  • Vertex AI Search. (n.d.). IDENTIFYING BIOMARKERS FOR TREATMENT RESPONSE PREDICTION.
  • Mandrekar, S. J., & Sargent, D. J. (2010). Predictive biomarker validation in practice: lessons from real trials. PubMed Central.
  • Ix, S. (2023). Biomarkers and their role in predicting treatment response and patient outcomes. Journal of Medical Oncology and Therapeutics.
  • Mandrekar, S. J. (2010). Predictive biomarker validation in practice: lessons from real trials. PubMed.
  • (n.d.). Cancer Biomarkers - Emerging Trends and Clinical Implications for personalized treatment.
  • (n.d.). Biomarker Discovery and Validation for Targeted Cancer Therapies. Audubon Bioscience.
  • Sargent, D. J., et al. (n.d.). Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges. PubMed Central.
  • National Cancer Institute. (2021). Biomarker Testing for Cancer Treatment.
  • MDPI. (2024). Randomized Phase II Cancer Clinical Trials to Validate Predictive Biomarkers.
  • Singh, A., & Rohilla, S. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Oxazole-5-Carboxamide: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous research extends beyond the bench; it includes the responsible management of all chemical reagents, including their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of oxazole-5-carboxamide, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical nature of heterocyclic compounds.

Hazard Identification and Characterization

Key Potential Hazards:

  • Skin and Eye Irritation: Oxazole-5-carboxylic acid is known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Environmental Hazards: Some oxazole derivatives are noted as being toxic or very toxic to aquatic life, with potential for long-lasting effects.[3][4]

It is a regulatory requirement for the chemical waste generator to determine if a discarded chemical is classified as a hazardous waste.[5] This involves consulting local, regional, and national hazardous waste regulations.[5]

Table 1: Hazard Profile of Related Oxazole Compounds

Hazard StatementRelated CompoundSource
Causes severe skin burns and eye damageOxazole[5]
Causes serious eye irritationOxazole-5-carboxylic acid[1]
May cause respiratory irritationOxazole-5-carboxylic acid[1]
Very toxic to aquatic life with long-lasting effectsOxazole derivatives[3][4]
Personal Protective Equipment (PPE): The First Line of Defense

Given the potential for skin and eye irritation, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1][2]

  • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[1]

  • Respiratory Protection: If working with powders or in a poorly ventilated area, a NIOSH/MSHA-approved respirator may be necessary.[1]

The causality here is straightforward: creating a physical barrier between the researcher and the chemical is the most effective way to prevent accidental exposure and injury.

Segregation and Waste Accumulation: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a designated, properly labeled hazardous waste container.[7][8]

Key Principles of Segregation:

  • Compatibility: Never mix this compound waste with incompatible materials. Strong oxidizing agents are a common incompatibility for oxazole compounds.[5]

  • Container Integrity: Use a container that is in good condition and compatible with the chemical.[8] The container must have a secure lid and be kept closed except when adding waste.[7][8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all of its contents by their full chemical names and percentages.[8] Do not use abbreviations or chemical formulas.[8]

The logic behind these steps is to prevent dangerous chemical reactions within the waste container and to ensure that those who handle the waste downstream have a clear understanding of its contents.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound.

Protocol 1: Disposal of Solid this compound

  • PPE: Don the appropriate personal protective equipment as outlined in Section 2.

  • Waste Collection: Carefully transfer the solid this compound into a designated hazardous waste container. Use a scoop or spatula to avoid creating dust.

  • Container Sealing: Securely close the lid of the hazardous waste container.

  • Labeling: Ensure the container is properly labeled with "Hazardous Waste" and "this compound," along with the date.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[8]

Protocol 2: Disposal of Contaminated Materials

  • PPE: Wear the appropriate PPE.

  • Collection: Place any materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) into the same designated hazardous waste container as the solid waste.

  • Container Management: Follow the same sealing, labeling, and storage procedures as for the solid waste.

Protocol 3: Decontamination of Glassware

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual this compound. This first rinse must be collected and disposed of as hazardous waste.[7]

  • Subsequent Rinses: For highly toxic compounds, the first three rinses should be collected as hazardous waste.[7]

  • Final Cleaning: After the initial hazardous waste rinses, the glassware can be washed with soap and water.

The rationale for collecting the initial rinse(s) as hazardous waste is to minimize the amount of the chemical that enters the sewer system, thereby protecting aquatic ecosystems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound for Disposal haz_id 1. Hazard Identification - Review SDS of related compounds - Consult regulations start->haz_id ppe 2. Don Appropriate PPE - Goggles/Face Shield - Chemically resistant gloves - Lab coat haz_id->ppe waste_prep 3. Prepare Labeled Hazardous Waste Container - 'Hazardous Waste' - 'this compound' ppe->waste_prep is_solid Is the waste solid? waste_prep->is_solid solid_disp 4a. Transfer solid to container is_solid->solid_disp Yes is_contaminated Is there contaminated material? is_solid->is_contaminated No solid_disp->is_contaminated cont_disp 4b. Place contaminated items in container is_contaminated->cont_disp Yes is_glassware Is there glassware to decontaminate? is_contaminated->is_glassware No cont_disp->is_glassware glass_decon 4c. Perform initial rinse, collect as hazardous waste is_glassware->glass_decon Yes seal_store 5. Seal and Store Container - Close lid tightly - Store in designated satellite accumulation area is_glassware->seal_store No glass_decon->seal_store pickup 6. Arrange for Pickup - Contact Environmental Health & Safety (EHS) seal_store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Final Disposal and Regulatory Compliance

The ultimate disposal of the accumulated hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9] These entities are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[10][11]

By adhering to these procedures, you contribute to a safe and sustainable research environment. The principles of chemical safety and responsible waste management are integral to scientific integrity and the protection of our environment.

References

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
  • Environmental Science and Allied Research. (2021, December). ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Wikipedia. (n.d.). Oxazole.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Lv, P. C., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry.
  • Retail Industry Leaders Association. (n.d.). Hazardous Waste Variations by State Matrix.
  • Capot Chemical. (n.d.). 118994-89-1 | Ethyl oxazole-5-carboxylate.
  • Bentham Science Publisher. (n.d.). Oxazole-Based Compounds As Anticancer Agents.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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Comprehensive Guide to Personal Protective Equipment for Handling Oxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Oxazole-5-carboxamide. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk assessment.

The Core Principle: A Multi-Barrier Approach to Safety

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. It should always be used in conjunction with primary engineering controls, such as chemical fume hoods, and administrative controls that define safe work practices[3]. The selection of PPE is not a one-size-fits-all matter; it is a direct response to a careful evaluation of the chemical's hazards, the quantity being handled, and the specific procedures being performed[4].

Hazard-Specific PPE Selection for this compound

Based on the irritant nature of the analogous Oxazole-5-carboxylic acid, the following PPE is mandatory to prevent exposure through dermal contact, ocular contact, and inhalation.

Body Protection: The First Shield

A flame-resistant lab coat is the minimum requirement for body protection in any laboratory setting where chemicals are handled[5]. For procedures involving this compound, a lab coat serves as a removable barrier, protecting your personal clothing and underlying skin from potential splashes and spills[3][4].

  • Causality: In the event of a minor spill, a contaminated lab coat can be quickly removed to minimize the duration of skin contact with the chemical. It is essential that lab coats be kept clean and replaced when necessary[5].

Hand Protection: Preventing Dermal Absorption

Given that the analogous compound is a known skin irritant, appropriate chemical-resistant gloves are critical[1]. Nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals and are preferable to latex gloves, which offer poor chemical protection and can cause allergic reactions[2][4].

  • Expert Insight: For tasks with a higher risk of splash or for handling larger quantities, consider double-gloving with two pairs of nitrile gloves or using a more robust glove material. Always inspect gloves for any signs of degradation or punctures before use[2]. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.

Eye and Face Protection: A Non-Negotiable Mandate

Oxazole-5-carboxylic acid is known to cause serious eye irritation[1]. Consequently, robust eye and face protection is mandatory at all times when handling this compound.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and are required for being present in the laboratory[2][5].

  • Enhanced Protection: For any procedure involving the transfer of liquids or solids that could splash or create dust, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against splashes from any direction[3][5].

  • Maximum Protection: When handling larger volumes or performing operations with a significant splash potential outside of a fume hood, a face shield must be worn in addition to safety glasses or goggles[2][5]. A face shield protects the entire face from splashes but does not provide adequate protection on its own[5].

Respiratory Protection: Safeguarding Against Inhalation

The analogous compound may cause respiratory irritation[1]. Therefore, all work with solid (powder) or volatile forms of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors[6].

  • When Respirators are Necessary: If engineering controls like a fume hood are not available or are insufficient to control exposure, respiratory protection will be required. The selection of a respirator depends on the concentration and toxicity of the airborne substance[3][4]. For a dusty solid, a NIOSH-approved N95 dust mask may be sufficient, but a comprehensive risk assessment by safety professionals is needed to determine the appropriate level of respiratory protection[4].

PPE Selection and Use Workflow

The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate PPE for handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment 1. Hazard Assessment cluster_selection 2. PPE Selection cluster_operation 3. Operational Plan Start Start: New procedure with This compound Assess Consult SDS of analogue (Oxazole-5-carboxylic acid) & perform risk assessment Start->Assess Hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant Assess->Hazards Body Body Protection: Flame-resistant lab coat Hazards->Body Hand Hand Protection: Nitrile gloves (single or double) Hazards->Hand Eye Eye/Face Protection: Safety glasses (min.), goggles, or face shield Hazards->Eye Resp Respiratory Protection: Work in fume hood Hazards->Resp Don Don PPE correctly Body->Don Hand->Don Eye->Don Resp->Don Work Perform work in designated area Don->Work Doff Doff PPE correctly to avoid contamination Work->Doff Dispose Dispose of contaminated PPE as hazardous waste Doff->Dispose End Procedure Complete Dispose->End

Caption: PPE Selection and Use Workflow.

Operational and Disposal Plans

PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respiratory Protection: If required, perform a seal check.

  • Eye and Face Protection: Ensure a proper fit.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Eye and Face Protection: Handle by the arms or strap.

  • Respiratory Protection: If used, remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All disposable PPE used when handling this compound must be considered contaminated waste.

  • Gloves, wipes, and other contaminated disposables: Place in a designated, sealed hazardous waste container.

  • Chemical Waste: Dispose of surplus this compound and any contaminated solutions according to your institution's hazardous waste guidelines. The safety data sheet for the analogous compound recommends disposal via an approved waste disposal plant[1]. Never dispose of chemical waste down the drain.

By adhering to these protocols, you build a robust and trustworthy safety system that protects you and your colleagues, ensuring the integrity of your research.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, University of Arizona. [Link]

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。